Abemaciclib
Description
Properties
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDCWONPYILKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673119 | |
| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231929-97-7 | |
| Record name | Abemaciclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abemaciclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abemaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABEMACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abemaciclib's Mechanism of Action in HR+/HER2- Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abemaciclib, an orally administered, selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the preclinical and clinical evidence that underpins its therapeutic efficacy. By directly targeting the cell cycle machinery, this compound induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways and processes to facilitate a deeper understanding of this compound's role in oncology.
Introduction: The CDK4/6-Retinoblastoma Protein Axis in HR+ Breast Cancer
In HR+ breast cancer, the estrogen receptor (ER) signaling pathway plays a pivotal role in driving tumor growth. A key downstream effector of this pathway is the upregulation of D-type cyclins, which form complexes with and activate CDK4 and CDK6.[1] These activated cyclin D-CDK4/6 complexes are critical for cell cycle progression, specifically for the transition from the G1 (growth) phase to the S (synthesis) phase.
The primary substrate of the cyclin D-CDK4/6 complex is the retinoblastoma tumor suppressor protein (Rb).[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and cell cycle progression.[1] Phosphorylation of Rb by cyclin D-CDK4/6 leads to a conformational change, causing the release of E2F transcription factors.[1] This liberation of E2F initiates the transcription of S-phase genes, thereby committing the cell to another round of division. In many HR+ breast cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1]
Core Mechanism of Action: Selective Inhibition of CDK4 and CDK6
This compound functions as a potent and selective, ATP-competitive inhibitor of the kinase activity of both CDK4 and CDK6.[2][3] It exhibits a higher potency for CDK4 over CDK6.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[4] This inhibition maintains Rb in its active, hypophosphorylated state, leading to the continued sequestration of E2F transcription factors.[1] The ultimate consequence is a block in the G1-to-S phase transition, resulting in a G1 cell cycle arrest and a halt in tumor cell proliferation.[3]
Quantitative Data on this compound's Potency and Efficacy
The following tables summarize key quantitative data for this compound, providing insights into its biochemical potency and clinical activity.
Table 1: In Vitro Potency of this compound
| Parameter | CDK4 | CDK6 | Reference |
| IC50 (nmol/L) | 2 | 9.9 - 10 | [1][5] |
| Ki (nmol/L) | 0.6 | 8.2 | [2] |
Table 2: Clinical Efficacy of this compound in Key Clinical Trials (HR+/HER2- Metastatic Breast Cancer)
| Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| MONARCH 1 | This compound monotherapy (heavily pretreated) | 19.7% | 6.0 | [6] |
| MONARCH 2 | This compound + Fulvestrant | 48.1% | 16.4 | [7] |
| Placebo + Fulvestrant | 21.3% | 9.3 | [7] | |
| MONARCH 3 | This compound + Nonsteroidal Aromatase Inhibitor (initial therapy) | 55.4% | 28.18 | [8] |
| Placebo + Nonsteroidal Aromatase Inhibitor | 40.1% | 14.76 | [8] |
Table 3: Biomarker Response to this compound in the neoMONARCH Trial (Neoadjuvant Setting)
| Treatment Arm (2 weeks) | Ki67 Decrease from Baseline | Reference |
| This compound | Significant | [9] |
| Anastrozole | Modest | [9] |
| This compound + Anastrozole | Significant | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow to assess its activity.
Caption: The core signaling pathway targeted by this compound in HR+/HER2- breast cancer.
Caption: A typical experimental workflow for evaluating the mechanism of action of this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro CDK4/6 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of CDK4 and CDK6.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a substrate peptide (e.g., a fragment of Rb), ATP, and a suitable kinase assay buffer.
-
Procedure:
-
A reaction mixture containing the CDK/cyclin complex, the substrate peptide, and varying concentrations of this compound is prepared in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, including radiometric assays (with [γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP production.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Crystal Violet Method)
Objective: To assess the effect of this compound on the proliferation of HR+/HER2- breast cancer cell lines.
Methodology:
-
Cell Culture: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Staining:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are fixed with a solution such as methanol.
-
The fixed cells are stained with a 0.5% crystal violet solution, which stains the nuclei of adherent, viable cells.[10][11]
-
Excess stain is washed away with water.
-
-
Quantification: The stained cells are solubilized with a solvent (e.g., methanol or a solution of acetic acid), and the absorbance is measured using a microplate reader at a wavelength of approximately 570-590 nm.[10][12] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each this compound concentration relative to the vehicle control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Western Blot Analysis for pRb and E2F Downstream Targets
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb and the expression of E2F target genes.
Methodology:
-
Cell Lysis: HR+/HER2- breast cancer cells are treated with this compound for a specified time (e.g., 24 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated Rb (pRb), total Rb, and downstream targets of E2F (e.g., Cyclin E, CDC2). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified, and the levels of pRb are normalized to total Rb, while the levels of E2F target proteins are normalized to the loading control.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: HR+/HER2- breast cancer cells are treated with this compound for a defined period (e.g., 24-48 hours). Both adherent and floating cells are collected.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is displayed as a histogram of DNA content versus cell count. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software. An accumulation of cells in the G1 phase is indicative of a G1 arrest.[13]
Conclusion
This compound's mechanism of action in HR+/HER2- breast cancer is well-defined and centers on its potent and selective inhibition of CDK4 and CDK6. This targeted inhibition leads to a sustained G1 cell cycle arrest, thereby suppressing tumor cell proliferation. The quantitative data from both preclinical and clinical studies robustly support its efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of CDK4/6 inhibitors and their role in cancer therapy. A thorough understanding of this compound's molecular interactions and cellular effects is paramount for optimizing its clinical use and for the development of novel therapeutic strategies in the management of breast cancer.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound Plus Fulvestrant in Advanced Breast Cancer After Progression on CDK4/6 Inhibition: Results From the Phase III postMONARCH Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. youtube.com [youtube.com]
- 9. This compound Combined With Endocrine Therapy for the Adjuvant Treatment of HR+, HER2-, Node-Positive, High-Risk, Early Breast Cancer (monarchE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. researchportal.lih.lu [researchportal.lih.lu]
Abemaciclib's Kinase Selectivity: A Deep Dive into CDK4 vs. CDK6 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1] Its approval for the treatment of certain types of breast cancer has marked a significant advancement in targeted cancer therapy.[2][3] Unlike other CDK4/6 inhibitors, this compound exhibits a distinct selectivity profile, with a notably higher potency for CDK4 over CDK6.[4][5] This guide provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathway and experimental workflows.
Quantitative Selectivity of this compound for CDK4 and CDK6
This compound's inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki), both of which demonstrate a clear preference for CDK4. In biochemical assays, this compound is approximately 5 to 14 times more potent at inhibiting CDK4/cyclin D1 than CDK6/cyclin D1 or D3.[4][6] This enhanced selectivity for CDK4 may contribute to its unique clinical profile, including its ability to be dosed continuously and its distinct side-effect profile compared to other CDK4/6 inhibitors.[2][7]
The following tables summarize the key quantitative data on this compound's selectivity for CDK4 and CDK6.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Kinase Complex | IC50 (nmol/L) | Reference(s) |
| CDK4/cyclin D1 | 2 | [4][6][8] |
| CDK6/cyclin D1 | 10 | [6][8] |
| CDK6/cyclin D3 | 10 | [4] |
Table 2: Binding Affinity (Ki) of this compound
| Target Kinase Complex | Ki (nmol/L) | Reference(s) |
| CDK4/cyclin D1 | 0.6 ± 0.3 | [3][4] |
| CDK6/cyclin D3 | 8.2 ± 1.1 | [3][4] |
The CDK4/6-Cyclin D-Rb Signaling Pathway
CDK4 and CDK6 are serine/threonine kinases that play a pivotal role in the G1 phase of the cell cycle.[3] In response to mitogenic signals, D-type cyclins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6.[9] These complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][9] Phosphorylation of Rb leads to its inactivation and the release of the E2F family of transcription factors.[4][9] Once released, E2F transcription factors activate the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[4] this compound exerts its anti-tumor effect by inhibiting the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase.[4][10]
Experimental Protocols for Determining Kinase Selectivity
The determination of this compound's IC50 and Ki values against CDK4 and CDK6 is typically performed using in vitro biochemical assays. These assays utilize purified, recombinant kinase enzymes, a substrate (often a fragment of the Rb protein), and a phosphate donor (ATP). The general principle involves measuring the rate of substrate phosphorylation by the kinase in the presence of varying concentrations of the inhibitor.
General Protocol for a Radiometric Filter Binding Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate protein or peptide.
-
Preparation of Reagents:
-
Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), a divalent cation (e.g., MgCl₂ or MnCl₂), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).
-
Enzyme Dilution: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 complexes are diluted to a working concentration in kinase buffer.
-
Substrate Solution: A C-terminal fragment of the human Rb protein is prepared in kinase buffer.
-
ATP Solution: A mixture of non-radiolabeled ATP and [γ-³³P]ATP is prepared to a specific final concentration.
-
Inhibitor Dilutions: this compound is serially diluted (e.g., 3-fold dilutions) in a buffer containing DMSO to create a concentration curve.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, the following are added in order:
-
Inhibitor solution (or DMSO for control).
-
Enzyme dilution.
-
A mixture of the substrate and ATP solution to initiate the reaction.
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
The reaction is stopped by the addition of a solution like 2% H₃PO₄.
-
The reaction mixture is then transferred to a filter plate (e.g., a phosphocellulose filter plate) which binds the phosphorylated substrate.
-
The filter plate is washed multiple times with a wash buffer (e.g., 0.75% H₃PO₄) to remove unincorporated radiolabeled ATP.
-
After drying, a scintillant is added to each well, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
The percentage of inhibition is calculated for each this compound concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using software like GraphPad Prism.
-
Conclusion
The quantitative data clearly demonstrates that this compound is a more potent inhibitor of CDK4 than CDK6. This selectivity is a distinguishing feature among the class of CDK4/6 inhibitors and may underlie its unique clinical characteristics. The methodologies described provide a framework for the in vitro characterization of kinase inhibitors, which is a critical step in the drug discovery and development process. A thorough understanding of this compound's selectivity profile is essential for researchers and clinicians working to optimize its therapeutic use and explore its potential in various cancer types.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. blossombio.com [blossombio.com]
- 4. assayquant.com [assayquant.com]
- 5. revvity.com [revvity.com]
- 6. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Abemaciclib preclinical studies in non-small cell lung cancer
An In-depth Technical Guide to Preclinical Studies of Abemaciclib in Non-Small Cell Lung Cancer
Introduction
This compound is an orally available, selective, and potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the release of the E2F transcription factor.[1] This action leads to cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.[1] Preclinical studies have demonstrated this compound's antitumor activity in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Notably, preclinical data has suggested that KRAS-mutant NSCLC models may exhibit greater sensitivity to this compound compared to KRAS wild-type models.[3][4] This guide provides a comprehensive overview of the preclinical research on this compound in NSCLC, focusing on its mechanism of action, efficacy as a monotherapy and in combination, and the experimental protocols used in these investigations.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the CDK4/6-Rb pathway, a critical regulator of the cell cycle. In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation.
Caption: this compound inhibits the CDK4/6-Rb signaling pathway.
Preclinical studies in NSCLC have shown that this compound also affects other signaling pathways. For instance, it has been observed to inhibit mTOR signaling and reduce intracellular amino acid pools, leading to nutrient stress in cancer cells.[5][6]
Preclinical Efficacy Data
The efficacy of this compound has been evaluated in various NSCLC preclinical models, both as a single agent and in combination with other therapies.
Monotherapy
| Cell Line | Histology | EGFR Status | KRAS Status | RB1 Status | TP53 Status | IC50 (µM) | Reference |
| H460 | Large Cell | Wild Type | Mutant | Proficient | Wild Type | Not specified | [6] |
| H1299 | NSCLC | Not specified | Not specified | Proficient | Null | Not specified | [6] |
| H82 | SCLC | Not specified | Not specified | Deficient | Not specified | Not specified | [5] |
Combination Therapy with Ionizing Radiation (IR)
| Cell Line | Combination | Effect | Observation | Reference |
| H460 | This compound + IR | Radiosensitization | Enhanced G1 arrest and inhibition of DNA damage repair | [5][6] |
| H1299 | This compound + IR | No Radiosensitization | Loss of radiosensitivity enhancement in p53 deficient cells | [5][6] |
| H82 | This compound + IR | No G1 block | Loss of G1 block in RB deficient cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro Studies
-
Cell Lines and Culture: A variety of NSCLC cell lines, including H460, H1299, and H82, were used.[5][6] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Clonogenic Assay: To assess radiosensitivity, cells were treated with this compound before or after ionizing radiation.[6] Colonies were stained and counted to determine the surviving fraction.
-
Flow Cytometry: Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry to quantify the percentage of cells in G1, S, and G2/M phases.[5][6]
-
Immunoblotting: Protein expression and phosphorylation status of key molecules in the CDK4/6-Rb and mTOR pathways were assessed by Western blotting.[5][6]
-
γ-H2AX Analysis: DNA damage and repair were evaluated by measuring the levels of phosphorylated H2AX (γ-H2AX) through immunofluorescence or flow cytometry.[5][6]
-
Metabolic Analysis: Global metabolic alterations were evaluated using LC/MS mass spectrometry and YSI-Bioanalyzer.[5][7]
Caption: Workflow for in vitro preclinical studies of this compound.
In Vivo Studies
-
Xenograft Models: NSCLC cell lines were subcutaneously injected into immunocompromised mice to establish tumor xenografts.[6]
-
Treatment Regimen: Once tumors reached a specified size, mice were treated with this compound, ionizing radiation, or a combination of both.[6]
-
Tumor Growth Assessment: Tumor volume was measured regularly to assess tumor growth delay.[6]
-
Immunohistochemistry: Tumor tissues were collected at the end of the study for immunohistochemical analysis of biomarkers such as pRb and HIF-1.[5][6]
-
Lysate Immunoblotting: Xenograft tumor lysates were analyzed by immunoblotting to confirm target inhibition in vivo.[6]
Combination Therapies
Preclinical studies have explored the potential of combining this compound with other anticancer agents to enhance its efficacy in NSCLC.
This compound and Radiotherapy
Studies have shown that this compound can enhance the radiosensitivity of NSCLC cells, both in vitro and in vivo.[5][6][7] This effect appears to be dependent on functional p53 and Rb proteins.[5][6] The proposed mechanisms for this radiosensitization include inhibition of DNA damage repair and sustained inhibition of the PI3K/mTOR signaling pathway.[5][6]
This compound and Chemotherapy
Preclinical studies in KRAS-mutant NSCLC models (NCI-H441 and NCI-H2122) have indicated potential additive benefits when this compound is combined with agents like pemetrexed and gemcitabine.[8] These combinations demonstrated greater and more durable tumor growth inhibition compared to this compound alone.[8]
This compound and Targeted Therapy
In EGFR-mutated NSCLC cell lines resistant to osimertinib, this compound has shown efficacy as a single agent.[9] The combination of this compound with osimertinib in sensitive cell lines significantly delayed the onset of resistance in long-term experiments.[9] This suggests a potential role for this compound in overcoming and preventing resistance to EGFR tyrosine kinase inhibitors.[9]
This compound and Immunotherapy
Preclinical models suggest that the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, can promote tumor regression.[4] This combination appears to enhance antigen presentation and the cytotoxic T-cell-mediated clearance of lung cancer cells.[4] These findings provide a strong rationale for clinical trials investigating this compound in combination with immunotherapy for NSCLC.[4][10]
Caption: this compound combination therapy approaches in NSCLC.
Conclusion
Preclinical studies provide a strong foundation for the clinical development of this compound in NSCLC. These studies have elucidated its mechanism of action, demonstrated its efficacy as a monotherapy, particularly in KRAS-mutant models, and highlighted its potential in various combination therapies. The ability of this compound to enhance the effects of radiotherapy, chemotherapy, targeted therapy, and immunotherapy underscores its versatility as a potential treatment for NSCLC. Further research is warranted to identify predictive biomarkers to guide patient selection and to optimize combination strategies for improved clinical outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Mechanisms and Implications of CDK4/6 Inhibitors for the Treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Selective CDK4/6 Inhibitor, Enhances the Radiosensitivity of Non-Small Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy of the CDK4/6 Dual Inhibitor this compound in EGFR-Mutated NSCLC Cell Lines with Different Resistance Mechanisms to Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Combo for Lung Cancer or alternatively, if focusing on breast cancer: this compound Combo for Breast Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Abemaciclib effects on cell cycle progression
An In-depth Technical Guide: Abemaciclib's Effects on Cell Cycle Progression
Introduction
This compound (Verzenio®) is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are fundamental drivers of cell cycle progression. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation. This compound acts as an ATP-competitive inhibitor, reversibly blocking the kinase activity of CDK4 and CDK6, which ultimately results in cell cycle arrest at the G1 phase.[1][3] This targeted action has established this compound, both as a monotherapy and in combination with endocrine therapies, as a standard-of-care for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4][5] This guide provides a detailed technical overview of this compound's mechanism, its quantitative effects on cell cycle progression, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Inhibition of the G1-S Transition
The progression of a cell through its division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and segregation. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical commitment point, after which the cell is largely destined to divide.
The Cyclin D-CDK4/6-Rb Axis
In normal cell physiology, mitogenic signals activate the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins then bind to and activate their catalytic partners, CDK4 and CDK6.[1] The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for the S phase. Upon hyperphosphorylation by CDK4/6, Rb undergoes a conformational change and releases E2F.[6][7] The liberated E2F then activates the transcription of target genes essential for DNA replication and cell cycle progression, thereby driving the cell into the S phase.[6][8]
This compound's Role in G1 Arrest
This compound directly targets the catalytic activity of CDK4 and CDK6. By competitively binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[3][9] As a result, Rb remains in its active, hypophosphorylated state and continues to bind E2F. This sustained inhibition of E2F-mediated transcription prevents the cell from transitioning from G1 to S phase, leading to a G1 cell cycle arrest and a halt in proliferation.[3][7][10][11] Preclinical studies have consistently shown that this compound treatment leads to a decrease in pRb, an accumulation of cells in the G1 phase, and a reduction in cell proliferation in Rb-proficient cancer cell lines.[11]
Quantitative Analysis of this compound's Potency and Effects
The efficacy of this compound stems from its potent and selective inhibition of CDK4 and CDK6, which translates into measurable effects on the cell cycle.
Biochemical Potency and Selectivity
Biochemical assays are crucial for determining the intrinsic inhibitory activity of a compound against its target enzymes. This compound demonstrates high potency against CDK4 and CDK6, with a notable selectivity for CDK4 over CDK6. This profile distinguishes it from other approved CDK4/6 inhibitors.[7][9][12]
Table 1: Biochemical Potency of this compound and Comparators
| Compound | Target | IC₅₀ (nmol/L) | KiATP (nmol/L) | Selectivity (CDK4 vs CDK6) |
|---|---|---|---|---|
| This compound | CDK4/Cyclin D1 | 2 | 0.6 ± 0.3 | ~14-fold more potent on CDK4 [7][9] |
| CDK6/Cyclin D3 | 10 | 8.2 ± 1.1 | ||
| Palbociclib | CDK4/Cyclin D1 | 9-11 | 0.26 ± 0.03 | ~1:1 potency |
| CDK6/Cyclin D2 | 15 | 0.26 ± 0.07 | ||
| Ribociclib | CDK4/Cyclin D1 | 10 | 0.53 ± 0.08 | ~4-fold more potent on CDK4 |
| CDK6/Cyclin D3 | 39 | 2.3 ± 0.3 |
Data compiled from multiple sources.[7][9][13]
At higher, clinically less relevant concentrations, this compound can inhibit other kinases, such as CDK2 and CDK9, which may contribute to some of its observed effects in Rb-deficient cell lines.[7][13][14]
Cellular Effects on Cell Cycle Distribution
Flow cytometry is used to quantify the proportion of cells in each phase of the cell cycle based on DNA content. Treatment with this compound causes a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations.
Table 2: Effect of this compound on Cell Cycle Phase Distribution in Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| EFM-19 | Control (DMSO) | 55.1 | 30.5 | 14.4 |
| (ER+ Breast Cancer) | This compound (1 µM, 24h) | 78.3 | 10.2 | 11.5 |
| CMeC1 | Control (DMSO) | 45.2 | 28.9 | 25.9 |
| (Canine Melanoma) | This compound (1 µM, 24h) | 68.5 | 15.3 | 16.2 |
| This compound (4 µM, 24h) | 75.1 | 8.7 | 16.2 |
Data adapted from representative studies.[11][15] Actual percentages can vary based on experimental conditions.
Inhibition of Retinoblastoma (Rb) Protein Phosphorylation
The direct pharmacodynamic effect of this compound in cells is the inhibition of Rb phosphorylation. This is often measured at specific serine residues, such as Ser780 or Ser807/811, using immunoassays.
Table 3: Inhibition of Rb Phosphorylation by this compound in Cellular Assays
| Cell Line | Assay Endpoint | IC₅₀ (nmol/L) |
|---|---|---|
| MDA-MB-453 | pRb (Ser780) Inhibition | 7.4 |
| (CDK4-dependent) | ||
| NCI-H1568 | pRb (Ser780) Inhibition | 94 |
| (CDK6-dependent) | ||
| EFM-19 | pRb (Ser780) Inhibition | ~30-50 |
| (ER+ Breast Cancer) |
Data compiled from multiple sources.[11][16][17]
Key Experimental Protocols
The following sections detail the standard methodologies used to evaluate the effects of this compound on the cell cycle.
Cell Cycle Analysis via Flow Cytometry
This technique quantifies DNA content to determine cell cycle phase distribution.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., MCF-7) in 6-well plates at a density that allows for logarithmic growth and avoids confluence at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[15]
-
Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells in a tube and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (>2n, <4n DNA), and G2/M (4n DNA) phases of the cell cycle.[15][18]
Western Blotting for Cell Cycle Proteins
This immunoassay is used to detect changes in the expression and phosphorylation status of specific proteins.
Detailed Protocol:
-
Lysate Preparation: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pRb S807/811, anti-Cyclin D1).[19]
-
Secondary Antibody and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Imaging: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system. The band intensity corresponds to the protein level.[20]
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK4/6.
References
- 1. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 2. A Population Pharmacokinetic and Pharmacodynamic Analysis of this compound in a Phase I Clinical Trial in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label, phase IB/II study of this compound with paclitaxel for tumors with CDK4/6 pathway genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of this compound derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effects of this compound on cell cycle and apoptosis regulation in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Abemaciclib: A Deep Dive into Apoptosis and Senescence Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[1][2] Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.[1][3][4] Beyond cytostatic effects, a growing body of preclinical and clinical evidence reveals that this compound can also trigger two critical cell fate decisions: apoptosis and senescence. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis and senescence, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: CDK4/6 Inhibition
This compound functions as an ATP-competitive inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In normal cell cycle progression, CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the retinoblastoma protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2][3] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[1][5][6] This blockade of cell cycle progression is a fundamental prerequisite for the subsequent induction of apoptosis and senescence.
This compound-Induced Apoptosis
Prolonged exposure to this compound can shift the cellular response from cell cycle arrest to programmed cell death, or apoptosis.[1][7] This transition is crucial for the tumor-regressive effects observed in preclinical models and patients.
Signaling Pathways
The induction of apoptosis by this compound is a multifactorial process involving the modulation of several key signaling pathways:
-
Suppression of the CDK4/6-Rb-E2F Pathway: Continuous inhibition of this pathway not only maintains cell cycle arrest but can also trigger apoptotic signaling.[5]
-
ROS Generation and Mitochondrial Dysfunction: this compound treatment has been shown to increase the production of reactive oxygen species (ROS) and lead to the depolarization of the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway.[8][9][10]
-
Modulation of Apoptosis-Regulatory Proteins: Studies have demonstrated that this compound can upregulate the expression of pro-apoptotic proteins such as Bid, Bim, and Caspase-3, while downregulating inhibitors of apoptosis proteins (IAPs) like cIAP-2 and XIAP.[5][8]
-
p53-Dependent Mechanisms: In some cellular contexts, the tumor suppressor protein p53 and its downstream target p21 play a role in mediating this compound-induced apoptosis.[5][8]
-
Hippo Signaling Pathway Activation: In cardiomyocytes, this compound has been shown to induce apoptosis by activating the Hippo signaling pathway.[11]
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound induces apoptosis through G1 arrest and mitochondrial pathways.
Quantitative Data on Apoptosis Induction
The following table summarizes quantitative data on this compound-induced apoptosis from various studies.
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percent Apoptotic Cells (Annexin V Positive) | Reference |
| MCF7 | 0.5 | 3 days | 41.4% | [12] |
| MCF7 | 2 | 3 days | 66.7% | [12] |
| MDA-MB-361 | 0.5 | 3 days | 84.6% | [12] |
| MDA-MB-361 | 2 | 3 days | 88.8% | [12] |
| PC-3 | 1 | 24 hours | 62.3% (early apoptotic) | [8][9] |
| PC-3 | 2 | 24 hours | 75.5% (early apoptotic) | [8][9] |
This compound-Induced Senescence
In addition to apoptosis, this compound can drive cancer cells into a state of cellular senescence, a form of irreversible growth arrest.[1][13] Senescent cells are metabolically active but do not proliferate, and they secrete a variety of signaling molecules collectively known as the senescence-associated secretory phenotype (SASP).[14]
Signaling Pathways
The induction of senescence by this compound is intricately linked to its primary mechanism of action:
-
Sustained G1 Arrest: Prolonged cell cycle arrest induced by CDK4/6 inhibition is a primary trigger for the establishment of a senescent state.[13]
-
p53 and p16/p21 Activation: The tumor suppressor pathways involving p53 and the CDK inhibitors p16INK4a and p21WAF1/Cip1 are often activated in response to this compound, contributing to the enforcement of the senescent phenotype.[13][15]
-
Formation of Senescence-Associated Heterochromatin Foci (SAHF): this compound treatment can lead to the formation of SAHF, which are specialized domains of facultative heterochromatin that contribute to the stable silencing of proliferation-promoting genes.[16]
-
SASP Induction: this compound-induced senescence is associated with the secretion of SASP factors, which can have both pro- and anti-tumorigenic effects on the tumor microenvironment.[14][17] Interestingly, some studies suggest that the SASP induced by CDK4/6 inhibitors may lack certain pro-inflammatory components driven by NF-κB.[13]
Signaling Pathway for this compound-Induced Senescence
Caption: this compound induces senescence via sustained G1 arrest and p16/p21.
Quantitative Data on Senescence Induction
The table below presents quantitative data on this compound-induced senescence.
| Cell Line | This compound Concentration | Treatment Duration | Percent Senescent Cells (SA-β-gal Positive) | Reference |
| Pancreatic Cancer Cell Lines | Varies | 7 days | Significant increase compared to control | [14] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 1 µM | 72 hours | Significant increase compared to control | [18] |
| Dedifferentiated Liposarcoma (DDLS) | 200 mg twice daily (in patients) | On-treatment biopsies | Correlated with increased leukocyte infiltration | [17][19][20][21][22] |
Experimental Protocols
Annexin V Apoptosis Assay (Flow Cytometry)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[23][24][25][26][27]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at a density of 1 x 106 cells in a T25 flask and treat with this compound for the desired time and concentration.
-
Include a vehicle-treated negative control and a positive control (e.g., cells treated with an apoptosis-inducing agent).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Experimental Workflow for Annexin V Apoptosis Assay
Caption: Workflow for detecting apoptosis via Annexin V staining and flow cytometry.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay
This protocol describes the histochemical detection of SA-β-gal activity, a common biomarker for senescent cells.[28][29][30][31]
Materials:
-
Fixation Solution (e.g., 1% formalin in PBS)
-
SA-β-gal Staining Solution (containing X-gal at pH 6.0)
-
1X PBS
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a culture dish and treat with this compound for the desired duration.
-
-
Fixation:
-
Wash the cells with 1X PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells again with 1X PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for several hours to overnight, or until a blue color develops in the senescent cells. Protect from light.
-
-
Visualization and Quantification:
-
Wash the cells with PBS.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue-stained cells by counting at least 300 cells in multiple random fields.
-
A fluorescence-based method using 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) can also be employed for a more quantitative analysis via flow cytometry.[30][32]
Conclusion
This compound's therapeutic efficacy extends beyond its well-established role in inducing G1 cell cycle arrest. Its ability to promote apoptosis and senescence represents a critical component of its anti-tumor activity. Understanding the intricate molecular pathways and cellular responses to this compound is paramount for optimizing its clinical use, identifying predictive biomarkers, and developing rational combination therapies. The experimental protocols provided herein offer a standardized approach for researchers to investigate and quantify these crucial cellular outcomes. As our comprehension of this compound's multifaceted mechanisms of action deepens, so too will our ability to leverage its full therapeutic potential in the fight against cancer.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How this compound works in treating breast cancer_Chemicalbook [chemicalbook.com]
- 7. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of this compound, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in cardiomyocytes by activating the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. so09.tci-thaijo.org [so09.tci-thaijo.org]
- 16. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma | Semantic Scholar [semanticscholar.org]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. bosterbio.com [bosterbio.com]
- 27. scispace.com [scispace.com]
- 28. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. telomer.com.tr [telomer.com.tr]
- 30. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Senescence β-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]
Abemaciclib's Activity in Retinoblastoma (Rb)-Proficient Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), in cancer cell lines proficient in the retinoblastoma tumor suppressor protein (Rb). This compound's primary mechanism of action is contingent on the presence of functional Rb, making Rb proficiency a critical biomarker for its therapeutic efficacy.[1][2] This document details the molecular mechanism, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes complex pathways and workflows.
Core Mechanism of Action: The CDK4/6-Rb Axis
The cell cycle progression from the G1 (growth) phase to the S (DNA synthesis) phase is a tightly regulated process. A key checkpoint is governed by the interaction between CDK4/6, D-type cyclins, and the retinoblastoma protein (Rb).[3]
In Rb-proficient cancer cells, mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate Rb, causing it to release the E2F transcription factor.[1][4] Once liberated, E2F activates the transcription of genes necessary for S-phase entry, driving cell proliferation.[1][3]
This compound is a potent and selective inhibitor of CDK4 and CDK6.[5] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase genes. The ultimate result is a G1-phase cell cycle arrest, which inhibits tumor cell proliferation.[3][4][6] Preclinical studies have consistently demonstrated that this compound induces G1 arrest in Rb-proficient cell lines.[7]
References
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CDK4/6 inhibitors in targeting Rb proficient small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 6. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Abemaciclib and Its Effects on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the mechanisms by which abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), modulates the tumor microenvironment (TME). Beyond its established role in inducing cell cycle arrest in cancer cells, this compound orchestrates a complex interplay of effects that reshape the TME from an immunosuppressive to an immune-inflamed state. This guide details the molecular pathways involved, summarizes key quantitative data from preclinical and clinical studies, outlines typical experimental protocols for investigating these effects, and provides visual diagrams of the core mechanisms.
Core Mechanism of Action: Beyond Cell Cycle Arrest
This compound is an ATP-competitive, reversible kinase inhibitor with high selectivity for CDK4 and CDK6.[1][2] Its canonical mechanism involves the inhibition of the CDK4/6-Cyclin D complex, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the G1 to S phase transition and thus inducing cell cycle arrest.[3][5]
However, emerging evidence reveals that this compound's anti-tumor activity is multifaceted, extending to profound immunomodulatory effects within the TME. These effects are driven by both tumor cell-intrinsic and T-cell-intrinsic mechanisms, transforming the tumor landscape to be more susceptible to immune-mediated clearance.[3][6]
Tumor Cell-Intrinsic Effects
Treatment with this compound initiates a cascade of events within cancer cells that enhances their visibility to the immune system.
-
Enhanced Antigen Presentation: this compound upregulates the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[7][8] This is critical for the presentation of tumor-associated antigens to CD8+ and CD4+ T cells, respectively.
-
Induction of an Interferon (IFN) Response: this compound treatment leads to an increase in tumor cell interferon signaling.[3][9] This occurs through the inhibition of DNA methyltransferase 1 (DNMT1), an E2F target gene. Reduced DNMT1 activity leads to the hypomethylation and subsequent transcription of endogenous retroviral (ERV) genes.[3] The resulting double-stranded RNA (dsRNA) triggers a "viral mimicry" response, activating innate immune pathways and the production of type III interferons, which further promotes an anti-tumor immune state.[3][9]
-
Activation of the STING Pathway: In some contexts, particularly in combination with radiotherapy, this compound has been shown to induce double-strand DNA (ds-DNA) damage in cancer cells.[8][10] The resulting cytosolic ds-DNA can activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of IFN-β and pro-inflammatory chemokines like CCL5 and CXCL10, which are potent T-cell attractants.[8]
T-Cell-Intrinsic and Immune Microenvironment Effects
This compound directly impacts the function and composition of immune cells within the TME.
-
Suppression of Regulatory T cells (Tregs): this compound selectively suppresses the proliferation of immunosuppressive Tregs.[6][11] This effect is also linked to the inhibition of DNMT1 within Tregs, which impedes their proliferation and alters the balance in favor of anti-tumor immunity by increasing the CD8+ T cell to Treg ratio.[3][12]
-
Enhanced Cytotoxic T Lymphocyte (CTL) Activity: By reducing the influence of Tregs and enhancing antigen presentation, this compound promotes the activation and effector function of CD8+ CTLs.[6] Studies have shown that this compound treatment leads to higher levels of IFN-γ, the main effector cytokine of CTLs, within the tumor.[6][12]
-
Modulation of Myeloid Cells: this compound treatment can modulate innate immune mechanisms, including those involving dendritic cells (DCs) and macrophages, to enhance antigen presentation and T-cell priming.[7]
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in various preclinical and clinical settings. The following tables summarize key findings.
Table 1: Preclinical Immunomodulatory Effects of this compound
| Parameter Measured | Model System | Treatment | Key Result | Reference(s) |
| IFN-γ mRNA Levels | Murine Breast Cancer Model | This compound | >4-fold increase in bulk tumor tissue | [6][12] |
| T-cell Infiltration | Rb-deficient SCLC Mouse Model | This compound + LDRT | Substantially potentiated CD8+ T cell infiltration | [10] |
| Treg Proliferation | Murine Cancer Models | This compound | Markedly suppressed proliferation | [6] |
| Treg:CD8+ T-cell Ratio | Murine Cancer Models | This compound | Significantly decreased | [12] |
| STING Pathway Activation | Rb-deficient SCLC Mouse Model | This compound + LDRT | Synergistic activation (increased p-TBK1, p-IRF3) | [8] |
| Chemokine mRNA Levels | Rb-deficient SCLC Mouse Model | This compound + LDRT | Significant increase in IFN-β, CCL5, and CXCL10 | [8] |
LDRT: Low-Dose Radiotherapy; SCLC: Small Cell Lung Cancer
Table 2: Clinical Efficacy and Biomarker Modulation with this compound
| Clinical Trial | Patient Population | Treatment Arms | Key Quantitative Outcome | Reference(s) |
| neoMONARCH (Phase II) | HR+, HER2- Early Breast Cancer | This compound +/- Anastrozole vs. Anastrozole alone | Significant reduction in Ki67 expression with this compound-containing arms. | [13] |
| MONARCH 3 (Phase III) | HR+, HER2- Advanced Breast Cancer | This compound + NSAI vs. Placebo + NSAI | 46% reduction in risk of progression/death; ORR: 59.2% vs. 43.8% | [9][14] |
| MONARCH 2 (Phase III) | HR+, HER2- Advanced Breast Cancer | This compound + Fulvestrant vs. Placebo + Fulvestrant | Median PFS: 16.4 vs. 9.3 months; ORR: 48.1% vs. 21.3% | [9] |
| Phase 1b (unnamed) | HR+ Metastatic Breast Cancer | This compound + Pembrolizumab | Objective Response Rate (ORR) of ~28-30% | [15] |
| Phase II (unnamed) | Dedifferentiated Liposarcoma | This compound Monotherapy | Median Progression-Free Survival (PFS) of 33 weeks; 76.7% progression-free at 12 weeks | [16] |
HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative; NSAI: Nonsteroidal Aromatase Inhibitor
Key Signaling Pathways and Logical Relationships
The mechanisms described above can be visualized to better understand the sequence of events following this compound administration.
Figure 1: this compound's dual mechanism on tumor cells and the immune microenvironment.
Figure 2: Logical flow from this compound administration to an inflamed TME.
Experimental Protocols
Investigating the effects of this compound on the TME requires a multi-faceted approach combining in vivo models with ex vivo and in vitro analyses. The following sections describe generalized protocols for key experiments cited in the literature.
In Vivo Murine Tumor Models
-
Objective: To evaluate the effect of this compound, alone or in combination, on tumor growth and the TME in an immunocompetent host.
-
Models: Syngeneic tumor models are essential. Commonly used models include CT26 colon carcinoma, murine small cell lung cancer (SCLC) models, and various breast carcinoma models (e.g., MMTV-PyMT).[6][7][10]
-
Procedure:
-
Tumor Implantation: Tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of compatible mice (e.g., BALB/c for CT26, C57BL/6J for SCLC models).[10]
-
Tumor Growth Monitoring: Tumors are allowed to establish to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration:
-
Endpoint Analysis: At the end of the study (or at intermediate timepoints), mice are euthanized, and tumors, spleens, and lymph nodes are harvested for downstream analysis.
-
Figure 3: General experimental workflow for in vivo TME analysis.
Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify the proportions and activation status of various immune cell subsets within the TME.
-
Procedure:
-
Single-Cell Suspension: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
-
Cell Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) to identify different immune populations (e.g., CD8+ T cells, Tregs).
-
Intracellular Staining (Optional): For intracellular markers like Ki67 (proliferation) or IFN-γ (cytokine production), cells are fixed and permeabilized before staining.[10]
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Gating strategies are applied using analysis software to quantify the percentage of specific cell populations relative to total CD45+ leukocytes or total cells.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Objective: To visualize the spatial distribution and localization of immune cells and protein markers within the tumor tissue.
-
Procedure:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin (FFPE) or snap-frozen in OCT for cryosectioning.
-
Staining: Tissue sections are deparaffinized (if FFPE), subjected to antigen retrieval, and incubated with primary antibodies against targets of interest (e.g., CD8, FoxP3, γ-H2AX).[10][17]
-
Detection: A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is applied, followed by a substrate or mounting medium.
-
Imaging and Analysis: Slides are scanned using a microscope, and images are analyzed to assess the density and location of positive cells.
-
Gene Expression Analysis
-
Objective: To perform an unbiased evaluation of transcriptional changes in the TME following treatment.
-
Method: RNA sequencing (RNA-seq) of bulk tumor tissue or sorted cell populations.[10]
-
Procedure:
-
RNA Extraction: RNA is isolated from tumor tissue or cells.
-
Library Preparation and Sequencing: RNA is converted to cDNA, and sequencing libraries are prepared and sequenced on a high-throughput platform.
-
Bioinformatic Analysis: Sequencing reads are aligned to a reference genome. Gene set enrichment analysis (GSEA) is then performed to identify upregulated or downregulated pathways related to immune response, cell cycle, and interferon signaling.[6][10]
-
Conclusion and Future Directions
This compound fundamentally alters the tumor microenvironment by enhancing tumor cell immunogenicity and promoting a pro-inflammatory T-cell response.[18][19] Its ability to increase antigen presentation, induce an interferon response, and suppress regulatory T-cells provides a strong rationale for its combination with immunotherapies, such as immune checkpoint blockade.[7][18] Preclinical data showing synergy with anti-PD-L1 therapy has led to complete tumor regressions and the formation of immunological memory.[7][18][19]
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these immunomodulatory effects. Further dissection of the off-target effects of this compound and a deeper understanding of its impact on other immune cells, such as myeloid-derived suppressor cells (MDSCs) and natural killer (NK) cells, will be crucial for optimizing combination strategies and expanding the utility of CDK4/6 inhibition in cancer therapy.
References
- 1. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. How this compound works in treating breast cancer_Chemicalbook [chemicalbook.com]
- 6. CDK4/6 inhibition triggers anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK4/6 inhibitor this compound combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - Wang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitor this compound combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulation by anticancer cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CDK inhibition steps up against breast cancer | Drug Discovery News [drugdiscoverynews.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CDK4/6 Inhibitor this compound Induces a T Cell Inflamed Tumor Microenvironment and Enhances the Efficacy of PD-L1 Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. doaj.org [doaj.org]
Investigating Novel Therapeutic Applications of Abemaciclib: An In-depth Technical Guide
Introduction
Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) protein pathway, leading to cell cycle arrest at the G1 phase and subsequent suppression of tumor cell proliferation.[1] While initially approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, a growing body of preclinical and clinical research is uncovering novel therapeutic applications for this compound beyond its established indication.[2][3][4] This technical guide provides a comprehensive overview of these emerging applications, focusing on the underlying mechanisms of action, quantitative data from key studies, and detailed experimental protocols for the cited research.
Core Mechanism of Action: Beyond Cell Cycle Arrest
This compound's therapeutic effects are primarily attributed to its potent and selective inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Rb protein, maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F family of transcription factors, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This results in a G1 cell cycle arrest and inhibition of tumor cell proliferation.[5]
Recent studies have revealed that this compound's anti-tumor activity extends beyond this canonical pathway. These novel mechanisms include the modulation of the tumor microenvironment to create a more T-cell-inflamed state and the inhibition of alternative signaling pathways in specific cancer subtypes.[6][7] These multifaceted effects are opening new avenues for its clinical investigation in a wider range of malignancies.
Novel Application I: Glioblastoma Multiforme (GBM)
Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. Recent preclinical evidence suggests that this compound may offer a novel therapeutic strategy for this malignancy by targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, maintenance, and recurrence.[8]
Preclinical Evidence: Inhibition of GBM Sphere Formation
A key characteristic of CSCs is their ability to form tumor spheres in vitro, a surrogate for their self-renewal capacity. Studies have shown that this compound can significantly impair the formation of these spheres in GBM cell lines.[8] This effect is attributed to a novel mechanism involving the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), which in turn downregulates the expression of CD44 and TCF7L2, key regulators of the epithelial-to-mesenchymal transition (EMT) and stemness pathways.[8]
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) for Cell Proliferation | Effect on Sphere Formation | Reference |
| U87MG | Not explicitly stated, but proliferation inhibited | Significant reduction in size and number of spheres | [9] |
| KNS42 | Not explicitly stated, but proliferation inhibited | Significant reduction in size and number of spheres | [9] |
Signaling Pathway: this compound-mediated Inhibition of GSK3β Pathway in GBM
Caption: this compound inhibits GSK3β phosphorylation, leading to reduced CD44 and TCF7L2 expression and subsequent suppression of EMT and glioblastoma sphere formation.
Experimental Protocols
Cell Culture and Reagents:
-
Cell Lines: Human glioblastoma cell lines U87MG and KNS42 were used.[9]
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired concentrations for experiments.
Sphere Formation Assay:
-
GBM cells were seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Cells were cultured in a serum-free sphere-forming medium containing DMEM/F12, B27 supplement, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).
-
Cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
After a defined period (e.g., 14 days), the number and size of the formed spheres were quantified using a microscope and imaging software.[9]
Western Blotting:
-
GBM cells were treated with this compound for specified durations (e.g., 24 and 48 hours).[9]
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-Rb, total Rb, GSK3β, p-GSK3β, CD44, TCF7L2, and a loading control (e.g., GAPDH or β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Novel Application II: Modulation of the Tumor Microenvironment
Emerging evidence indicates that this compound can modulate the tumor microenvironment (TME) to be more immunologically active, a state often referred to as a "T-cell-inflamed" phenotype.[6][7] This suggests a potential synergistic effect when combined with immune checkpoint inhibitors.
Preclinical Evidence: Induction of a T-Cell-Inflamed Phenotype
In murine syngeneic tumor models, this compound monotherapy has been shown to delay tumor growth and increase the presence of a T-cell inflammatory signature within tumors.[6][7] This is characterized by increased antigen presentation by tumor cells and enhanced T-cell activation.[6] Combination therapy with an anti-PD-L1 antibody resulted in complete tumor regressions and the development of immunological memory.[6][7]
Table 2: Immunomodulatory Effects of this compound in Preclinical Models
| Model | Treatment | Key Immunological Changes | Reference |
| Murine Syngeneic Tumor Models | This compound Monotherapy | Increased T-cell inflammatory signature in tumors | [6][7] |
| Murine Syngeneic Tumor Models | This compound + anti-PD-L1 | Enhanced antigen presentation, T-cell inflamed phenotype, complete tumor regressions | [6][7] |
| Human T-cells (in vitro) | This compound | Increased activation | [6] |
| MCF-7 Breast Cancer Cells (in vitro) | This compound | Upregulated expression of antigen presentation genes | [6] |
Experimental Workflow: Investigating this compound's Impact on the Tumor Microenvironment
Caption: A workflow depicting the in vitro and in vivo experiments used to assess the immunomodulatory effects of this compound.
Experimental Protocols
In Vivo Murine Models:
-
Mouse Strains: Immunocompetent mouse strains, such as BALB/c or C57BL/6, are used.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma or EMT6 breast carcinoma) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomized to receive vehicle control, this compound (administered by oral gavage), an anti-PD-L1 antibody (administered intraperitoneally), or the combination of this compound and anti-PD-L1.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors are harvested, and immune cell infiltrates are analyzed by flow cytometry using antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, F4/80). Immunohistochemistry (IHC) can also be performed on tumor sections to visualize the spatial distribution of immune cells.
In Vitro T-cell Activation Assays:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
CD4+ and CD8+ T-cells are purified from PBMCs.
-
T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of this compound or vehicle control.
-
T-cell activation is assessed by measuring proliferation (e.g., using CFSE dilution assays) and cytokine production (e.g., IFN-γ, TNF-α) by ELISA or flow cytometry.
Novel Application III: KRAS-Mutant Cancers
KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. Preclinical data suggested a synthetic lethal interaction between KRAS mutations and CDK4 inhibition, providing a rationale for investigating this compound in this patient population.[9]
Clinical Evidence: The JUNIPER Trial
The JUNIPER trial was a Phase III study that evaluated this compound versus erlotinib in patients with advanced KRAS-mutant NSCLC who had progressed on prior platinum-based chemotherapy. While the study did not meet its primary endpoint of improving overall survival (OS), it did demonstrate a statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR) for patients treated with this compound.
Table 3: Efficacy of this compound in the JUNIPER Trial (KRAS-Mutant NSCLC)
| Endpoint | This compound (n=270) | Erlotinib (n=183) | Hazard Ratio (95% CI) / p-value | Reference |
| Median Overall Survival (OS) | 7.4 months | 7.8 months | 0.968 (0.768, 1.219); p=0.77 | [6] |
| Median Progression-Free Survival (PFS) | 3.6 months | 1.9 months | 0.583 (0.470, 0.723); p<0.000001 | [6] |
| Objective Response Rate (ORR) | 8.9% | 2.7% | p=0.010 | |
| Disease Control Rate (DCR) | 54.4% | 31.7% | p<0.001 |
Experimental Protocol: JUNIPER Trial Design
-
Study Design: A Phase III, multicenter, randomized, open-label trial.[6]
-
Patient Population: Patients with stage IV NSCLC with a detectable KRAS mutation in codons 12 or 13 who had progressed after platinum-based chemotherapy and one additional therapy.[6]
-
Randomization: Patients were randomized 3:2 to receive either this compound or erlotinib.[6]
-
Treatment Arms:
-
Primary Endpoint: Overall survival (OS).[6]
-
Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.[6]
Novel Application IV: Prostate Cancer
The androgen receptor (AR) signaling pathway is a key driver of prostate cancer progression. Preclinical evidence suggests a role for CDK4/6 in sustaining AR signaling and promoting resistance to hormonal therapies. This provided the rationale for evaluating this compound in prostate cancer.
Clinical Evidence: The CYCLONE 2 Trial
The CYCLONE 2 trial was a Phase III study that investigated the addition of this compound to abiraterone and prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC). The study did not meet its primary endpoint of improving radiographic progression-free survival (rPFS).
Table 4: Efficacy of this compound in the CYCLONE 2 Trial (mCRPC)
| Endpoint | This compound + Abiraterone + Prednisone | Placebo + Abiraterone + Prednisone | Hazard Ratio (95% CI) / p-value | Reference |
| Median Radiographic Progression-Free Survival (rPFS) | 22.0 months | 20.3 months | 0.83 (0.62, 1.11); p=0.212 |
Experimental Protocol: CYCLONE 2 Trial Design
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled study.[8]
-
Patient Population: Patients with mCRPC.[8]
-
Randomization: Patients were randomized 1:1 in Parts 2 and 3.
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed radiographic progression-free survival (rPFS).
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.
Conclusion
This compound is a potent CDK4/6 inhibitor with a well-established role in the treatment of HR+/HER2- breast cancer. The research landscape for this agent is rapidly evolving, with promising preclinical and clinical data supporting its investigation in a broader range of malignancies. The novel mechanisms of action, including the targeting of cancer stem cells in glioblastoma and the modulation of the tumor microenvironment, highlight the potential for this compound to address unmet needs in cancer therapy. While the clinical results in KRAS-mutant NSCLC and prostate cancer have been mixed, they provide valuable insights for the design of future studies, potentially involving patient stratification based on specific biomarkers or the use of novel combination strategies. Further research is warranted to fully elucidate the therapeutic potential of this compound in these and other novel applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ORCID [orcid.org]
- 3. The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor this compound combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitor this compound combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - Wang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Transcriptomic-Driven Drug Repurposing Reveals SP600125 as a Promising Drug Candidate for the Treatment of Glial-Mesenchymal Transition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Abemaciclib in Glioblastoma Preclinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on abemaciclib, a selective CDK4/6 inhibitor, for the treatment of glioblastoma (GBM). This document synthesizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Core Concepts: Mechanism of Action
This compound's primary mechanism of action in glioblastoma is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). This disrupts the cell cycle progression from the G1 to the S phase. Additionally, emerging research suggests a role for this compound in modulating other signaling pathways implicated in glioblastoma's aggressiveness, including those related to the epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) properties.
Canonical D-Cyclin-CDK4/6-Rb Pathway
In many glioblastoma cells, the D-Cyclin-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. This compound restores the checkpoint at the G1-S transition by inhibiting CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for DNA replication and cell cycle progression.
Non-Canonical GSK3β-Mediated Pathway
Recent studies suggest that this compound can also impact glioblastoma progression by inhibiting Glycogen Synthase Kinase 3 Beta (GSK3β). This inhibition leads to a downstream reduction in the expression of CD44 and TCF7L2, proteins associated with EMT and the maintenance of cancer stem cells. This novel mechanism suggests that this compound may also counteract the mesenchymal phenotype and "stemness" of glioblastoma cells, which are linked to therapeutic resistance and tumor recurrence.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Endpoint | Reported Value |
| U87MG | MTT Assay | Cell Proliferation | Decreased |
| T98G | MTT Assay | Cell Proliferation | Decreased |
| M059K (RB-deficient) | MTT Assay | Cell Proliferation | Decreased |
| KNS42 | Cell Proliferation Assay | Cell Growth | Inhibited |
| SF188 | MTS Cell Proliferation Assay | IC50 | Lower than in LN18 and LNZ308 |
Note: Specific IC50 values for U87MG, T98G, and M059K were not consistently reported in the reviewed literature. The effect is described as a decrease in proliferation.
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Tumor Model | Treatment | Endpoint | Result |
| Rat | Orthotopic U87MG Xenograft | This compound | Survival | Significantly Increased |
| Rat | Orthotopic U87MG Xenograft | This compound + Temozolomide | Survival | Additive effect, further increased survival |
| Mouse | Orthotopic U87-luc Xenograft | This compound (50 mg/kg) | Tumor Growth Inhibition | Not explicitly quantified, but less effective than GLR2007 |
| Mouse | Subcutaneous TS603 Xenograft | This compound | Tumor Volume | Reduced |
| Mouse | Intracranial MGG152-CDKN2A-/- Xenograft | This compound | Survival | Increased |
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in preclinical this compound research for glioblastoma. These protocols are synthesized from multiple sources and should be adapted as needed for specific experimental contexts.
In Vitro Cell Proliferation Assay (MTT-based)
This protocol outlines a common method for assessing the effect of this compound on the proliferation of glioblastoma cell lines.
Methodology:
-
Cell Culture: Glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations, including a vehicle control.
-
Incubation: The treated cells are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Assay:
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG, often engineered to express luciferase for in vivo imaging) are harvested and resuspended in a sterile solution (e.g., PBS or serum-free media) at a concentration of approximately 1 x 10^5 to 1 x 10^6 cells per 5-10 µL.
-
Stereotactic Intracranial Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, typically through bioluminescence imaging for luciferase-expressing cells, or with MRI. Animal body weight and general health are also monitored regularly.
-
Drug Administration: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at a specified dose and schedule.
-
Endpoint Analysis: The primary endpoint is often overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging), and post-mortem histological and molecular analysis of the tumor tissue.
Conclusion
Preclinical studies provide a strong rationale for the investigation of this compound in glioblastoma. Its ability to target the core cell cycle machinery through the CDK4/6-Rb pathway, combined with its potential to modulate other key signaling pathways involved in tumor progression and resistance, makes it a promising therapeutic candidate. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance novel treatments for this challenging disease. Further research is warranted to fully elucidate the mechanisms of action and resistance to this compound in glioblastoma and to optimize its use in combination with other therapeutic modalities.
References
Abemaciclib in Mantle Cell Lymphoma: An In-depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro investigation of abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in the context of Mantle Cell Lymphoma (MCL). This document synthesizes key quantitative data, details critical experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Targeting the Cell Cycle Machinery in MCL
Mantle Cell Lymphoma is often characterized by the overexpression of Cyclin D1, a key driver of cell cycle progression. Cyclin D1 forms a complex with CDK4 and CDK6, which then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.
This compound selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[1][2] This maintains the Rb-E2F complex, effectively blocking the G1-S transition and inducing cell cycle arrest.[1] This targeted approach has shown significant preclinical activity against MCL.
Quantitative Efficacy of this compound in MCL Cell Lines
In vitro studies have demonstrated this compound's potent anti-proliferative and pro-apoptotic effects across a panel of MCL cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight this efficacy.
| Cell Line | IC50 (µM) | Noteworthy Characteristics |
| JeKo-1 | 0.07 - 0.95 | Venetoclax sensitive |
| Mino | 0.07 - 0.95 | Venetoclax sensitive |
| Z138 | 0.07 - 0.95 | Venetoclax sensitive |
| Maver-1 | 0.07 - 0.95 | Venetoclax sensitive |
| Rec-1 | 0.07 - 0.95 | Venetoclax sensitive |
| Mino-Ven-R | 4.36 - 6.15 | Acquired venetoclax resistance |
| Rec-Ven-R | 4.36 - 6.15 | Acquired venetoclax resistance |
| JeKo BTK KD | 4.36 - 6.15 | Primary resistance to venetoclax and BTK inhibitors |
Table 1: Summary of this compound IC50 values in various MCL cell lines after 72 hours of exposure. Data compiled from multiple studies.[1]
Key In Vitro Effects of this compound
Induction of G1 Cell Cycle Arrest
A primary effect of this compound is the induction of cell cycle arrest at the G1 phase.[1] This is a direct consequence of CDK4/6 inhibition and the subsequent failure to phosphorylate Rb.
Induction of Apoptosis
Beyond cytostatic effects, this compound also induces programmed cell death (apoptosis) in MCL cells in a dose-dependent manner.[1] This is a critical attribute for an effective anti-cancer agent.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the in vitro effects of this compound in MCL.
Cell Viability and IC50 Determination (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Protocol:
-
Cell Seeding: Seed 1x10^4 MCL cells per well in 96-well opaque-walled plates.
-
Drug Treatment: Treat cells with increasing concentrations of this compound in triplicate for 72 hours.
-
Reagent Preparation: Thaw and equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed MCL cells in 6-well plates and treat with the vehicle or desired concentrations of this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% pre-chilled ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat MCL cells with this compound for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Staining:
-
Transfer 100 µl of the cell suspension to a culture tube.
-
Add 5 µl of fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µl of Propidium Iodide (PI) staining solution.
-
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis (Immunoblotting)
Immunoblotting (Western blotting) is used to detect and quantify specific proteins, such as phosphorylated Rb (p-Rb).
Protocol:
-
Cell Lysis and Protein Quantification: Treat MCL cells with this compound for 12 hours. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-Rb).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Imaging: Capture the signal using an imaging system.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.
References
The Core Mechanism of Abemaciclib's Impact on E2F Transcription Factors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abemaciclib, an orally administered, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), has become a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer. Its primary mechanism of action converges on the critical CDK4/6-Retinoblastoma (Rb)-E2F signaling axis, a fundamental pathway controlling the G1-S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, leading to unchecked cellular proliferation. This technical guide provides a detailed examination of this compound's effects on the E2F family of transcription factors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The CDK4/6-Rb-E2F Pathway
The progression of the cell cycle is a tightly regulated process orchestrated by cyclins and their partner cyclin-dependent kinases (CDKs).[1] During the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[2] This active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1][3] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, actively repressing their function and preventing the transcription of genes required for DNA synthesis and S-phase entry.[2][4]
Upon phosphorylation by the Cyclin D-CDK4/6 complex, Rb undergoes a conformational change, releasing E2F transcription factors.[2][5] Liberated E2F proteins then activate the transcription of a wide array of target genes essential for cell cycle progression, including cyclins E and A, as well as enzymes required for DNA replication.[4][6] This Rb-E2F checkpoint is a critical control point; its disruption is a common event in tumorigenesis, leading to sustained cell proliferation.[3]
Mechanism of Action of this compound
This compound is a reversible, ATP-competitive inhibitor that selectively targets CDK4 and CDK6 with high potency.[7] Unlike other CDK4/6 inhibitors, this compound exhibits a greater selectivity for CDK4 over CDK6.[1][5] By binding to the ATP-binding pocket of CDK4 and CDK6, this compound prevents the formation of the active kinase complex with Cyclin D, thereby inhibiting the subsequent phosphorylation of Rb.[5]
This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors.[2][7] The sequestration of E2F prevents the transcription of its target genes, leading to a robust cell cycle arrest in the G1 phase and a subsequent inhibition of tumor cell proliferation.[1][8] This on-target effect is the primary driver of this compound's antitumor activity, which is particularly effective in Rb-proficient cancer cells.[5]
References
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Determining Abemaciclib IC50 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Abemaciclib in breast cancer cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for common cell viability assays, and diagrams illustrating key concepts and workflows.
Data Presentation: this compound IC50 Values in Breast Cancer Cell Lines
This compound has demonstrated potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to cell cycle arrest and inhibition of tumor growth in various breast cancer subtypes. The IC50 values of this compound can vary depending on the specific breast cancer cell line and the assay method used. Hormone receptor-positive (HR+) cell lines are generally more sensitive to this compound.[1][2]
Below is a summary of this compound IC50 values across a panel of human breast cancer cell lines.
| Cell Line | Breast Cancer Subtype | This compound IC50 (nmol/L) |
| MCF7 | ER+/HER2- | 0.178 µM (EC50 for BrdU incorporation)[3] |
| T-47D | ER+/HER2- | Not explicitly stated, but shown to be sensitive[3][4] |
| ZR-75-1 | ER+/HER2- | Not explicitly stated, but shown to be sensitive[3] |
| MDA-MB-361 | ER+/HER2+ | Not explicitly stated, but shown to be sensitive[3] |
| MDA-MB-453 | ER-/HER2+ | 7.4 nM (for pRb inhibition)[4] |
| HCC1419 | ER+/HER2+ | Sensitive (IC50 < 500 nmol/L)[1] |
| UACC-812 | ER+/HER2+ | Sensitive (IC50 < 500 nmol/L)[1] |
| BT-474 | ER+/HER2+ | Sensitive (IC50 < 500 nmol/L)[1] |
| SK-BR-3 | ER-/HER2+ | Moderately sensitive to resistant[1] |
| JIMT-1 | ER-/HER2+ | Resistant[1] |
| MDA-MB-231 | Triple-Negative | Moderately sensitive (IC50 < 500 nmol/L)[1] |
| MDA-MB-468 | Triple-Negative | Resistant (Rb-deficient)[1] |
| HCC1937 | Triple-Negative | Resistant[1] |
| BT-549 | Triple-Negative | Resistant[1] |
| Hs578T | Triple-Negative | Resistant[1] |
Note: IC50 values can vary between studies due to differences in experimental conditions and methodologies. In a comparative analysis, this compound was found to be the most potent of the three tested CDK4/6 inhibitors (this compound, Palbociclib, and Ribociclib), with an average geometric mean IC50 of 168 nmol/L in biomarker-positive breast cancer cell lines.[1]
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the IC50 of this compound in adherent breast cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Materials:
-
Breast cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.[6][7] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[8]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). A 1:3 or 1:4 serial dilution is often suitable when the approximate IC50 is known.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[6]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6][7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[9] The amount of bound dye is proportional to the total cellular protein mass.[9]
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution
-
1% (v/v) Acetic acid
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. A typical seeding density is around 5,000 cells per well.[10]
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay involves adding a single reagent directly to cells cultured in serum-supplemented medium.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements. A typical seeding density is around 10,000 cells per well.[12]
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.[13]
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.[13]
-
Equilibrate the 96-well plate with the cells to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
-
Lysis and Signal Stabilization:
-
Luminescence Reading:
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol, using luminescence values instead of absorbance, to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. scispace.com [scispace.com]
- 10. IC50 measurement [bio-protocol.org]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. 2.3. Determination of IC50 Values [bio-protocol.org]
- 13. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Western Blot Analysis of pRb Inhibition by Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] The retinoblastoma protein (pRb) is a critical substrate of the CDK4/6-cyclin D complex.[2][3] Phosphorylation of pRb by CDK4/6 leads to its inactivation, allowing the cell to progress from the G1 to the S phase of the cell cycle.[2][3] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1] this compound effectively blocks the phosphorylation of pRb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[1][4][5]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of pRb and, consequently, the efficacy of this compound. This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis to measure the inhibition of pRb phosphorylation by this compound.
Signaling Pathway of pRb Regulation by CDK4/6 and Inhibition by this compound
The following diagram illustrates the signaling pathway involving CDK4/6, pRb, and the mechanism of action of this compound.
Caption: CDK4/6-pRb signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on pRb phosphorylation in different cancer cell lines. This data is crucial for designing experiments with appropriate drug concentrations.
| Cell Line | IC50 for pRb Phosphorylation Inhibition (nM) | Reference(s) |
| MDA-MB-453 | 7.4 | [6] |
| NCI-H1568 | 94 | [6] |
| Various Breast Cancer Lines | Potent inhibition observed | [6] |
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot to analyze pRb phosphorylation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Abemaciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the characterization and quantification of cell cycle arrest induced by Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Introduction
This compound is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] It targets the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway, which is frequently dysregulated in cancer.[3][4][5] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, leading to the maintenance of the Rb-E2F transcription factor complex. This complex represses the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately resulting in G1 phase arrest.[1][2][4][5] This cytostatic effect can inhibit cancer cell proliferation and may also lead to cellular senescence and apoptosis.[2][6] Flow cytometry is a powerful technique to quantify the effects of this compound on the cell cycle by measuring the DNA content of individual cells within a population.[7][8]
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound specifically targets the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating their primary substrate, the retinoblastoma protein (Rb).[5][6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for S-phase entry and DNA replication.[4] This leads to a blockade at the G1/S checkpoint of the cell cycle, causing cells to accumulate in the G1 phase.[9][10][11]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Quantitative Data Presentation
The following tables summarize the effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: Cell Cycle Distribution in Canine Melanoma Cell Lines Treated with this compound for 24 hours [12]
| Cell Line | This compound (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| CMeC1 | 0 (Control) | 55.2 | 24.1 | 20.7 |
| 0.5 | 68.3 | 18.5 | 13.2 | |
| 1 | 75.1 | 13.2 | 11.7 | |
| 2 | 80.2 | 9.8 | 10.0 | |
| 4 | 83.5 | 7.5 | 9.0 | |
| KMeC | 0 (Control) | 60.1 | 22.5 | 17.4 |
| 0.5 | 72.4 | 15.8 | 11.8 | |
| 1 | 78.9 | 11.2 | 9.9 | |
| 2 | 84.1 | 7.9 | 8.0 | |
| 4 | 86.7 | 5.3 | 8.0 | |
| LMeC | 0 (Control) | 58.7 | 25.3 | 16.0 |
| 0.5 | 70.1 | 17.9 | 12.0 | |
| 1 | 76.8 | 12.5 | 10.7 | |
| 2 | 82.3 | 8.7 | 9.0 | |
| 4 | 85.1 | 6.9 | 8.0 |
Table 2: Cell Cycle Distribution in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines Treated with this compound [11]
| Cell Line | This compound Conc. | % G0/G1 Phase | % S Phase | % G2 Phase |
| MIA PaCa-2 | Control | 56.3 | 31.2 | 12.5 |
| Drug Treatment | 78.1 | 13.4 | 8.5 |
Table 3: Cell Cycle Distribution in Colon Cancer Cell Lines Treated with this compound [13]
| Cell Line | This compound (µM) | % G1 Phase |
| HCT-15 | 0 | 50.1 |
| 1 | 68.4 | |
| 5 | 75.3 | |
| DLD-1 | 0 | 45.2 |
| 1 | 65.1 | |
| 5 | 72.8 |
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: A typical workflow for analyzing cell cycle arrest using flow cytometry.
Detailed Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell dissociation reagents
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells of interest in appropriate medium and conditions until they reach the desired confluency (typically 60-70%).
-
Seed cells into multi-well plates at a density that will prevent confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[14]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).[15]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FACSDiva™) to analyze the cell cycle distribution.[16] Gate on single cells to exclude doublets and debris. The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase is the region between the G1 and G2/M peaks.
-
Concluding Remarks
The protocols and data presented here offer a robust framework for investigating the effects of this compound on the cell cycle. By employing flow cytometry, researchers can effectively quantify the induction of G1 arrest, a key pharmacodynamic marker of this compound activity. This information is crucial for preclinical drug development and for understanding the mechanisms of action and resistance to CDK4/6 inhibitors.
References
- 1. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 6. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abemaciclib Xenograft Model Establishment and Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the establishment of xenograft models to study the in vivo efficacy of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Introduction
This compound is an orally administered kinase inhibitor that targets the CDK4/6 pathway, a critical regulator of the cell cycle.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making it a key therapeutic target.[4][5] this compound induces a G1 cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma protein (Rb), thereby preventing the progression of cells from the G1 to the S phase of the cell cycle.[2][3][6][7] Preclinical xenograft models are essential for evaluating the anti-tumor activity of this compound and for understanding its mechanism of action in a living system.[7][8][9]
Key Considerations for Model Selection
The choice of a cell line is critical for the successful establishment of a relevant xenograft model. This compound has shown significant activity in hormone receptor-positive (HR+) breast cancer models.[4][6] Sensitivity to this compound is often associated with high levels of Rb protein and low levels of p16.[4][7]
Recommended Cell Lines for this compound Xenograft Models:
| Cell Line | Cancer Type | Key Characteristics |
| ZR-75-1 | Estrogen Receptor-Positive (ER+) Breast Cancer | Luminal ER+; well-established model for HR+ breast cancer.[6] |
| T47D | Estrogen Receptor-Positive (ER+) Breast Cancer | ER+, HER2-negative; commonly used for studying endocrine therapies.[10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | An invasive ductal carcinoma cell line.[11] Models with high baseline pRb and low p16 are more sensitive.[4] |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | Used to study the radiosensitizing effects of this compound.[12] |
| RD-ES | Ewing Sarcoma | Demonstrates stable disease in response to single-agent this compound.[13] |
Experimental Protocols
This protocol describes the subcutaneous implantation of breast cancer cells to form solid tumors in immunocompromised mice.
Materials:
-
Selected cancer cell line (e.g., ZR-75-1, MDA-MB-231)
-
Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)[9]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal housing and husbandry equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel. Perform a cell count to determine the cell concentration. Adjust the concentration to the desired level (e.g., 3 x 10^5 to 5 x 10^6 cells per 100-200 µL).[11] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound (methanesulfonate salt)[6]
-
Vehicle solution: 1% Hydroxyethyl cellulose (HEC) in 25 mM phosphate buffer (pH 2)[6]
-
Oral gavage needles
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation: Prepare the vehicle solution (1% HEC in 25 mM phosphate buffer, pH 2). Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 5 mg/mL). Ensure the suspension is homogenous using a vortex mixer or sonicator.
-
Dosing: Administer this compound or vehicle to the respective groups of mice via oral gavage. The typical volume is 0.2 mL per mouse.[6]
-
Treatment Schedule: A common dosing schedule is once daily (PO, QD) for a specified period, such as 21 or 28 days.[6][10]
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the treatment period. Record body weights as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry, transcriptional profiling).[6]
Summary of In Vivo Dosing Regimens for this compound:
| Xenograft Model | Dose of this compound | Administration Route | Dosing Schedule | Observed Outcome | Reference |
| ZR-75-1 (ER+ Breast Cancer) | 50 or 75 mg/kg | Oral Gavage | Once-daily for 28 days | Dose-dependent tumor growth inhibition; regression at 75 mg/kg. | [6] |
| TNBC Cell Line Xenografts | 50 mg/kg | Oral Gavage | Daily | Significant tumor growth inhibition. | [4][14] |
| RD-ES (Ewing Sarcoma) | 50 mg/kg | Oral Gavage | Daily | Stable disease during treatment. | [13] |
| H460 (NSCLC) | 100 mg/kg | Oral Gavage | Daily | Enhanced radiosensitivity and tumor regrowth delay. | [12] |
| Rh30 (Rhabdomyosarcoma PDX) | 75 mg/kg | Oral Gavage | Daily for 6 days | Reversible G1 arrest. | [15] |
Mechanism of Action and Pathway Visualization
This compound's primary mechanism of action involves the inhibition of CDK4 and CDK6.[2] In many cancer cells, particularly HR+ breast cancer, the cyclin D-CDK4/6-Rb pathway is hyperactive, leading to uncontrolled cell proliferation.[5][16] this compound blocks the phosphorylation of Rb by CDK4/6.[3][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition and thus arresting the cell cycle.[3][6][16]
Caption: this compound inhibits the active Cyclin D-CDK4/6 complex.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo this compound efficacy study using a xenograft model.
Caption: Workflow for an this compound xenograft study.
Pharmacodynamic Biomarkers
To confirm the on-target activity of this compound in vivo, several pharmacodynamic biomarkers can be assessed in the excised tumor tissue.
Key Biomarkers to Assess in Tumor Tissue:
| Biomarker | Method of Analysis | Expected Change with this compound |
| Phosphorylated Rb (pRb) | Western Blot, IHC | Decrease[6][7] |
| Ki-67 | IHC | Decrease (indicates reduced proliferation)[13][15] |
| TopoIIα | Western Blot, IHC | Decrease[6] |
| E2F-regulated genes (e.g., RRM2, MKI67, MCM7) | Transcriptional Profiling (e.g., qPCR, RNA-seq) | Downregulation[6][7] |
These notes and protocols provide a framework for conducting robust preclinical studies with this compound. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo experiments.[6]
References
- 1. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of this compound in treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. This compound, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Immunohistochemistry for Ki-67 in Abemaciclib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the assessment of the proliferation marker Ki-67 by immunohistochemistry (IHC) in tumor tissues following treatment with the CDK4/6 inhibitor, abemaciclib.
Introduction
This compound is a targeted therapy that inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] By blocking CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][3] The Ki-67 protein is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent cells (G0).[4][5] Consequently, a reduction in the Ki-67 labeling index is a key pharmacodynamic and prognostic biomarker for assessing the biological activity of this compound in tumors.[6][7]
These notes provide quantitative data from key clinical trials, a detailed protocol for Ki-67 IHC, and visual representations of the underlying biological pathway and experimental workflow.
Data Presentation: Ki-67 Response to this compound
The following tables summarize the quantitative data on Ki-67 expression changes in response to this compound treatment in patients with HR+, HER2- breast cancer from pivotal clinical trials.
Table 1: Ki-67 Reduction in the neoMONARCH Phase II Trial [6][7]
| Treatment Arm | Duration | Geometric Mean Percent Change in Ki-67 from Baseline | Percentage of Patients with Ki-67 <2.7% (Correlates with Complete Cell Cycle Arrest) |
| This compound + Anastrozole | 2 weeks | -93.5% | 69.6% |
| This compound Monotherapy | 2 weeks | -93.0% | 68.4% |
| Anastrozole Monotherapy | 2 weeks | -71.0% | 22.7% |
Table 2: Invasive Disease-Free Survival (IDFS) in the monarchE Phase III Trial by Ki-67 Status [8][9][10]
| Patient Cohort (High-Risk Early Breast Cancer) | Treatment | 2-Year IDFS Rate | Hazard Ratio (HR) for IDFS |
| High Ki-67 (≥20%) | This compound + Endocrine Therapy | 94.7% | 0.685 |
| High Ki-67 (≥20%) | Endocrine Therapy Alone | 92.0% | |
| Low Ki-67 (<20%) | This compound + Endocrine Therapy | Not explicitly stated, but benefit observed | Benefit observed across subgroups |
| Low Ki-67 (<20%) | Endocrine Therapy Alone | Not explicitly stated |
Note: The monarchE trial demonstrated a significant improvement in IDFS with the addition of this compound to endocrine therapy in patients with high-risk early breast cancer. While the benefit was observed regardless of Ki-67 status, the marker was used for patient selection in one of the cohorts and is a strong prognostic factor.[9][10]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and blocking cell cycle progression.
Experimental Workflow for Ki-67 Immunohistochemistry
Caption: Standard workflow for Ki-67 immunohistochemical staining and analysis of tumor tissue.
Experimental Protocols
This section details a standardized protocol for Ki-67 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This protocol is based on recommendations from the International Ki-67 in Breast Cancer Working Group and other established IHC resources.
Materials and Reagents
-
Primary Antibody: Mouse monoclonal anti-human Ki-67 antigen, clone MIB-1.
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or a validated commercial equivalent.
-
Detection System: A polymer-based horseradish peroxidase (HRP) detection system is recommended to minimize non-specific background staining.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Reagents for Deparaffinization and Rehydration: Xylene and graded ethanols (100%, 95%, 70%).
-
Wash Buffer: Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline (PBS).
-
Peroxidase Block: 3% Hydrogen Peroxide.
-
Mounting Medium: Permanent mounting medium.
-
Positive Control Tissue: Tonsil tissue or a breast carcinoma known to have a high Ki-67 proliferation index.
-
Negative Control: Omission of the primary antibody.
Protocol
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 6-72 hours.
-
Process and embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat the antigen retrieval solution (Citrate Buffer, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.
-
Immerse slides in the hot retrieval solution and incubate for 20-40 minutes. The optimal time should be validated in your laboratory.
-
Allow slides to cool in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody Incubation: Incubate sections with the anti-Ki-67 (MIB-1) primary antibody at the optimal dilution (typically 1:100 to 1:400, to be validated) for 30-60 minutes at room temperature in a humidified chamber.
-
Washing: Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Detection System: Apply the polymer-HRP secondary antibody and incubate according to the manufacturer's instructions.
-
Washing: Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Chromogen Application: Apply the DAB chromogen solution and incubate until the desired brown staining intensity is achieved (typically 5-10 minutes). Monitor under a microscope.
-
Washing: Rinse slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain: Immerse slides in hematoxylin for 1-2 minutes.
-
Bluing: Rinse with running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
-
Ki-67 Scoring and Interpretation
-
Scoring Method: The Ki-67 index is calculated as the percentage of invasive tumor cells with positive nuclear staining (any brown staining) among the total number of invasive tumor cells counted.
-
Counting Area: At least 500 invasive tumor cells should be counted in areas of highest proliferation ("hot spots") at the tumor periphery. Avoid areas of necrosis, inflammation, or in-situ carcinoma.
-
Interpretation:
-
Low Ki-67: Generally considered <10-14%.
-
Intermediate Ki-67: Varies, but often in the range of 15-29%.
-
High Ki-67: Often defined as ≥20% or ≥30%. The monarchE trial used a ≥20% cutoff for eligibility in one of its cohorts.[11]
-
Disclaimer
This document is intended for research and informational purposes only. The protocols provided should be validated by the end-user in their laboratory setting. For clinical diagnostic use, please refer to the guidelines and recommendations from accredited regulatory bodies and professional organizations.
References
- 1. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nordicbiosite.com [nordicbiosite.com]
- 4. biocare.net [biocare.net]
- 5. verywellhealth.com [verywellhealth.com]
- 6. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC-P protocols | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for restoration of ki67 antigenicity in aged paraffin tissue blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicalrealities.com [medicalrealities.com]
- 11. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
Application Notes and Protocols: Senescence-Associated β-Galactosidase (SA-β-gal) Staining after Abemaciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Senescence-Associated β-Galactosidase (SA-β-gal) staining to assess cellular senescence induced by the CDK4/6 inhibitor, Abemaciclib.
Introduction
This compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1] By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest.[1] Prolonged treatment with this compound can induce a state of cellular senescence, a stable form of cell cycle arrest characterized by distinct morphological and biochemical changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal).[2][3][4][5] SA-β-gal activity, detectable at a suboptimal pH of 6.0, is a widely used biomarker for senescent cells both in vitro and in vivo.[6][7][8]
Monitoring the induction of senescence is critical for evaluating the therapeutic efficacy of this compound and understanding its mechanism of action. These notes provide detailed protocols for SA-β-gal staining and summarize key quantitative findings from preclinical studies.
Data Presentation: Quantitative Analysis of SA-β-gal Staining Post-Abemaciclib Treatment
The following table summarizes quantitative data on the induction of SA-β-gal activity in various cell lines following treatment with this compound.
| Cell Line | This compound Concentration | Treatment Duration | Percentage of SA-β-gal Positive Cells | Reference |
| MCF-7 (ER+) | 1 µM | 5 days | ~60% | [9] |
| MDA-MB-231 (TNBC) | 1 µM | 8 days | Increased SA-β-gal activity observed | [10] |
| BJ (human primary fibroblasts) | 1 µM | 8 days | Significantly increased | [3] |
| Various Breast Cancer Cell Lines | Not specified | Not specified | Increased SA-β-gal activity | [11] |
Signaling Pathways and Experimental Workflow
This compound-Induced Senescence Signaling Pathway
This compound's primary mechanism involves the inhibition of the Cyclin D-CDK4/6-Rb pathway, leading to a G1 cell cycle arrest and subsequent entry into a senescent state. This process is often dependent on a functional p53 pathway.[3]
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and inducing G1 arrest, leading to p53-dependent senescence.
Experimental Workflow for SA-β-gal Staining
The following diagram outlines the key steps for performing SA-β-gal staining on cultured cells treated with this compound.
Caption: Workflow for SA-β-gal staining of this compound-treated cells.
Experimental Protocols
Protocol 1: SA-β-gal Staining of Cultured Cells
This protocol is adapted from standard methods for detecting SA-β-gal activity in cultured cells.[6][12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
SA-β-gal Staining Solution (pH 6.0):
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) dissolved in dimethylformamide (DMF)
-
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Washing: Carefully aspirate the culture medium. Wash the cells twice with 1X PBS.
-
Fixation: Add 1X Fixative Solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative solution. Wash the cells three times with 1X PBS.
-
Staining: Prepare the SA-β-gal Staining Solution fresh. Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the cells at 37°C overnight in a dry incubator (no CO2).[8] Protect the plates from light. A blue color will develop in senescent cells.
-
Imaging and Quantification: After incubation, wash the cells with PBS. Acquire images using a bright-field microscope. Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 2: SA-β-gal Staining of Frozen Tissue Sections
This protocol is for the detection of senescent cells in tissue samples.[14]
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
PBS
-
Fixative Solution (as above)
-
SA-β-gal Staining Solution (as above)
-
Nuclear counterstain (e.g., Hematoxylin or DAPI)
-
Mounting medium
Procedure:
-
Tissue Preparation: Embed fresh tissue in OCT compound and snap-freeze. Cut frozen sections (5-10 µm) using a cryostat and mount on slides.
-
Fixation: Thaw the slides and fix the tissue sections with the Fixative Solution for 10-15 minutes at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Staining: Place the slides in a staining jar containing freshly prepared SA-β-gal Staining Solution.
-
Incubation: Incubate the slides overnight at 37°C in a humidified chamber, protected from light.
-
Counterstaining (Optional): After staining, wash the slides with PBS. Counterstain with a nuclear stain like Hematoxylin or DAPI to visualize all cells.
-
Mounting and Imaging: Dehydrate the sections (if using Hematoxylin) and mount with a coverslip using an appropriate mounting medium. Acquire images using a bright-field or fluorescence microscope.
Concluding Remarks
SA-β-gal staining is a robust and widely accepted method for identifying senescent cells induced by therapeutic agents such as this compound. The provided protocols and data serve as a valuable resource for researchers investigating the role of cellular senescence in the response to CDK4/6 inhibition. Consistent application of these methods will aid in the reliable assessment of this important cellular fate decision in both preclinical and clinical research settings.
References
- 1. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapy-Induced Senescence Contributes to the Efficacy of this compound in Patients with Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Senescence β-Galactosidase Staining Kit | Cell Signaling Technology [cellsignal.com]
- 8. telomer.com.tr [telomer.com.tr]
- 9. CDK4/6 inhibitors induce breast cancer senescence with enhanced anti‐tumor immunogenic properties compared with DNA‐damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Long-Term Cytotoxic Effects of Abemaciclib Using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & 6), key regulators of the cell cycle.[1][2][3] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), blocking the transition from the G1 to the S phase of the cell cycle and thus inhibiting cell proliferation.[2][3][4] Continuous exposure to this compound has been shown to induce sustained cell growth inhibition, leading to cellular senescence and apoptosis.[5][6][7][8]
While short-term viability assays (e.g., MTT, MTS) measure immediate metabolic activity, the colony formation (or clonogenic) assay is the gold standard for assessing the long-term reproductive integrity of cells after treatment.[9][10] This method determines the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells), providing a more accurate measure of long-term cytotoxic and cytostatic effects.[9][11] This application note provides a detailed protocol for using the colony formation assay to evaluate the long-term efficacy of this compound on cancer cell lines.
Mechanism of Action: this compound and the Cell Cycle
This compound's primary mechanism involves the inhibition of the Cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate and inactivate the Rb tumor suppressor protein.[3][12] This inactivation releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4] this compound competitively binds to the ATP pocket of CDK4 and CDK6, preventing Rb phosphorylation and causing the cell to arrest in the G1 phase.[8][13][14]
Experimental Protocol
This protocol outlines the procedure for a colony formation assay to assess the long-term effects of this compound.
Experimental Workflow Overview
The workflow involves seeding cells at a low density, allowing them to adhere, treating them with various concentrations of this compound, incubating for a prolonged period to allow colony formation, and finally fixing, staining, and counting the colonies to determine the surviving fraction.
I. Materials
-
Cancer cell line of interest (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Fixation Solution: 100% Methanol or a 1:7 mixture of acetic acid to methanol.[15]
-
Staining Solution: 0.5% Crystal Violet in 25% methanol.[9][16]
II. Cell Preparation and Seeding
-
Culture cells to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete culture medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Determine the optimal seeding density. This is cell-line dependent and must be optimized to yield 50-150 colonies in the control (untreated) wells. Seeding densities can range from 200 to 1000 cells per well of a 6-well plate.
-
Seed the appropriate number of cells into each well of the 6-well plates. Add complete medium to a final volume of 2 mL per well.
-
Gently swirl the plates to ensure an even distribution of cells.
-
Incubate the plates overnight at 37°C in a CO₂ incubator to allow cells to attach.
III. This compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range might be 0.1 µM to 2 µM.[17]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully aspirate the medium from the attached cells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle control.
-
Return the plates to the incubator and incubate for 1 to 3 weeks.[15][16] The incubation time depends on the cell line's doubling time and should be sufficient for visible colonies to form in the control wells. Do not disturb the plates during this period unless a medium change is necessary.
IV. Fixation and Staining
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash each well once with 2 mL of PBS to remove any remaining medium.
-
Add 1 mL of Fixation Solution (e.g., 100% methanol) to each well and incubate for 5-15 minutes at room temperature.[16]
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[15][16]
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.[15][16]
-
Allow the plates to air-dry completely at room temperature.
V. Data Collection and Analysis
-
Count the number of colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells.[11] Counting can be done manually using a microscope or by scanning the plates and using image analysis software.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE (%) = (Number of colonies counted / Number of cells seeded) x 100
-
-
Calculate the Surviving Fraction (SF) for each this compound concentration:
-
SF = (Number of colonies counted in treated well) / (Number of cells seeded x PE)
-
-
Plot the Surviving Fraction as a function of this compound concentration to generate a cell survival curve.
Data Presentation
Quantitative data from colony formation assays should be presented in a clear, tabular format to facilitate comparison between different treatment concentrations.
Table 1: Effect of this compound on Colony Formation in Breast Cancer Cell Lines
The following table summarizes representative data adapted from a study on the effects of this compound on T47D and BT474 breast cancer cell lines.[17] The data illustrates a dose-dependent decrease in colony formation following treatment.
| Cell Line | This compound Conc. (µM) | Mean Number of Colonies (± SD) | Surviving Fraction* |
| T47D | 0 (Vehicle) | 125 (± 12) | 1.00 |
| 0.5 | 78 (± 9) | 0.62 | |
| 1.0 | 41 (± 6) | 0.33 | |
| 1.5 | 15 (± 4) | 0.12 | |
| BT474 | 0 (Vehicle) | 110 (± 10) | 1.00 |
| 0.5 | 65 (± 7) | 0.59 | |
| 1.0 | 30 (± 5) | 0.27 | |
| 1.5 | 8 (± 3) | 0.07 |
*Surviving Fraction is calculated relative to the vehicle control for illustrative purposes.
Interpretation of Results
The data clearly demonstrates that long-term exposure to this compound significantly reduces the clonogenic survival of both T47D and BT474 breast cancer cells in a dose-dependent manner.[17] A lower surviving fraction indicates a greater long-term cytotoxic or cytostatic effect of the drug, confirming its efficacy in inhibiting the reproductive capacity of cancer cells. This assay provides crucial preclinical data supporting the sustained clinical activity of this compound.[5][6]
References
- 1. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The role of this compound in treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. Short and Long-Term Effects of the Exposure of Breast Cancer Cell Lines to Different Ratios of Free or Co-Encapsulated Liposomal Paclitaxel and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of this compound derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Application Note: Quantification of Abemaciclib in Human Serum by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Therapeutic drug monitoring (TDM) of this compound can be beneficial to optimize treatment and minimize toxicity due to high inter-individual pharmacokinetic variability.[2][3] This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of this compound in human serum.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. An isotopically labeled internal standard (IS), such as this compound-d8 or this compound-D10, is used to ensure accuracy and precision.[1][2]
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 or this compound-D10 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate
-
Ultrapure water
-
Human serum (drug-free)
Experimental Workflow
Protocol: Sample Preparation
-
To 50 µL of serum sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 10 µM Palbociclib in methanol for intracellular analysis, or an appropriate concentration of this compound-d8/D10 for serum).[4]
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen if necessary, and reconstitute in mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the UHPLC-MS/MS system.[1]
Protocol: UHPLC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| UHPLC System | Agilent 1290 Infinity or equivalent |
| Column | Kinetex C18 (150 x 2.1 mm, 2.6 µm) or Discovery® C18 (2 cm x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium bicarbonate in water or 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient from 15% to 95% B over several minutes, followed by a re-equilibration step.[5][6] Isocratic elution is also possible.[1] |
| Flow Rate | 0.4 - 0.7 mL/min[1][6] |
| Column Temperature | 25 - 40 °C[1][6] |
| Injection Volume | 10 µL[1] |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000, Xevo TQ-S, or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (m/z) | This compound: 507.3 → 393.2[7][8] |
| This compound-d8: 515.0 → 393.0[8] | |
| This compound-D10: 517.7 → 393.2[1] | |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 29 V)[8] |
| Declustering Potential (DP) | Optimized for specific instrument (e.g., 56 V)[8] |
| Source Temperature | 150 - 650 °C[7][9] |
| Dwell Time | 100 - 200 ms[1] |
Method Validation Data
The described method has been validated according to FDA and EMA guidelines.[8] A summary of the validation parameters is presented below.
Table 1: Linearity and Precision
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | 2 - 200[8] | >0.996[8] | ≤15.0[7] | ≤15.0[7] |
| This compound | 20 - 2500[2] | >0.99[10] | ≤4.42[2] | ≤4.42[2] |
| This compound | 1 - 500[7] | Not specified | ≤15.0[7] | ≤15.0[7] |
Table 2: Accuracy and Recovery
| Analyte | QC Levels (ng/mL) | Accuracy (%) | Recovery (%) |
| This compound | LQC, MQC, HQC | 97.33 - 104.27[1] | 97.24 - 99.27[1] |
| This compound | LQC, MQC, HQC | Within ±15.0[7] | 72.8[7] |
| This compound | LQC, MQC, HQC | ≤13.9[2] | 87.7[10] |
This compound Signaling Pathway
This compound inhibits the cyclin D-CDK4/6 complex, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[7][11][12]
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, aiding in the optimization of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 6. This compound induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 11. This compound | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Synergistic Drug Combinations with Abemaciclib
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), blocking cell cycle progression from G1 to S phase and thereby inhibiting cancer cell proliferation.[3][4][5] It is a cornerstone therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often used in combination with endocrine therapy.[1][6][7] However, acquired resistance can limit its long-term efficacy.
Combining this compound with other therapeutic agents to achieve synergistic effects is a promising strategy to enhance its anti-cancer activity, overcome resistance, and broaden its application to other cancer types.[8] This application note provides a comprehensive overview and detailed protocols for performing synergistic drug combination screening with this compound.
Rationale for Combination Therapy
The primary mechanism of action for this compound is the induction of G1 cell cycle arrest.[1] However, cancer cells can develop resistance through various mechanisms, including the activation of bypass signaling pathways.[3] Synergistic drug combinations aim to target these escape routes or complementary pathways to achieve a therapeutic effect greater than the sum of the individual drugs. Potential synergistic strategies with this compound include:
-
Targeting parallel or downstream pathways: Combining this compound with inhibitors of pathways like PI3K/AKT/mTOR or MAPK can create a multi-pronged attack on cancer cell proliferation and survival.[3]
-
Inducing apoptosis: While this compound primarily induces cell cycle arrest, combining it with agents that promote programmed cell death can lead to enhanced tumor cell killing.[8]
-
Overcoming resistance mechanisms: For instance, targeting the IL-6/STAT3 signaling pathway has been shown to be effective in overcoming acquired resistance to CDK4/6 inhibitors.[8]
Data on Synergistic Combinations with this compound
Several studies have identified synergistic or additive effects when combining this compound with various agents across different cancer cell lines. The following tables summarize key quantitative findings from preclinical studies.
| Combination Agent | Cancer Type | Cell Line(s) | Key Finding | Synergy Model | Reference |
| Desipramine | Colon Cancer | HCT-116 | Significant reduction in relative cell viability (96.16%) with the combination compared to single agents. | ZIP Score | [9] |
| Bazedoxifene | Triple-Negative Breast Cancer | SUM159, MDA-MB-231, 4T1 | Combination treatment exerted a greater inhibitory effect on cell viability, migration, and invasion, and induced more apoptosis than either monotherapy. | Not Specified | [8] |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | The combination of Doxorubicin and this compound showed a synergistic effect. | CompuSyn, ComBenefit | [10] |
| Ipatasertib (Akt inhibitor) | Various | NCI-60 Spheroids | Additive and/or synergistic cytotoxicity was observed in over half the complex spheroid models screened when combined with MEK or ERK inhibitors. | Not Specified | [11] |
| BMS-387032 (CDK2/7/9 inhibitor) | Various | NCI-60 Spheroids | Achieved greater than one log of cytotoxicity in the majority of the complex spheroid models. | Not Specified | [11] |
| Endocrine Therapies (Letrozole, Anastrozole, Tamoxifen, Exemestane) | HR+, HER2- Breast Cancer | N/A (Clinical Study) | Combination exhibited manageable safety and promising antitumor activity. | N/A | [6] |
Signaling Pathway
The canonical pathway targeted by this compound is the CDK4/6-Cyclin D-Rb-E2F axis. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate the tumor suppressor Rb. This releases the transcription factor E2F, allowing the expression of genes required for S-phase entry and cell cycle progression. This compound blocks this phosphorylation step, leading to G1 arrest.
Experimental Protocols
High-Throughput Drug Combination Screening Workflow
A typical workflow for identifying synergistic drug combinations with this compound involves a multi-step process from initial high-throughput screening to validation and mechanistic studies.
Protocol 1: Cell Viability Assay for Drug Combination Screening (CellTiter-Glo®)
This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Combination drug library stock solutions (in DMSO)
-
384-well clear-bottom white assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells in complete culture medium to the desired seeding density (typically 500-2000 cells per well, to be optimized for each cell line).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Drug Dispensing:
-
Prepare a dose-response matrix of this compound and the combination drug in a separate plate. This is typically an 8x8 or 10x10 matrix with serial dilutions of each compound.
-
Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 10 µL) of the drug solutions to the cell plates. Ensure final DMSO concentration is below 0.5%.
-
Include wells for vehicle control (DMSO only) and untreated control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2. The incubation time may need to be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Data Analysis and Synergy Scoring
1. Data Normalization:
-
Normalize the raw luminescence data to percent inhibition.
-
The vehicle control (DMSO) represents 0% inhibition (100% viability).
-
A positive control (e.g., a high concentration of a cytotoxic agent) or wells with no cells can be used to define 100% inhibition (0% viability).
-
Formula: % Inhibition = 100 * (1 - (Signal_test - Signal_bkg) / (Signal_vehicle - Signal_bkg))
2. Synergy Calculation:
-
Use specialized software (e.g., SynergyFinder, Combenefit) to analyze the dose-response matrix data.[10]
-
These tools calculate synergy scores based on established models such as Bliss Independence or Loewe Additivity.
Synergy Models:
-
Bliss Independence: Assumes that the two drugs act independently.[12][13] A synergistic interaction is observed if the combination effect is greater than the expected effect calculated from the individual drug responses. This model is often used when drugs have different mechanisms of action.[12]
-
Loewe Additivity: Based on the concept of dose equivalence, this model is suitable for drugs with similar mechanisms of action.[12][14] It defines an additive effect as a combination where increasing the dose of one drug is equivalent to adding a certain dose of the other.
Conclusion
High-throughput screening for synergistic drug combinations is a powerful approach to unlock the full potential of targeted therapies like this compound. By systematically evaluating combinations and applying rigorous data analysis, researchers can identify novel therapeutic strategies with enhanced efficacy and the potential to overcome drug resistance. The protocols and information provided in this application note offer a framework for conducting such studies, from experimental design to data interpretation. Successful identification and validation of synergistic combinations will be crucial in expanding the clinical utility of this compound and improving outcomes for cancer patients.
References
- 1. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 6. "this compound in Combination With Endocrine Therapy for Patients With Ho" by Sara M Tolaney, Muralidhar Beeram et al. [digitalcommons.providence.org]
- 7. Practical Guidance on this compound in Combination with Adjuvant Endocrine Therapy for Treating Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative High-Risk Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of bazedoxifene and this compound co‑treatment in triple‑negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Enhancement of Antitumor Effects by Combining this compound with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy application of this compound with Doxorubicin in triple negative breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 13. Antimicrobial combinations: Bliss independence and Loewe additivity derived from mechanistic multi-hit models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Additive Dose Response Models: Defining Synergy [frontiersin.org]
Creating Abemaciclib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing abemaciclib-resistant cancer cell line models, crucial tools for investigating drug resistance mechanisms and evaluating novel therapeutic strategies.
Introduction
This compound, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3][4] Despite its clinical efficacy, the development of acquired resistance remains a significant challenge.[5][6] Establishing in vitro models of this compound resistance is therefore critical for understanding the molecular underpinnings of treatment failure and for the preclinical assessment of new therapeutic approaches to overcome resistance.
This document outlines detailed protocols for generating this compound-resistant cell lines through continuous, long-term drug exposure. It also provides methodologies for the characterization of the resistant phenotype and discusses key signaling pathways implicated in resistance.
Data Presentation: Generation of this compound-Resistant Cell Lines
The following table summarizes quantitative data from published studies on the generation of this compound-resistant cell lines. This allows for easy comparison of starting concentrations, treatment durations, and the resulting degree of resistance.
| Cell Line | Cancer Type | Initial this compound Concentration | Final this compound Concentration | Duration of Treatment | Fold Increase in IC50 | Reference |
| MCF7 | Breast Cancer (ER+) | 0.5 µM | 1.5 µM | 7 months | >10-fold | [6][7] |
| T47D | Breast Cancer (ER+) | Not specified | Not specified | Not specified | 5 to 9-fold (vs. Palbociclib) | [7] |
| PyMT-B6 | Murine Breast Cancer | 1 µM | 1 µM | 6 months | Not specified | [8] |
| PyMT-Bo1 | Murine Breast Cancer | 1 µM | 1 µM | 6 months | Not specified | [8] |
| LCC1 | Breast Cancer | 1 µM | 1 µM | 6 months | Not specified | [8] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Continuous Drug Exposure
This protocol describes a common method for developing drug-resistant cell lines by culturing them in the presence of gradually increasing concentrations of the drug over an extended period.[9][10][11][12]
Materials:
-
Parental cancer cell line of interest (e.g., MCF7, T47D)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Cryopreservation medium
Procedure:
-
Determine the Initial Drug Concentration:
-
Perform a dose-response experiment (e.g., using a Cell Counting Kit-8 or crystal violet assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
The initial treatment concentration should be sub-lethal, typically in the range of the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[12] For some protocols, a starting concentration around the IC50 is used, with careful monitoring of cell survival.
-
-
Initiate Drug Treatment:
-
Seed the parental cells at a standard density in complete culture medium.
-
Once the cells have attached and are in the logarithmic growth phase, replace the medium with fresh medium containing the initial concentration of this compound.[10] A vehicle control (e.g., DMSO) culture should be maintained in parallel.
-
-
Dose Escalation:
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days to maintain a consistent drug concentration.[9]
-
Initially, a significant amount of cell death is expected. The surviving cells will eventually resume proliferation.
-
Once the cells have reached approximately 80% confluency and their growth rate has stabilized, they can be passaged.[9]
-
After 2-3 passages at a given concentration, the this compound concentration in the culture medium can be incrementally increased (e.g., by 1.5 to 2-fold).[12]
-
If excessive cell death (>50%) is observed after a dose increase, revert to the previous concentration until the cells recover.[11]
-
-
Long-Term Culture and Establishment of Resistance:
-
Isolation of Monoclonal Resistant Cell Lines (Optional):
-
Maintenance of Resistant Cell Lines:
-
To maintain the resistant phenotype, the established cell line should be continuously cultured in the presence of the final concentration of this compound.[7] Periodically confirm the level of resistance by re-evaluating the IC50.
-
Protocol 2: Characterization of this compound-Resistant Phenotype
A. Cell Viability and Drug Sensitivity Assay (Crystal Violet Assay)
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours to 6 days).[8]
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding a suitable solvent (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a wavelength of 560 nm using a plate reader.[8]
-
Calculate the IC50 values for both parental and resistant cell lines to determine the fold-change in resistance.
B. Western Blot Analysis for Protein Expression
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Rb, total Rb, CDK4, CDK6, Cyclin D1, p-AKT, total AKT, p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
C. Cell Cycle Analysis by Flow Cytometry
Materials:
-
Parental and this compound-resistant cell lines
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G1, S, and G2/M phases) using a flow cytometer.[8]
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound can involve alterations in various signaling pathways. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
1. Cell Cycle Pathway Dysregulation:
The primary mechanism of action of this compound is the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein and leads to G1 cell cycle arrest.[1][3] Resistance can emerge through various alterations that bypass this checkpoint:
-
Loss of Rb function: Inactivation of the RB1 gene eliminates the target of CDK4/6, rendering the inhibitors ineffective.[5]
-
Amplification or overexpression of CDK6 or CDK4: Increased levels of these kinases can overcome the inhibitory effects of this compound.[5][13]
-
Loss of p16 (CDKN2A): p16 is a natural inhibitor of CDK4/6. Its loss can lead to hyperactivation of the pathway.
-
Amplification of Cyclin E (CCNE1) and activation of CDK2: This provides an alternative pathway for Rb phosphorylation, bypassing the need for CDK4/6 activity.[5][14]
2. Activation of Bypass Signaling Pathways:
Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that circumvent the G1 arrest induced by CDK4/6 inhibition. These often include:
-
PI3K/AKT/mTOR Pathway: Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to the constitutive activation of this pathway, promoting cell growth and survival independently of CDK4/6.[15]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of the MAPK pathway, for instance through KRAS or NRAS mutations, has been associated with resistance to CDK4/6 inhibitors.[15]
3. Other Mechanisms:
-
Lysosomal-Autophagy Pathway: Recent studies have shown that acquired resistance to this compound can be associated with increased levels of lysosomal proteins and the master regulator of lysosomal-autophagy genes, TFEB.[16]
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Lilly's Verzenio® (this compound) prolonged survival in HR+, HER2-, high-risk early breast cancer with two years of treatment – Company Announcement - FT.com [markets.ft.com]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Differences in metabolic transport and resistance mechanisms of this compound, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to this compound is associated with increased metastatic potential and lysosomal protein deregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Content Imaging for Abemaciclib-Induced Cellular Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2][3] Its primary mechanism of action involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cells from transitioning from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest.[2][3] Continuous exposure to this compound has been shown to lead to sustained inhibition of cell proliferation and can trigger cellular senescence and apoptosis.[4] High-content imaging (HCI) offers a powerful platform for the quantitative analysis of these complex cellular responses to this compound treatment at a single-cell level. This document provides detailed application notes and protocols for utilizing HCI to investigate this compound-induced cellular alterations.
This compound's Mechanism of Action
This compound selectively targets the CDK4/cyclin D1 and CDK6/cyclin D1 complexes, with a notably higher potency for CDK4.[2][3] Inhibition of these complexes prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. This leads to a G1 cell cycle arrest.[5][6] Prolonged G1 arrest can subsequently lead to cellular senescence, a state of irreversible growth arrest, or apoptosis (programmed cell death).[4][7]
Diagram of this compound's Signaling Pathway
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and inducing G1 arrest.
Quantitative Data Summary
High-content imaging enables the precise quantification of various cellular parameters in response to this compound treatment. The following tables summarize key quantitative data that can be obtained.
Table 1: this compound Potency
| Target | IC50 (nmol/L) | Reference |
| CDK4/cyclin D1 | 2 | [2] |
| CDK6/cyclin D1 | 10 | [2] |
Table 2: High-Content Imaging Readouts for this compound Effects
| Cellular Process | Parameter Measured | Fluorescent Probe/Stain | Expected Change with this compound |
| Cell Cycle Arrest | Percentage of cells in G1, S, G2/M | Hoechst 33342, Propidium Iodide (PI) | Increase in G1, Decrease in S and G2/M |
| Rb Phosphorylation (Ser780) | Anti-phospho-Rb (Ser780) antibody | Decrease in fluorescence intensity | |
| Apoptosis | Nuclear Condensation & Intensity | Hoechst 33342 | Increased nuclear intensity and decreased size |
| Annexin V Staining | Annexin V conjugate | Increase in percentage of positive cells | |
| Caspase-3 Activation | Anti-active Caspase-3 antibody | Increase in fluorescence intensity | |
| Senescence | Senescence-Associated β-Galactosidase | Fluorescent β-Galactosidase substrate | Increase in fluorescence intensity |
| Cellular Morphology | HCS CellMask™ Stains | Increased cell size and flattened morphology | |
| Proliferation | Cell Count | Hoechst 33342 | Decrease in cell number over time |
| EdU Incorporation | Click-iT™ EdU Assay | Decrease in percentage of EdU-positive cells |
Table 3: Example Quantitative Data from this compound Treatment
| Cell Line | This compound Conc. | Treatment Duration | Apoptotic Cells (%) | Reference |
| T47D | 50 nM | 8 days | 28.1 | [4] |
| T47D | 100 nM | 8 days | 40.7 | [4] |
| MCF7 | 0.5 µM | 3 days | 41.4 | [8] |
| MCF7 | 2 µM | 3 days | 66.7 | [8] |
Experimental Protocols
Detailed methodologies for key high-content imaging experiments are provided below.
Protocol 1: Multiplexed Cell Cycle and Apoptosis Analysis
This protocol allows for the simultaneous assessment of cell cycle distribution and apoptosis induction.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
96-well, black, clear-bottom imaging plates
-
This compound
-
Hoechst 33342 solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-active Caspase-3
-
Secondary antibody: Alexa Fluor™ 594 goat anti-rabbit IgG
-
High-Content Imaging System (e.g., Thermo Scientific™ CellInsight™ CX7, Molecular Devices ImageXpress® Micro)
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Live Cell Staining (Optional - for Annexin V):
-
Wash cells gently with 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Hoechst 33342 diluted in Binding Buffer to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Image immediately on the high-content imager.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Gently wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Immunofluorescence Staining:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (anti-active Caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with a 10x or 20x objective.
-
Use channels for DAPI (Hoechst), FITC (Annexin V), and TRITC/Cy3 (Alexa Fluor 594).
-
-
Image Analysis:
-
Segmentation: Use the Hoechst signal to identify and segment individual nuclei.
-
Cell Cycle Analysis: Measure the integrated nuclear intensity of the Hoechst signal. Gate cell populations into G1, S, and G2/M phases based on DNA content.
-
Apoptosis Analysis:
-
Quantify the mean fluorescence intensity of Annexin V staining on the cell membrane.
-
Quantify the mean fluorescence intensity of active Caspase-3 in the cytoplasm.
-
Identify apoptotic nuclei based on increased Hoechst intensity and condensation (decreased nuclear area).
-
-
Experimental Workflow Diagram
Caption: High-content imaging workflow for analyzing this compound's effects.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is for the detection of a key biomarker of cellular senescence.
Materials:
-
Cells and reagents as in Protocol 1.
-
Cellular Senescence Detection Kit (containing a fluorogenic substrate for β-galactosidase).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A longer treatment duration (e.g., 5-7 days) may be required to induce senescence.
-
SA-β-Gal Staining:
-
Wash cells with PBS.
-
Add the staining solution containing the fluorogenic β-galactosidase substrate to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours) at 37°C.
-
Add a nuclear counterstain like Hoechst 33342.
-
-
Image Acquisition:
-
Acquire images using appropriate channels for the fluorescent product of the β-galactosidase substrate and the nuclear stain.
-
-
Image Analysis:
-
Segment nuclei using the Hoechst signal.
-
Define the cytoplasm based on a ring region around the nucleus or by using a whole-cell stain.
-
Quantify the mean fluorescence intensity of the β-galactosidase signal in the cytoplasm.
-
Set a threshold to determine the percentage of SA-β-Gal positive cells.
-
Logical Relationships of Experiments
The cellular outcomes of this compound treatment are interconnected. High-content imaging allows for the dissection of these relationships.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to cellular fates.
Conclusion
High-content imaging is an indispensable tool for elucidating the pleiotropic effects of this compound on cancer cells. The ability to perform multiplexed, quantitative analysis at the single-cell level provides deep insights into the dose- and time-dependent induction of cell cycle arrest, senescence, and apoptosis. The protocols and data presented here serve as a guide for researchers to design and execute robust HCI experiments to further explore the cellular consequences of CDK4/6 inhibition and to accelerate the development of novel cancer therapeutics.
References
- 1. This compound: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of the clinical development of CDK4/6 inhibitor this compound in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 4. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TUNEL Assay for Apoptosis in Abemaciclib-Treated Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing apoptosis using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay in tumor xenografts treated with Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).
Introduction
This compound is a targeted therapy that primarily functions by inhibiting CDK4 and CDK6, key regulators of the cell cycle. This inhibition leads to a G1 cell cycle arrest, which can subsequently induce cellular senescence and apoptosis in cancer cells.[1] The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis, making it a valuable tool for evaluating the efficacy of pro-apoptotic cancer therapies like this compound in preclinical xenograft models.[1]
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which are abundant in apoptotic cells. These labeled nucleotides can then be detected using various methods, including fluorescence microscopy, to identify and quantify apoptotic cells within a tissue section.
Data Presentation
The following tables summarize quantitative data from preclinical studies assessing apoptosis via TUNEL assay in this compound-treated xenografts.
Table 1: Apoptosis in Pancreatic Cancer Xenografts Treated with this compound
| Treatment Group | Tumor Model | Apoptotic Index (% TUNEL-Positive Cells) | Reference |
| Vehicle Control | Mia PaCa-2 | Weakly positive (specific percentage not provided) | [2] |
| This compound | Mia PaCa-2 | Significantly increased compared to vehicle control | [2][3] |
Note: While the referenced study confirmed a significant increase in TUNEL-positive cells with this compound treatment in a pancreatic cancer xenograft model, specific numerical percentages for the apoptotic index were not detailed in the provided search results. The study did quantify other markers, such as a decrease in pRb positive staining from 74.5% in control to 46.3% in the this compound-treated group, and a decrease in Ki67 positive staining from 78.8% to 59.5%.[2][4]
Experimental Protocols
I. Preparation of Xenograft Tissue Sections
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Tissue Fixation: Immediately following excision, fix xenograft tumors in 10% neutral buffered formalin for 24-48 hours at room temperature.
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Dehydration and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a final rinse in deionized water.
-
II. TUNEL Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from established methods for TUNEL staining on paraffin-embedded tissues. Commercial kits are widely available and their specific instructions should be followed.
-
Permeabilization:
-
Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at 37°C. The optimal time may need to be determined empirically for different tumor types.
-
Rinse slides twice with PBS for 5 minutes each.
-
-
Equilibration:
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Cover the tissue section with Equilibration Buffer and incubate for 10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Remove the Equilibration Buffer and add the TUNEL reaction mixture to the tissue section.
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Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction:
-
Immerse the slides in Stop/Wash Buffer for 10 minutes at room temperature.
-
Rinse the slides twice with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
To visualize all cell nuclei, counterstain with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst.
-
Incubate with the counterstain solution for 5-15 minutes at room temperature, protected from light.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount the coverslip using an anti-fade mounting medium.
-
III. Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and counterstain.
-
-
Quantification:
-
Capture images from multiple random fields of view for each tumor section.
-
The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei (fluorescently labeled) relative to the total number of nuclei (counterstained).
-
Image analysis software can be used for automated and unbiased quantification.
-
Visualization of Pathways and Workflows
This compound Mechanism of Action and Apoptosis Induction
This compound's primary mechanism involves the inhibition of the CDK4/6-Cyclin D complex. This prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. The cell is thereby arrested in the G1 phase of the cell cycle, which can lead to apoptosis.[5]
Caption: this compound's inhibition of CDK4/6 prevents Rb phosphorylation, leading to G1 arrest and apoptosis.
Experimental Workflow for TUNEL Assay in Xenografts
The following diagram outlines the key steps involved in performing a TUNEL assay on this compound-treated xenograft tissues.
Caption: Workflow for TUNEL assay on xenograft tissues from fixation to quantification.
This compound and the Hippo Signaling Pathway
Some evidence suggests that this compound may also induce apoptosis through the activation of the Hippo signaling pathway, although this is a less characterized mechanism compared to its CDK4/6 inhibitory action.
Caption: this compound may activate the Hippo pathway, leading to apoptosis.
References
- 1. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SSAT - THE EFFICACY OF CDK 4/6 INHIBITOR, this compound, IN PANCREATIC CANCER CELLS [meetings.ssat.com]
- 4. This compound Is Effective Against Pancreatic Cancer Cells and Synergizes with HuR and YAP1 Inhibition | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. In vitro therapeutic effects of this compound on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Abemaciclib In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments focused on acquired resistance to Abemaciclib.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound in vitro is often multifactorial. The primary mechanisms can be broadly categorized as either cell cycle-specific or non-specific pathway activation.
-
Cell Cycle-Specific Mechanisms: These intrinsic mechanisms involve alterations in the core cell cycle machinery that this compound targets. Common observations include:
-
Loss or inactivation of the Retinoblastoma (Rb) protein: As Rb is the direct substrate of the CDK4/6-Cyclin D complex, its absence renders the inhibitory effect of this compound moot.[1]
-
Upregulation of CDK6: Increased levels of CDK6 can overcome the inhibitory concentration of this compound.[2][3][4]
-
Amplification of Cyclin E1 (CCNE1) and subsequent activation of CDK2: This provides a bypass mechanism for the G1/S transition, independent of CDK4/6 activity.[5][6][7]
-
-
Non-Specific Pathway Activation: These extrinsic mechanisms involve the activation of alternative signaling pathways that promote cell proliferation and survival, thereby circumventing the cell cycle block induced by this compound. These include:
-
PI3K/Akt/mTOR Pathway Activation: This is one of the most frequently observed mechanisms of resistance to CDK4/6 inhibitors.[8][9] Mutations or amplifications in key components of this pathway can drive cell growth.
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant activation of the FGFR pathway has been identified as a significant contributor to resistance.[10][11][12][13]
-
Upregulation of other receptor tyrosine kinases (RTKs): Activation of other RTKs can also provide escape routes.
-
Q2: I have established an this compound-resistant cell line. How can I confirm the mechanism of resistance in my model?
A2: To elucidate the resistance mechanism in your specific cell line, a multi-pronged approach is recommended:
-
Western Blot Analysis: This is a crucial first step to assess changes in protein expression levels of key players in the cell cycle and bypass pathways. Key proteins to investigate include:
-
Total and phosphorylated Rb (p-Rb)
-
CDK4, CDK6, Cyclin D1, Cyclin E1, CDK2
-
Key components of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K)
-
Markers of FGFR pathway activation (e.g., p-FRS2)
-
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): To determine if the changes in protein levels are due to altered gene expression, analyze the mRNA levels of the corresponding genes (e.g., RB1, CDK6, CCNE1).
-
Cell Viability Assays with Combination Therapies: Treat your resistant cells with this compound in combination with inhibitors of suspected bypass pathways (e.g., PI3K inhibitors, FGFR inhibitors, CDK2 inhibitors). A synergistic effect would suggest the involvement of that pathway in the resistance mechanism.
Q3: What are some in vitro strategies to overcome acquired resistance to this compound?
A3: Several strategies can be explored in vitro to overcome acquired resistance:
-
Combination Therapy:
-
Targeting Bypass Pathways: Combine this compound with inhibitors of the PI3K/Akt/mTOR pathway (e.g., Alpelisib, Everolimus) or FGFR pathway.[8][10]
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Targeting Downstream Effectors: If Cyclin E/CDK2 activation is observed, combining this compound with a CDK2 inhibitor can be effective.[6][7]
-
With Endocrine Therapy: For ER-positive breast cancer models, combination with fulvestrant can be beneficial.[9]
-
With Cytotoxic Chemotherapy: Sequential treatment with agents like eribulin followed by this compound has shown promise in preclinical models.
-
-
Sequential Treatment: Some studies suggest that resistance to one CDK4/6 inhibitor may not confer complete cross-resistance to others. For instance, palbociclib-resistant cells may retain some sensitivity to this compound.[14]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in sensitive cell lines. | Cell passage number variability; Inconsistent cell seeding density; Reagent variability (e.g., drug batch, serum). | Use cells within a consistent and low passage number range. Ensure precise cell counting and seeding. Use the same batch of reagents for a set of experiments. |
| Difficulty in generating a stable this compound-resistant cell line. | Sub-optimal drug concentration; Insufficient duration of drug exposure; Cell line heterogeneity. | Perform a dose-response curve to determine the initial IC50. Start with a concentration around the IC50 and gradually increase it over several months.[4][14] Consider single-cell cloning to establish a homogenous resistant population. |
| No significant difference in p-Rb levels between sensitive and resistant cells upon this compound treatment. | Loss of Rb protein in the resistant line; Activation of a downstream bypass pathway that reactivates E2F. | Check total Rb protein levels by Western blot. Investigate bypass pathways like PI3K/Akt/mTOR or Cyclin E/CDK2 activation. |
| Combination therapy with a PI3K inhibitor does not re-sensitize resistant cells to this compound. | The PI3K pathway is not the primary resistance mechanism; Another bypass pathway is dominant. | Screen for activation of other pathways (e.g., FGFR, MEK/ERK). Perform a broader screen with a panel of targeted inhibitors. |
Quantitative Data Summary
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF7 | ~0.178 | 8 - 20 fold higher | 8 - 20 | [14][15] |
| T47D | Not specified | 5 - 9 fold higher | 5 - 9 | [14] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Table 2: Key Protein Alterations in this compound-Resistant Cell Lines
| Protein | Change in Resistant Cells | Implication | Reference(s) |
| p-Rb | Decreased inhibition by this compound | G1/S checkpoint bypass | [3][4] |
| CDK6 | Upregulation | Overcoming drug inhibition | [2][3][4] |
| Cyclin E1 | Upregulation | CDK2 activation and bypass | [5][7] |
| p-Akt / p-S6K | Increased | PI3K/Akt/mTOR pathway activation | [8] |
| Rb | Loss of expression | Ineffectiveness of CDK4/6 inhibition | [1] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line (e.g., MCF-7) in its recommended complete growth medium.
-
Initial Drug Exposure: Determine the IC50 of this compound for the parental cell line using a cell viability assay. Begin continuous exposure of the cells to this compound at a concentration close to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in a stepwise manner over a period of 6-7 months.[14]
-
Maintenance of Resistant Phenotype: Once a resistant population is established (e.g., tolerant to 1 µM this compound), continuously culture the cells in the presence of the maintenance dose of the drug.
-
Verification of Resistance: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Rb, CDK6, Cyclin E1, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: The canonical CDK4/6-Rb pathway and the inhibitory action of this compound.
Caption: Major signaling pathways that can be activated to bypass this compound's effects.
References
- 1. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - MedNote [mednote.it]
- 2. academic.oup.com [academic.oup.com]
- 3. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing [mdpi.com]
- 4. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 7. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aberrant FGFR signaling mediates resistance to CDK4/6 inhibitors in ER+ breast cancer [ideas.repec.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Aberrant FGFR signaling mediates resistance to CDK4/6 inhibitors in ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncotarget.com [oncotarget.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Abemaciclib-Induced Diarrhea in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing abemaciclib-induced diarrhea in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced diarrhea in animal models?
A1: Unlike other CDK4/6 inhibitors, this compound-induced diarrhea is thought to be independent of its primary pharmacology (CDK4/6 inhibition)[1][2]. Evidence from rat models suggests that this compound has off-target effects, including the inhibition of other kinases such as glycogen synthase kinase-3 beta (GSK3β)[3]. Inhibition of GSK3β leads to the activation of the Wnt/β-catenin signaling pathway, which is a key regulator of intestinal cell proliferation and differentiation[1][3]. This can result in morphologic changes in the intestine, such as crypt cell proliferation, loss of goblet cells, and mucosal inflammation, ultimately leading to diarrhea[1][4].
Q2: What is a standard protocol for inducing diarrhea with this compound in a rat model?
A2: A common approach involves the oral administration of this compound to rats. For example, Sprague-Dawley rats can be administered this compound orally once a day for 15 consecutive days at a dose of 120 mg/kg, dissolved in a methylcellulose solution, via an orogastric feeding tube[2]. Doses of 36 mg/kg and 120 mg/kg have been shown to induce a dose-related proliferative enteropathy in the small and large intestine of rats after 4 and 15 days of dosing[1].
Q3: My animals are showing variable severity of diarrhea. What could be the cause?
A3: Variability in the severity of this compound-induced diarrhea can be influenced by several factors. These may include the specific strain of the animal model, individual differences in gut microbiota composition, and variations in the vehicle used for drug administration. Additionally, stress from handling and gavage can exacerbate gastrointestinal issues. Ensuring consistent dosing technique, acclimatization period, and housing conditions can help minimize variability.
Q4: Are there any established therapeutic interventions to manage this compound-induced diarrhea in animal models?
A4: Yes, studies have explored the use of probiotics. For instance, the administration of Saccharomyces boulardii has been shown to be effective in a rat model of this compound-induced diarrhea[2][5][6]. Loperamide is a standard treatment for chemotherapy-induced diarrhea in clinical settings and can be adapted for animal models, although specific efficacy data for this compound-induced diarrhea in animals is limited[2].
Q5: How can I quantify the severity of diarrhea in my animal model?
A5: Diarrhea severity can be assessed using a scoring system based on stool consistency. A common 4-stage scoring system can be used where the severity is graded based on the form and water content of the feces. Additionally, monitoring body weight changes and daily clinical status of the animals is crucial for a comprehensive assessment[2].
Troubleshooting Guides
Issue: Inconsistent or mild diarrhea observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing or Formulation | Verify the dose calculation and the stability of the this compound formulation. Ensure the drug is completely dissolved or suspended in the vehicle. |
| Animal Strain Variability | Consider using a different, more sensitive strain of rodent. Consult literature for strains known to be more susceptible to gastrointestinal toxicity. |
| Gavage Technique | Ensure proper and consistent oral gavage technique to minimize stress and ensure full dose delivery. |
| Gut Microbiota Differences | House animals in a consistent environment and consider co-housing to normalize gut flora before the experiment. |
Issue: Severe weight loss and mortality in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| Excessive Toxicity at the Current Dose | Consider a dose de-escalation study to find a tolerable dose that still induces manageable diarrhea. Doses of 36 mg/kg have been shown to induce enteropathy with potentially less severe systemic toxicity than 120 mg/kg[1]. |
| Dehydration and Malnutrition | Provide supportive care, including subcutaneous fluid administration and palatable, high-energy food supplements. |
| Off-target Systemic Effects | Monitor for other signs of toxicity and consider necropsy of deceased animals to identify other potential causes of mortality. |
Quantitative Data Summary
Table 1: Efficacy of Saccharomyces boulardii in a Rat Model of this compound-Induced Diarrhea
| Parameter | This compound Only (Group 2) | This compound + S. boulardii (Group 3) | p-value |
| Diarrhea Severity (%) | 72.5% | 39% | < 0.01 |
| Weight Loss (%) | 72.5% | 45% | < 0.01 |
| Edema (Histopathological Score) | Significantly higher | Significantly lower | < 0.01 |
| Inflammation (Histopathological Score) | Significantly higher | Significantly lower | < 0.01 |
| Intraepithelial Leukocyte Accumulation (Histopathological Score) | Significantly higher | Significantly lower | < 0.01 |
Data adapted from a study in Sprague-Dawley rats treated with 120 mg/kg this compound for 15 days[2][5][6].
Experimental Protocols
Protocol 1: Induction of Diarrhea with this compound in Rats
-
Animals: Male Sprague-Dawley rats (256 ± 30 g) are used[2].
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a temperature-controlled room (22 ± 2 °C) with a 12-hour light/dark cycle[2].
-
Drug Preparation: this compound is dissolved in a methylcellulose solution[2].
-
Administration: this compound is administered orally via an orogastric feeding tube at a dose of 120 mg/kg once daily for 15 consecutive days[2].
-
Monitoring: The general clinical status, body weight, and defecation status (diarrhea score) of the rats are monitored daily[2].
Protocol 2: Treatment with Saccharomyces boulardii
-
Treatment Group: In addition to the this compound administration as described in Protocol 1, a treatment group receives Saccharomyces boulardii.
-
Drug Preparation: S. boulardii is prepared for oral administration.
-
Administration: S. boulardii (800 mg/kg) is administered via an orogastric tube for a total of 18 days: 3 days prior to the start of this compound treatment and for the 15 days of this compound administration[2].
Protocol 3: Histopathological Evaluation of Intestinal Tissue
-
Tissue Collection: At the end of the experiment, rats are euthanized, and segments of the small intestine are resected[2].
-
Fixation: Tissue samples are fixed in 10% buffered formaldehyde for 12 hours[2].
-
Processing: Tissues are processed through graded alcohols and embedded in paraffin[2].
-
Sectioning and Staining: 5 μm thick sections are cut and stained with hematoxylin and eosin (H&E)[2].
-
Microscopic Examination: Slides are examined under a light microscope.
-
Scoring: Lesions are classified and scored based on parameters such as villus thickening, mucosal inflammation and edema, and intraepithelial leukocyte accumulation. A grading scale of 0 to 3 (0=no lesion, 1=mild, 2=moderate, 3=severe) can be used for each parameter[2].
Visualizations
Caption: this compound's off-target inhibition of GSK3β and activation of the Wnt signaling pathway.
Caption: Workflow for studying this compound-induced diarrhea and potential interventions in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive Kinase Enrichment Proteomics Reveals that this compound Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Competitive Kinase Enrichment Proteomics Reveals that this compound Inhibits GSK3β and Activates WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Abemaciclib Dosage for Sustained Target Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Abemaciclib dosage in preclinical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure sustained target inhibition and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[4][5] This, in turn, blocks the progression of the cell cycle from the G1 to the S phase, leading to cell cycle arrest and an anti-proliferative effect in cancer cells that are dependent on the CDK4/6 pathway for growth.[4][5]
Q2: How does the selectivity of this compound for CDK4 vs. CDK6 compare to other CDK4/6 inhibitors?
A2: this compound exhibits a greater selectivity for CDK4 over CDK6 compared to other CDK4/6 inhibitors like palbociclib and ribociclib.[1][6][7] This preferential inhibition of CDK4 may contribute to its distinct efficacy and safety profile, including a lower incidence of neutropenia, which allows for a continuous dosing schedule.[1][8]
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A3: A typical starting concentration for in vitro experiments depends on the cell line being used. Based on published IC50 values, a common starting point for dose-response studies is in the low nanomolar to low micromolar range. For sensitive cell lines like many ER+ breast cancer cells, IC50 values are often below 200 nmol/L.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What are the key biomarkers to confirm target engagement of this compound in vitro?
A4: The most direct biomarker for this compound target engagement is a decrease in the phosphorylation of the retinoblastoma protein (Rb) at serine 780 (pRb Ser780).[1][9] This can be assessed by Western blot or high-content imaging.[1][9] Downstream markers of cell cycle arrest, such as a decrease in the proportion of cells in the S phase and an increase in the G1 phase population as measured by flow cytometry, also indicate target engagement.[4][9]
Q5: What are known mechanisms of resistance to this compound in preclinical models?
A5: Preclinical models have identified several potential mechanisms of resistance to this compound. These include the amplification of CDK6, which can reduce sensitivity to the drug.[10][11][12] Upregulation of CDK7 and amplification of FGFR1 have also been implicated as potential resistance mechanisms.[10][11] Loss of Rb expression would render the drug ineffective as it is the primary target of the CDK4/6-Cyclin D complex.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: My cell viability assays with this compound are showing inconsistent results between replicates. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability.
-
Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: Use a consistent incubation time for all plates. Small variations in timing can affect cell proliferation and drug efficacy.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate may have different evaporation rates. Consider not using the outer wells for experimental data.
-
Assay Choice: The choice of proliferation assay can impact results. ATP-based assays can be confounded by changes in cell size during G1 arrest. DNA-based assays may provide more reliable data on cell number.[13]
-
Issue 2: No significant decrease in pRb levels after this compound treatment.
-
Question: I am not observing the expected decrease in phosphorylated Rb (pRb) via Western blot after treating my cells with this compound. What should I check?
-
Answer:
-
Cell Line Sensitivity: Confirm that your cell line is sensitive to CDK4/6 inhibition and expresses Rb protein. Rb-deficient cell lines will not show a pRb response.[4]
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. A time-course and dose-response experiment is recommended. For some cell lines, a 16 to 24-hour treatment is sufficient to see a pRb decrease.[9][14]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody against phosphorylated Rb. Include positive and negative controls in your Western blot.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of Rb during sample preparation.[1]
-
Issue 3: Unexpected cell cycle arrest profile.
-
Question: My flow cytometry data does not show a clear G1 arrest after this compound treatment. What could be wrong?
-
Answer:
-
Cell Synchronization: If your cells are not actively cycling, the effect of a cell cycle inhibitor will be less pronounced. Ensure your cells are in the exponential growth phase before treatment.
-
Fixation and Staining: Proper cell fixation and staining are critical for accurate cell cycle analysis. Use cold ethanol for fixation to ensure good DNA staining with propidium iodide (PI).[15] Ensure complete RNA digestion by treating with RNase if using PI.[15]
-
Data Analysis: Use appropriate software to model the cell cycle phases. The G0/G1 peak should be clearly distinguishable from the G2/M peak.[16] A high coefficient of variation (CV) of the G0/G1 peak may indicate poor staining or instrument setup.[15]
-
Drug Concentration: Sub-optimal drug concentrations may not induce a robust G1 arrest. Refer to IC50 data for your cell line to guide your dosing.
-
Issue 4: In vivo tumor models are not responding to this compound.
-
Question: My xenograft model is not showing tumor growth inhibition with this compound treatment. What factors should I consider?
-
Answer:
-
Model Selection: Confirm that the cell line used for the xenograft is sensitive to this compound in vitro. The tumor must be Rb-proficient.
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Dosing and Schedule: Ensure the dose and schedule of this compound administration are appropriate for the model. This compound's safety profile allows for continuous daily dosing in preclinical models, which can lead to sustained target inhibition.[5][8][17] A common oral dose in xenograft models is 50 mg/kg daily.[18]
-
Pharmacokinetics: Consider the pharmacokinetic properties of this compound in your animal model. Factors such as oral bioavailability and metabolism can influence drug exposure at the tumor site.
-
Biomarker Analysis: Collect tumor samples for biomarker analysis (e.g., pRb, Ki-67) to confirm target engagement in vivo.[9][18] This can help determine if the lack of response is due to insufficient drug exposure or a resistance mechanism.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nmol/L) | Reference |
| MDA-MB-453 | ER- | 7.4 | [1] |
| NCI-H1568 | - | 94 | [1] |
| ER+/HER2- (average) | ER+/HER2- | < 200 | [4] |
| Biomarker-positive (average) | - | 168 | [4] |
| T47D | ER+, PR+, HER2– | - | [1] |
| MCF7 | ER+, PR+, HER2– | - | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
Table 2: Recommended Dose Reductions for this compound in Clinical Settings (for reference)
| Dose Level | In Combination with Endocrine Therapy | Monotherapy |
| Starting Dose | 150 mg twice daily | 200 mg twice daily |
| First Reduction | 100 mg twice daily | 150 mg twice daily |
| Second Reduction | 50 mg twice daily | 100 mg twice daily |
| Third Reduction | - | 50 mg twice daily |
This table is for informational purposes only and reflects clinical dosing guidelines. Preclinical dosing should be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Rb (pRb)
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Cell Culture and Treatment:
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Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 16-24 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.
-
Normalize the pRb signal to total Rb or a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the Western blot protocol.
-
-
Cell Harvest:
-
Harvest both adherent and floating cells to ensure all cell populations are collected.
-
Centrifuge the cell suspension and wash the cell pellet with PBS.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[15] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to the DNA dye.[15]
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]
-
Visualizations
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.
References
- 1. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn.origene.com [cdn.origene.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abemaciclib IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent IC50 results with Abemaciclib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4][5] This in turn prevents the release of transcription factor E2F, which is necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][4][5] The result is a G1 cell cycle arrest, inhibiting the proliferation of cancer cells.[5]
Q2: What is a typical IC50 range for this compound?
The IC50 of this compound can vary significantly depending on the cell line and the assay conditions. In cell-free biochemical assays, this compound shows high potency with IC50 values in the low nanomolar range (e.g., 2 nM for CDK4 and 10 nM for CDK6).[6] However, in cell-based assays, the IC50 can range from nanomolar to micromolar concentrations. For example, in hormone receptor-positive (HR+) breast cancer cell lines, IC50 values are often in the range of 30-200 nM.[1]
Q3: Why do my this compound IC50 values differ from published data?
Direct comparison of IC50 values between different laboratories can be challenging due to variations in experimental conditions. Factors that can influence IC50 results include the specific cell line and its passage number, cell seeding density, the type of cell viability assay used, the formulation and storage of the this compound compound, and the duration of drug exposure.[7]
Troubleshooting Inconsistent IC50 Results
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Suggestion |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate. Consider using a multichannel pipette for more consistent dispensing. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity and reduce evaporation from the inner wells. |
| Inaccurate drug dilution | Prepare a fresh stock solution of this compound. Perform serial dilutions carefully, ensuring thorough mixing at each step. Use calibrated pipettes. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Inspect cultures for any signs of bacterial or fungal contamination. |
Problem 2: IC50 values are consistently higher than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect cell viability assay | This compound causes G1 arrest, leading to a halt in proliferation but cells may remain metabolically active and even increase in size.[8][9][10] Assays that measure metabolic activity (e.g., MTT, MTS, CellTiter-Glo) may overestimate cell viability.[8][9][10] Consider using an assay that measures cell number directly or DNA content (e.g., CyQUANT, Hoechst staining, or cell counting). |
| Cell line resistance | The sensitivity to CDK4/6 inhibitors is dependent on a functional Rb pathway.[2][11] Confirm that your cell line expresses wild-type Rb. Cell lines with an amplified CCNE1 (Cyclin E1) gene may also exhibit resistance.[2] |
| Drug degradation | This compound is generally stable, but improper storage can lead to degradation.[12][13] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Protect from light. |
| High cell seeding density | A high cell density can lead to contact inhibition and reduced proliferation, which can mask the effect of the drug. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Short drug incubation time | The cytostatic effects of this compound may take time to become apparent. Consider increasing the incubation time (e.g., 72 to 96 hours) to allow for sufficient cell cycle arrest. |
Problem 3: The dose-response curve does not fit a standard sigmoidal model.
| Possible Cause | Troubleshooting Suggestion |
| Off-target effects | At higher concentrations (>250 nM), this compound can have off-target effects that may lead to cytotoxicity through mechanisms independent of CDK4/6 inhibition.[11][14] This can result in a steeper drop-off at the high end of your dose-response curve. |
| Drug solubility issues | At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells with the highest drug concentrations for any signs of precipitation. If necessary, adjust the solvent or use a lower top concentration. |
| Hormesis effect | In some cases, low doses of a drug can stimulate cell proliferation, leading to viability values greater than 100% of the control. This can affect the curve fitting. Ensure your normalization is correct and consider if this is a reproducible biological effect. |
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes published IC50 values for this compound in different cancer cell lines. Note that these values are for comparison and may differ based on the experimental conditions used.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MCF7 | Breast Cancer (ER+) | 168 (geometric mean) | Not Specified | [1] |
| T47D | Breast Cancer (ER+) | 168 (geometric mean) | Not Specified | [1] |
| CAMA-1 | Breast Cancer (ER+) | 168 (geometric mean) | Not Specified | [1] |
| MDA-MB-453 | Breast Cancer | 6.4 (pRb reduction) | Western Blot | [15] |
| HCT-116 | Colon Cancer | 15,860 | Not Specified | [16] |
| Caco-2 | Colon Cancer | 7,850 | Not Specified | [16] |
| A375 | Melanoma | 395 | Not Specified | [17] |
Experimental Protocols
Detailed Methodology for this compound IC50 Determination using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in culture medium to the desired seeding density (e.g., 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to generate a range of concentrations (e.g., 1 nM to 10 µM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of this compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: Standard experimental workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting inconsistent this compound IC50 results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Improving Abemaciclib solubility for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Abemaciclib solubility for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is practically insoluble in water, with a predicted solubility of 0.0159 mg/mL. It is sparingly soluble in ethanol and its solubility is pH-dependent. For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Fresh, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[1][2] The solubility in DMSO can vary, with reported concentrations ranging from 2.94 mg/mL to 10 mg/mL.[1][3][4] It is often necessary to use techniques such as ultrasonication and gentle warming to achieve complete dissolution.[3][4]
Q3: My this compound is precipitating when I dilute my DMSO stock solution into aqueous cell culture media. What can I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Dilution Method: Add the this compound stock solution to your media dropwise while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the drug stock can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
Q4: Are there alternative solvents or formulations to improve this compound solubility in aqueous solutions?
A4: While DMSO is standard for initial stock preparation, other strategies can be employed to improve solubility in aqueous media for specific applications:
-
Co-solvents: For certain in vivo formulations, co-solvents like PEG300, Tween-80, and corn oil have been used in combination with DMSO.[4]
-
Cyclodextrins: Encapsulation with cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of poorly soluble drugs.[4][5]
-
Lipid-Based Formulations: For oral absorption studies, lipid-based formulations and the formation of lipophilic salts have been shown to increase the solubility and absorption of some kinase inhibitors.[6][7]
Troubleshooting Guide
Issue: this compound powder is not dissolving in DMSO.
| Possible Cause | Solution |
| Insufficient Solvent | Increase the volume of DMSO to achieve a lower, more soluble concentration. |
| Low Quality or Hydrated DMSO | Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can significantly reduce the solubility of many compounds.[1][2] |
| Insufficient Agitation/Energy | Use an ultrasonic bath to sonicate the solution.[3][4] Gentle warming (e.g., to 37°C or, cautiously, up to 80°C for short periods) can also aid dissolution.[3] |
Issue: Visible precipitate forms in the cell culture plate after adding the this compound working solution.
| Possible Cause | Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in the media is too high. Perform a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions. |
| Interaction with Media Components | Some components of serum or media can reduce the solubility of compounds. Consider reducing the serum concentration if your experiment allows. |
| Temperature Fluctuation | Ensure all solutions are maintained at the appropriate temperature (e.g., 37°C for cell culture) to prevent precipitation due to cooling. |
Data Summary
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Reference |
| Water | < 0.1 | Insoluble | Predicted solubility 0.0159 mg/mL. Requires ultrasonication and warming. | [3] |
| DMSO | 2.94 | 5.80 | Requires ultrasonication, warming, and heating to 80°C. | [3] |
| DMSO | 5 | 9.87 | Requires ultrasonication. | [4] |
| DMSO | 2 - 10 | 3.94 - 19.73 | Moisture-absorbing DMSO reduces solubility; use fresh. | [1] |
| 0.5% HEC in Water | 3.33 | 6.57 | Suspended solution; requires ultrasonication. | [3][4] |
| 10% DMSO / 90% Corn Oil | ≥ 0.5 | 0.99 | Clear solution. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 506.59 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 5.07 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[3][4]
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in pre-warmed media to create a 100 µM intermediate solution. To do this, add 5 µL of the 10 mM stock to 495 µL of media. Vortex gently.
-
Next, dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM working concentration. Add 100 µL of the 100 µM solution to 900 µL of media.
-
Vortex the working solution gently immediately before adding it to your cell culture plates. The final DMSO concentration in this working solution is 0.1%.
-
Visualizations
This compound Signaling Pathway
This compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][3][8][9] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[8] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 cell cycle arrest.[1][10]
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental Workflow: Preparing this compound Solutions
This workflow outlines the key steps from dissolving the powdered compound to creating a final working solution for cell-based assays.
Caption: Workflow for preparing this compound stock and working solutions for in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:1231929-97-7 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity in Abemaciclib Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abemaciclib combination therapies. The information is designed to help manage and mitigate common toxicities encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound combination therapies?
A1: The most frequently reported adverse events in clinical trials of this compound in combination with endocrine therapy are diarrhea, neutropenia, nausea, fatigue, and abdominal pain.[1][2] Less common but serious toxicities include venous thromboembolism (VTE), hepatotoxicity, and interstitial lung disease (ILD)/pneumonitis.[3][4][5]
Q2: What is the general approach to managing this compound-related toxicities?
A2: The primary strategies for managing toxicities include dose interruption, dose reduction, or treatment discontinuation, coupled with appropriate supportive care.[6][7] Proactive patient education and monitoring are crucial for early identification and management of adverse events.
Q3: Is it necessary to prophylactically administer anti-diarrheal medication with this compound?
A3: Prophylactic use of anti-diarrheal medication is not standard practice. However, patients should be instructed to initiate anti-diarrheal therapy, such as loperamide, at the first sign of loose stools and to increase oral fluid intake.[8][9]
Q4: Can another CDK4/6 inhibitor be used after a patient experiences severe toxicity with this compound?
A4: There is some evidence to suggest that switching to a different CDK4/6 inhibitor, such as palbociclib, may be a feasible option for patients who experience severe hepatotoxicity with this compound.[10] This decision should be made on a case-by-case basis with careful monitoring.
Troubleshooting Guides
This section provides detailed guidance for specific toxicities, including monitoring, dose adjustments, and experimental protocols for further investigation.
Diarrhea
Issue: A high incidence of diarrhea is observed in cell culture models, animal studies, or clinical trials involving this compound.
Troubleshooting Steps & Management:
-
Monitoring: In clinical settings, monitor patients for the onset and severity of diarrhea, particularly during the first month of treatment.[11] In animal studies, record fecal consistency and frequency daily.
-
Supportive Care: At the first sign of loose stools, initiate loperamide therapy.[8][9] Ensure adequate hydration.
-
Dose Modification: For persistent or severe diarrhea, dose interruption and reduction are recommended. Refer to the table below for a summary of dose adjustments based on the Common Terminology Criteria for Adverse Events (CTCAE) grade.
Quantitative Data: Incidence and Management of Diarrhea in MONARCH 2 & 3 Trials
| Adverse Event | Any Grade Incidence | Grade 3 Incidence | Dose Reductions Due to Diarrhea | Treatment Discontinuation Due to Diarrhea |
| Diarrhea | 81% - 86%[12] | 9% - 13%[12] | 14% - 21%[7] | < 3%[2] |
Signaling Pathway: Putative Mechanisms of this compound-Induced Diarrhea
The exact mechanism of this compound-induced diarrhea is not fully understood but is likely multifactorial.[1] Besides its primary targets CDK4 and CDK6, this compound also inhibits other kinases, including CDK9 and Glycogen Synthase Kinase-3 Beta (GSK3β).[1][2] Inhibition of these kinases in intestinal epithelial cells may disrupt the balance between proliferation and differentiation, leading to increased secretion and altered gut motility.[2] Changes in the gut microbiome have also been associated with this compound-induced diarrhea.[13][14]
Caption: Putative signaling pathways involved in this compound-induced diarrhea.
Neutropenia
Issue: A significant decrease in neutrophil counts is observed in blood samples from animals or patients treated with this compound.
Troubleshooting Steps & Management:
-
Monitoring: Perform complete blood counts (CBC) with differential prior to treatment initiation, every two weeks for the first two months, monthly for the next two months, and as clinically indicated.[15]
-
Dose Modification: Dose interruption or reduction is recommended for Grade 3 or 4 neutropenia. The use of granulocyte colony-stimulating factors (G-CSF) may be considered in some cases, but this compound should be withheld for at least 48 hours after the last G-CSF dose.[6][15]
Quantitative Data: Incidence and Management of Neutropenia in MONARCH 2 & 3 Trials
| Adverse Event | Any Grade Incidence | Grade 3/4 Incidence | Dose Reductions Due to Neutropenia | Febrile Neutropenia Incidence |
| Neutropenia | 37% - 46%[7] | 22% - 32%[16] | 8% - 13%[7] | < 1%[9] |
Signaling Pathway: Mechanism of this compound-Induced Neutropenia
This compound-induced neutropenia is considered an on-target effect of CDK4/6 inhibition in hematopoietic stem and progenitor cells (HSPCs).[12] Inhibition of CDK6, in particular, leads to a transient G1 cell cycle arrest in these cells, which impairs their proliferation and differentiation into mature neutrophils.[9][17] This effect is generally reversible upon dose interruption.[18]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmr.com [ijcmr.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 18. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abemaciclib Preclinical Dose-Escalation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Abemaciclib in preclinical models. The information is designed to address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical mouse xenograft models?
A common and effective dose range for single-agent this compound in mouse xenograft models, particularly for hormone receptor-positive (HR+) breast cancer, is between 50 mg/kg and 75 mg/kg, administered once daily by oral gavage.[1] Studies have shown dose-dependent antitumor activity, with significant tumor regression observed at 75 mg/kg in an ER+ ZR-75-1 xenograft model.[1] For combination therapies, such as with tamoxifen or fulvestrant, a continuous daily dose of 50 mg/kg has been shown to be well-tolerated and effective.[2]
Q2: How should this compound be formulated for oral administration in mice?
A standard formulation involves suspending this compound in 1% hydroxyethyl cellulose (HEC) in 25 mM phosphate buffer at a pH of 2.[1] It is critical to ensure the formulation is homogenous before each administration to guarantee consistent dosing.
Q3: What is the recommended dosing schedule: continuous or intermittent?
This compound's unique safety profile, with a lower incidence of severe neutropenia compared to other CDK4/6 inhibitors, allows for a continuous daily dosing schedule.[3][4] Preclinical studies demonstrate that continuous exposure provides profound and durable inhibition of cell proliferation, leading to senescence and apoptosis.[1][4] This contrasts with other CDK4/6 inhibitors like palbociclib and ribociclib, which often require intermittent dosing schedules.[3][5]
Q4: How can I confirm that this compound is hitting its target in my in vivo model?
Target engagement can be verified by analyzing key pharmacodynamic biomarkers in tumor tissue collected after a short treatment course (e.g., 5 days).[1] The primary biomarker is the phosphorylation of the Retinoblastoma protein (Rb). A significant decrease in phosphorylated Rb (pRb) at sites like Ser780, Ser807, and Ser811 indicates successful target inhibition.[1] Additionally, a reduction in the expression of cell cycle progression markers, such as Topoisomerase IIα (Topo IIα) and other E2F-dependent genes, confirms the downstream effects of CDK4/6 inhibition.[1]
Q5: My tumor xenografts are not responding to this compound. What are the potential reasons?
Several factors can contribute to a lack of response:
-
Rb-Proficiency: this compound's mechanism of action is dependent on a functional Rb pathway.[3][6] Tumors with a loss of Rb protein will be inherently resistant.
-
Resistance Mechanisms: Preclinical models have identified high baseline levels of p16 or amplification of cyclin E as potential mechanisms of resistance, as they can activate Rb signaling independently of CDK4/6.[2]
-
Drug Formulation and Administration: Inconsistent formulation or inaccurate oral gavage can lead to variable drug exposure. Ensure the suspension is homogenous and administration is consistent.
-
Sub-optimal Dosing: The dose may be too low for the specific tumor model. A dose-escalation study starting from 50 mg/kg may be necessary to determine the optimal therapeutic dose.[1]
Q6: What are the key differences in the preclinical profile of this compound compared to other CDK4/6 inhibitors?
This compound is structurally and biologically distinct from palbociclib and ribociclib.[2] It demonstrates greater selectivity for CDK4 over CDK6.[2][4] This selectivity may contribute to its different safety profile, notably lower rates of myelosuppression, which enables a continuous dosing schedule.[7][8] In comparative analyses across breast cancer cell lines, this compound was found to be the most potent of the three approved CDK4/6 inhibitors.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent drug formulation. 2. Inaccurate oral gavage technique. 3. Heterogeneity of the tumor model. | 1. Prepare a fresh drug suspension regularly and ensure it is thoroughly mixed before each dose. 2. Ensure all personnel are properly trained in oral gavage to minimize variability in administration. 3. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or weight loss in treatment groups. | 1. Dosing is too high for the specific animal strain or model. 2. Formulation issue (e.g., incorrect pH or vehicle). 3. Off-target effects in the specific preclinical model. | 1. Reduce the dose or consider a dose-escalation pilot study to establish the maximum tolerated dose (MTD). 2. Double-check the preparation of the formulation vehicle and drug suspension.[1] 3. Monitor animals daily for clinical signs of toxicity and establish clear endpoint criteria. |
| Lack of correlation between tumor growth inhibition and biomarker modulation. | 1. Timing of tissue collection is not optimal for observing biomarker changes. 2. Issues with tissue processing or antibody quality for IHC/Western blot. 3. The chosen biomarker is not the most relevant for the model. | 1. For pharmacodynamic studies, collect tissues at peak and trough drug concentrations, typically a few hours post-final dose after a short course (e.g., 5 days).[1] 2. Validate all antibodies and protocols for tissue analysis. Include positive and negative controls. 3. Analyze multiple biomarkers, including pRb (Ser780) and a proliferation marker like Ki67 or Topo IIα, to get a comprehensive view of the drug's effect.[1] |
Quantitative Data Summary
Table 1: Single-Agent this compound Efficacy in ER+ Breast Cancer Xenograft Model
| Animal Model | Cell Line | Dose (mg/kg) | Dosing Schedule | Key Efficacy Outcome | Key Biomarker Finding | Reference |
| Mouse | ZR-75-1 | 50 | PO, QD x 28 days | Dose-dependent reduction in tumor volume | Inhibition of pRb and Topo IIα expression | [1] |
| Mouse | ZR-75-1 | 75 | PO, QD x 28 days | Tumor regression | Inhibition of pRb and Topo IIα expression | [1] |
Table 2: Combination Therapy with this compound in ER+ Xenograft Models
| Animal Model | Combination Agent | This compound Dose (mg/kg) | Dosing Schedule | Key Efficacy Outcome | Reference |
| Mouse | Tamoxifen or Fulvestrant | 50 | Continuous daily treatment | Significantly improved antitumor response vs. single agents; sustained response after treatment cessation. | [2] |
Experimental Protocols
Protocol: Xenograft Efficacy and Pharmacodynamic Study
This protocol is a generalized methodology based on published preclinical studies.[1][2]
-
Cell Culture: Culture human breast cancer cells (e.g., ZR-75-1) under standard conditions. Ensure cells are free of mycoplasma.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude). Allow for at least one week of acclimatization.
-
Tumor Implantation: Subcutaneously implant approximately 5 x 10⁶ ZR-75-1 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize animals into treatment groups (e.g., Vehicle, 50 mg/kg this compound, 75 mg/kg this compound).
-
Drug Formulation and Administration:
-
Prepare this compound in 1% HEC in 25 mM phosphate buffer (pH 2).
-
Administer the specified dose once daily (QD) via oral gavage (PO) at a volume of 0.2 mL.
-
The control group receives the vehicle on the same schedule.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 28 days).
-
The study endpoint is reached when tumors in the control group reach a specified size or after the planned treatment duration.
-
-
Pharmacodynamic (PD) Sub-study:
-
For a parallel PD cohort, treat tumor-bearing mice daily for a shorter duration (e.g., 5 days).
-
Collect tumors at a specified time point after the last dose (e.g., 4-6 hours) to assess target engagement.
-
Process tissue for analysis (e.g., flash-freeze for Western blot or fix in formalin for immunohistochemistry).
-
-
Biomarker Analysis: Analyze tumor lysates or sections for levels of total Rb, pRb (Ser780), and cell proliferation markers like Topo IIα or Ki67.
Visualizations
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and blocking cell cycle progression.
Caption: Workflow for a preclinical dose-escalation study of this compound in a xenograft mouse model.
References
- 1. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
Technical Support Center: The Impact of Abemaciclib on Myeloid Maturation In Vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of abemaciclib on in vitro myeloid maturation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces myeloid differentiation?
A1: this compound induces myeloid differentiation through a dual-inhibitory mechanism. While it is a well-known inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), it also binds to and inhibits CDK9.[1][2] This inhibition of CDK9 leads to a decrease in the protein levels of key downstream targets such as Myc, Bcl-2, and myeloid cell leukemia-1 (Mcl-1), which is a crucial aspect of its anti-leukemic and pro-differentiative effects in acute myeloid leukemia (AML).[1][2][3]
Q2: How does the effect of this compound on normal myeloid progenitors compare to other CDK4/6 inhibitors?
A2: In vitro studies on human bone marrow progenitor cells have shown that this compound has a lesser impact on myeloid maturation compared to other CDK4/6 inhibitors like palbociclib and ribociclib, when tested at unbound concentrations similar to those observed in clinical trials.[4] This differential effect may contribute to its tolerability profile.[4]
Q3: What are the expected morphological changes in myeloid cells after treatment with this compound?
A3: Treatment of AML cells with this compound is expected to induce morphological changes indicative of granulocytic differentiation. These changes can be visualized using Wright-Giemsa staining and include nuclear condensation, a decreased nuclear-to-cytoplasmic ratio, and the appearance of a more mature myeloid morphology.[1][2]
Q4: Which differentiation markers are commonly upregulated following this compound treatment in myeloid leukemia cells?
A4: A key marker of myeloid differentiation that is upregulated following this compound treatment is CD11b.[1][2] Researchers can quantify the percentage of CD11b-positive cells using flow cytometry to assess the extent of differentiation.
Troubleshooting Guide
Issue 1: Low or no induction of myeloid differentiation markers (e.g., CD11b) after this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration. The effective concentration of this compound can be cell line-dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for various AML cell lines have been reported and can serve as a starting point (see Table 1).
-
-
Possible Cause 2: Insufficient Treatment Duration. The induction of differentiation is a time-dependent process.
-
Solution: Extend the duration of this compound treatment. Studies have shown that prolonged exposure is often necessary to observe significant differentiation.[5] A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended.
-
-
Possible Cause 3: Cell Line Resistance. The specific genetic background of the AML cell line may confer resistance to this compound-induced differentiation.
Issue 2: High levels of apoptosis observed, confounding the analysis of differentiation.
-
Possible Cause 1: this compound concentration is too high. While this compound can induce apoptosis, especially with prolonged treatment, excessively high concentrations can lead to widespread cell death, masking any pro-differentiative effects.[4]
-
Solution: Lower the concentration of this compound to a level that primarily induces cell cycle arrest and differentiation rather than apoptosis. A dose-response curve for apoptosis (e.g., using Annexin V/PI staining) can help identify the optimal concentration range.
-
-
Possible Cause 2: Continuous high-dose exposure.
-
Solution: Consider a lower, more sustained dosing schedule in your in vitro model, which may better reflect the continuous dosing strategy used clinically and favor differentiation over apoptosis.[4]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Cell density, passage number, and media components can all influence cellular responses.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Use a consistent lot of serum and other media supplements.
-
-
Possible Cause 2: Reagent instability. this compound, like many small molecules, can degrade over time if not stored properly.
-
Solution: Prepare fresh stock solutions of this compound and store them at the recommended temperature, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay Type | Reference |
| Biochemical Assays | ||||
| CDK4/Cyclin D1 | - | 2 | Cell-free | [6] |
| CDK6/Cyclin D1 | - | 10 | Cell-free | [6] |
| CDK9/cyclinT1 | - | 57 | Cell-free | [7] |
| Cell-Based Assays | ||||
| MDA-MB-453 | Breast Cancer (CDK4-dependent) | 7.4 | pRb Inhibition | [8] |
| NCI-H1568 | Lung Cancer (CDK6-dependent) | 94 | pRb Inhibition | [8] |
| COLO 205 | Colorectal Cancer | 120 | Proliferation | [7] |
| A549 | Lung Cancer | 253 | Proliferation | [7] |
| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but active | Proliferation | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Experimental Protocols
Assessment of Myeloid Differentiation by Flow Cytometry
This protocol is for the analysis of cell surface markers such as CD11b to quantify myeloid differentiation.
-
Cell Preparation: Culture myeloid cells (e.g., AML cell lines) with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Harvest cells by gentle scraping or centrifugation. Wash the cells once with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 1-2% FBS).
-
Add a fluorescently conjugated primary antibody against your marker of interest (e.g., FITC-conjugated anti-CD11b).
-
Incubate on ice for 30 minutes in the dark.
-
(Optional) For human cells, pre-incubate with an Fc block reagent to prevent non-specific antibody binding.
-
-
Washing: Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer. Be sure to include unstained and isotype controls to set your gates correctly.
Morphological Analysis by Wright-Giemsa Staining
This protocol allows for the visualization of cellular morphology changes associated with differentiation.
-
Slide Preparation:
-
Harvest cells treated with this compound or vehicle control.
-
Prepare a cell suspension at a concentration of approximately 1 x 10^5 cells/mL.
-
Use a cytocentrifuge (e.g., Cytospin) to deposit a monolayer of cells onto a glass slide.
-
Allow the slide to air dry completely.[9]
-
-
Fixation: Fix the cells by immersing the slide in absolute methanol for 1-5 minutes.[10]
-
Staining:
-
Drying and Mounting: Allow the slide to air dry completely. The slide can then be coverslipped using a suitable mounting medium for microscopic examination.
-
Analysis: Examine the slides under a light microscope. Look for morphological features of differentiation, such as changes in nuclear shape, chromatin condensation, and cytoplasmic characteristics.
Analysis of Protein Expression by Western Blot
This protocol is for assessing changes in the levels of key proteins involved in the this compound-induced differentiation pathway (e.g., p-Rb, CDK9, Mcl-1).
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Rb, anti-CDK9, anti-Mcl-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Be sure to include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound drives the therapeutic differentiation of acute myeloid leukaemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emsdiasum.com [emsdiasum.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Abemaciclib In Vivo Efficacy: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo efficacy of abemaciclib, with a focus on the impact of dose reduction.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced tumor growth inhibition in our xenograft model after lowering the this compound dose. Is this expected, and is there a threshold for maintaining efficacy?
A1: Yes, a dose-dependent anti-tumor response is expected with this compound in vivo. Preclinical studies in various xenograft models have demonstrated that higher doses of this compound generally lead to more significant tumor growth inhibition, and in some cases, tumor regression.[1][2] For instance, in a ZR-75-1 estrogen receptor-positive (ER+) breast cancer xenograft model, a 75 mg/kg daily oral dose of this compound resulted in tumor regression, indicating a strong dose-response relationship.[2] In contrast, while a 50 mg/kg dose in an MCF-7 xenograft model led to significant tumor growth inhibition, a higher dose of 75 mg/kg produced a more durable response, with sustained tumor inhibition even after treatment cessation.[1]
It is crucial to establish a dose-response curve in your specific model to identify the optimal therapeutic window. While clinical data from trials like monarchE suggest that dose reductions in patients to manage side effects do not compromise overall efficacy in terms of invasive disease-free survival, the direct translation of these findings to preclinical models should be approached with caution due to differences in pharmacokinetics and tumor biology.[3][4]
Q2: How can we confirm that this compound is engaging its target at different dose levels in our in vivo experiments?
A2: Target engagement can be confirmed by analyzing pharmacodynamic (PD) biomarkers in tumor tissue. The primary mechanism of this compound is the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb).[5] Therefore, a dose-dependent decrease in phosphorylated Rb (pRb) is a key indicator of target engagement.[1]
Additionally, you can assess downstream effects of cell cycle arrest, such as a reduction in the proliferation marker Ki67 and the S-phase marker topoisomerase IIα (TopoIIα).[1][6] Immunohistochemistry (IHC) or western blotting of tumor lysates from treated animals at various time points and dose levels can effectively demonstrate these changes.
Q3: What is the underlying signaling pathway of this compound, and how does it lead to tumor growth inhibition?
A3: this compound targets the Cyclin D-CDK4/6-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[7][8][9] In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation.[10] this compound, as a selective inhibitor of CDK4 and CDK6, binds to these kinases and prevents them from phosphorylating the retinoblastoma protein (Rb).[5][11] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase.[7][12][13] This results in a G1 cell cycle arrest and, consequently, inhibition of tumor cell proliferation.[10][14]
Q4: Are there established in vivo models that are particularly sensitive to this compound?
A4: Yes, preclinical studies have shown that this compound is particularly effective in retinoblastoma protein (Rb)-proficient tumor models.[5] Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and ZR-75-1, have been extensively used in xenograft studies and have shown significant sensitivity to this compound, consistent with its clinical success in this breast cancer subtype.[1][2]
Troubleshooting Guide
Issue: Inconsistent tumor growth inhibition at a given dose.
-
Possible Cause: Variability in drug administration.
-
Solution: Ensure consistent oral gavage technique. Verify the formulation of this compound for stability and homogeneity. Refer to the detailed oral gavage protocol below.
-
-
Possible Cause: Differences in tumor take rate and initial tumor volume.
-
Solution: Start treatment when tumors have reached a consistent, pre-defined volume across all animals. Randomize animals into treatment and control groups to ensure an even distribution of tumor sizes.
-
-
Possible Cause: Animal health and stress.
-
Solution: Monitor animal weight and overall health daily. Stress can impact tumor growth and drug metabolism. Ensure proper animal handling techniques.
-
Issue: No significant difference in pRb levels between treated and control groups.
-
Possible Cause: Incorrect timing of tissue collection.
-
Solution: The reduction in pRb can be an early event. Collect tumors at various time points after the last dose (e.g., 2, 6, 24 hours) to capture the peak of pharmacodynamic activity.
-
-
Possible Cause: Sub-therapeutic dosing.
-
Solution: The administered dose may be too low for your specific model. Perform a pilot dose-escalation study to determine the optimal dose for target engagement.
-
-
Possible Cause: Issues with antibody or staining protocol in IHC.
-
Solution: Validate your pRb antibody and optimize your IHC protocol, including antigen retrieval and antibody concentration. Include positive and negative controls.
-
Quantitative Data Summary
The following tables summarize preclinical in vivo data on this compound dose and efficacy.
Table 1: Dose-Dependent Tumor Growth Inhibition of this compound in Breast Cancer Xenograft Models
| Xenograft Model | This compound Dose (mg/kg, oral, daily) | Outcome | Reference |
| ZR-75-1 (ER+) | 75 | Tumor Regression | [2] |
| MCF-7 (ER+) | 75 | Sustained Tumor Growth Inhibition (post-treatment) | [1] |
| MCF-7 (ER+) | 50 | Tumor Growth Inhibition (regrowth after withdrawal) | [1] |
| COLO 205 (Colorectal) | 25 | Tumor Growth Inhibition | [15] |
| NCI-H1975 (Lung) | 25 | Tumor Growth Inhibition | [15] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Animal Model: 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 ER+ breast cancer cells (e.g., MCF-7) in a suitable medium (e.g., Matrigel) into the flank of each mouse. For ER+ models, supplement with a 17β-estradiol pellet.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 1% HEC in water).
-
Administer the specified dose (e.g., 25, 50, or 75 mg/kg) via oral gavage daily for the duration of the study (typically 21-28 days). The control group receives the vehicle only.
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of animals and excise tumors.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) or snap-freeze the remainder for western blot analysis.
-
Analyze for pRb, Ki67, and other relevant biomarkers.
-
Protocol 2: Oral Gavage in Mice
This is a generalized protocol and should be adapted to institutional guidelines.
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are immobile.
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth to reach the stomach.
-
Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently advance it down the esophagus to the pre-measured depth.
-
Slowly administer the prepared this compound solution.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring: Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[16]
Protocol 3: Immunohistochemistry for pRb
This is a generalized protocol and requires optimization.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against phosphorylated Rb (e.g., anti-pRb Ser807/811) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen substrate (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the percentage of pRb-positive nuclei in tumor sections.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Impact of dose reductions on adjuvant this compound efficacy for patients with high-risk early breast cancer: analyses from the monarchE study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. This compound - NCI [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Antagonistic effects of Abemaciclib with chemotherapy combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antagonistic and synergistic effects of Abemaciclib in combination with various chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: We are observing a reduced efficacy of our chemotherapy agent when combined with this compound. What could be the underlying reason for this antagonism?
A1: The antagonistic effects between this compound and certain chemotherapy drugs are often linked to their mechanisms of action on the cell cycle. This compound, as a CDK4/6 inhibitor, induces a G1 cell cycle arrest.[1][2] Many traditional chemotherapy agents are most effective against rapidly dividing cells. By halting cells in the G1 phase, this compound can reduce the pool of proliferating cells available for the cytotoxic agent to act upon, thereby leading to an antagonistic interaction. Preclinical data has suggested that the timing of drug administration is a critical factor that can influence the outcome of the combination therapy.[3]
Q2: How can we mitigate or avoid the antagonistic effects of combining this compound with chemotherapy in our experiments?
A2: The scheduling of drug administration is a key strategy to circumvent antagonism. Instead of simultaneous administration, a sequential approach may yield synergistic or additive effects. For instance, some preclinical studies have shown that sequential treatment with a chemotherapeutic agent followed by a CDK4/6 inhibitor can enhance the overall efficacy.[3] It is hypothesized that initial treatment with chemotherapy enriches the population of cells that are sensitive to CDK4/6 inhibition.
Q3: Are there specific chemotherapy agents that have shown synergy with this compound?
A3: Yes, several preclinical studies have demonstrated synergistic or additive effects when this compound is combined with certain chemotherapy drugs. For example, a synergistic interaction has been observed with doxorubicin in osteosarcoma and triple-negative breast cancer (TNBC) models.[4][5][6] Combination with gemcitabine and cisplatin has also shown synergy in biliary tract cancer models.[7] Furthermore, studies combining this compound with docetaxel and carboplatin in TNBC have reported increased inhibition of cell proliferation without antagonism.[8]
Q4: We are working with Rb-negative cancer cell lines. Is the combination of this compound and doxorubicin still a viable strategy?
A4: Preclinical evidence suggests that the combination of this compound and doxorubicin may not be effective in Rb-negative cancer cells. In fact, studies on TNBC cell lines have shown an antagonistic effect in Rb-negative cells (MDA-MB-468), in contrast to the synergistic effect observed in Rb-positive cells (MDA-MB-231).[4][9][10] Therefore, the retinoblastoma protein (Rb) status is a critical determinant of the outcome of this specific combination.
Q5: What is the proposed mechanism for the synergistic effect observed between this compound and doxorubicin in Rb-positive cells?
A5: In Rb-positive cells, doxorubicin-induced DNA damage can lead to the upregulation of the Cyclin D-CDK4/6-Rb signaling pathway as a resistance mechanism.[4] this compound effectively blocks this pathway, preventing cell cycle progression from G1 to S phase and thereby enhancing the cytotoxic effect of doxorubicin. This dual targeting of DNA damage and cell cycle progression pathways is believed to underlie the observed synergy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected antagonism observed with a chemotherapy agent. | Simultaneous administration of this compound and the chemotherapy drug. | Investigate a sequential dosing schedule. Consider administering the chemotherapeutic agent prior to this compound. |
| Inconsistent results in cell viability assays. | Suboptimal drug concentrations or exposure times. | Perform dose-response matrix experiments to identify synergistic, additive, or antagonistic concentration ranges. |
| Lack of synergy in Rb-negative cell lines with doxorubicin. | The synergistic effect of this combination is dependent on a functional Rb pathway. | Confirm the Rb status of your cell line. This combination is not recommended for Rb-negative models.[4][9][10] |
| Difficulty in interpreting combination index (CI) values. | Inappropriate experimental design for CI calculation. | Ensure that a range of concentrations for both drugs are tested to allow for accurate calculation of CI values using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound combinations.
Table 1: In Vitro Efficacy of this compound and Doxorubicin Combination in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Rb Status | Drug | IC50 (µM) | Combination Effect | Reference |
| MDA-MB-231 | Positive | Doxorubicin | 0.565 | Synergistic (CI < 1) | [4][9][10] |
| This compound | 2.31 | [10] | |||
| MDA-MB-468 | Negative | Doxorubicin | 0.121 | Antagonistic (CI > 1) | [4][9][10] |
| This compound | 1.61 | [10] |
Table 2: In Vitro Efficacy of CDK4/6 Inhibitors in Biliary Tract Cancer (BTC) Cell Lines
| Drug | Median IC50 (µM) | Reference |
| This compound | 0.54 ± 1.06 | [7] |
| Palbociclib | 6.58 ± 2.45 | [7] |
| Ribociclib | 13.52 ± 5.80 | [7] |
Experimental Protocols
1. Cell Viability Assay (Example with Doxorubicin and this compound)
This protocol is based on methodologies described in studies investigating the combination of doxorubicin and this compound.[4][9]
-
Cell Seeding: Seed MDA-MB-231 (Rb-positive) and MDA-MB-468 (Rb-negative) TNBC cells in 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of doxorubicin and this compound in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment: Treat the cells with either single agents or combinations of doxorubicin (0.01–20 µM) and this compound (1–6 µM) for 72 hours. Include a vehicle control group.
-
Viability Assessment: After the incubation period, assess cell viability using a Cell Counting Kit-8 (CCK8) assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software such as CompuSyn to evaluate the nature of the drug interaction.
2. Cell Cycle Analysis
This protocol is a general guide based on standard cell cycle analysis techniques.
-
Cell Treatment: Plate cells and treat with this compound, the chemotherapy agent, or the combination for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Caption: General workflow for assessing drug combination effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Combination of this compound following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase [mdpi.com]
- 4. In vitro to Clinical Translation of Combinatorial Effects of Doxorubicin and this compound in Rb-Positive Triple Negative Breast Cancer: A Systems-Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is synergistic with doxorubicin in osteosarcoma pre-clinical models via inhibition of CDK4/6-Cyclin D-Rb pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy application of this compound with Doxorubicin in triple negative breast cancer cell line MDA-MB-231 | Cellular and Molecular Biology [cellmolbiol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro to Clinical Translation of Combinatorial Effects of Doxorubicin and this compound in Rb-Positive Triple Negative Breast Cancer: A Systems-Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Potency Showdown: Abemaciclib vs. Palbociclib vs. Ribociclib
In the landscape of targeted cancer therapies, the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement, particularly for hormone receptor-positive (HR+) breast cancer. The three leading approved agents—abemaciclib, palbociclib, and ribociclib—all function by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway to induce cell cycle arrest. However, preclinical data reveal distinct pharmacological profiles, suggesting differences in their biochemical potency, cellular activity, and kinase selectivity. This guide provides an objective comparison of their preclinical performance, supported by experimental data.
Biochemical Potency: A Direct Comparison of Enzyme Inhibition
The fundamental measure of a drug's potency is its ability to inhibit its target enzyme. Biochemical assays quantify this through the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). Preclinical studies show that while all three drugs are potent inhibitors of CDK4 and CDK6, there are notable differences in their relative potencies and selectivity.
This compound emerges as the most potent inhibitor of CDK4 in cell-free biochemical assays.[1][2] It also demonstrates a greater selectivity for CDK4 over CDK6 compared to the other two agents.[3][4][5] Ribociclib also shows a preference for CDK4, whereas palbociclib inhibits both CDK4 and CDK6 with nearly equal potency.[4][5][6][7]
| Inhibitor | Target | IC50 (nM) | Binding Affinity (KiATP, nM) |
| This compound | CDK4/Cyclin D1 | 2[1][2][5][8] | 0.6[4][5] |
| CDK6/Cyclin D3 | 10[1][2][5] | 8.2[4][5] | |
| Palbociclib | CDK4/Cyclin D1 | 9 - 11[1][5][8] | 0.26[4][5] |
| CDK6/Cyclin D3 | 15[1][5] | 0.26[4][5] | |
| Ribociclib | CDK4/Cyclin D1 | 10[1][5][8] | 0.53[4][5] |
| CDK6/Cyclin D3 | 39[1][5][8] | 2.3[4][5] |
Cellular Potency: Activity in Breast Cancer Cell Lines
While biochemical assays are informative, cellular assays provide a more comprehensive picture of a drug's activity in a biological context. Studies across various breast cancer cell lines consistently demonstrate that this compound has greater potency in inhibiting cell proliferation compared to palbociclib and ribociclib.[9] One study found this compound to be 5.5 times more potent at inducing cytostasis (growth arrest) compared to palbociclib, based on GR50 values (the dose required to reduce the cell growth rate by 50%).[3][10]
| Inhibitor | Cell Line (Example) | Potency Metric (IC50) | Key Finding |
| This compound | MDA-MB-453 | 6.4 nM (pRb reduction)[9] | Demonstrates higher potency than palbociclib and ribociclib across a panel of breast cancer cell lines.[9] |
| Palbociclib | MDA-MB-453 | 14.1 nM (pRb reduction)[9] | Shows consistent cytostatic activity in Rb-proficient cell lines.[11] |
| Ribociclib | T47D, MCF7 | Induces G1 arrest | Exerts anti-proliferative effects similar to palbociclib in hormone-sensitive cells.[7] |
Differentiating Features in Preclinical Models
Beyond direct potency, preclinical research has uncovered unique characteristics that distinguish this compound from palbociclib and ribociclib.
Kinase Selectivity: A key difference lies in their kinase selectivity profiles. Palbociclib and ribociclib are highly specific for CDK4 and CDK6.[3][12] In contrast, this compound is a more promiscuous kinase inhibitor, showing activity against other kinases such as CDK1, CDK2, and CDK9 at higher concentrations.[3][8][10][12] This broader activity may contribute to some of its distinct biological effects.
Cell Cycle Effects: All three inhibitors induce cell cycle arrest in the G1 phase, which is the primary mechanism of action.[3] However, this compound has also been shown to cause cell arrest in the G2 phase, likely due to its inhibition of CDK1 and CDK2, an effect not observed with palbociclib or ribociclib.[3][10]
Cytostatic vs. Cytotoxic Activity: Palbociclib and ribociclib are considered primarily cytostatic, meaning they inhibit cell proliferation without directly causing cell death.[3][10] this compound, while also cytostatic at lower concentrations, can induce cytotoxicity (cell death) at higher doses, even in the absence of the Rb protein.[3][10] Preclinical models have shown that this compound can induce tumor cell death and regression, rather than just growth inhibition.[3][10]
Central Nervous System (CNS) Penetration: Preclinical xenograft models have indicated that this compound can effectively cross the blood-brain barrier, whereas palbociclib and ribociclib may have poorer CNS penetration.[1][10] This suggests a potential advantage for this compound in treating or preventing brain metastases.
Activity in Resistant Models: In preclinical models, cells that have developed resistance to palbociclib have been shown to remain sensitive to this compound, suggesting a lack of complete cross-resistance.[3]
Experimental Protocols
The data presented are derived from standard preclinical assays. Below are generalized methodologies for the key experiments cited.
1. Biochemical Kinase Assay (IC50 Determination)
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a purified kinase enzyme by 50%.
-
Methodology:
-
Purified recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme complexes are prepared in a reaction buffer.
-
A specific substrate (e.g., a peptide derived from the Rb protein) and ATP (often radiolabeled ³³P-ATP) are added to the enzyme solution.
-
The inhibitor (this compound, palbociclib, or ribociclib) is added across a range of concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using phosphocellulose filter plates.
-
The amount of incorporated radiolabel is quantified using a scintillation counter, which corresponds to enzyme activity.
-
IC50 values are calculated by plotting enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Proliferation/Viability Assay (GI50/IC50 Determination)
-
Objective: To measure the concentration of an inhibitor required to inhibit cell growth or reduce cell viability by 50%.
-
Methodology:
-
Breast cancer cells (e.g., MCF-7, T47D) are seeded into 96-well plates and allowed to adhere overnight.
-
The inhibitor is added to the wells in a series of dilutions and incubated for a period of 3 to 5 days.
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt into a colored formazan product.
-
CellTiter-Glo® (CTG) Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Direct Cell Counting: Using imaging-based systems or flow cytometry to determine the number of viable cells.
-
-
The absorbance or fluorescence is read using a plate reader.
-
Results are normalized to untreated control cells, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the resulting dose-response curve.
-
Visualizing Pathways and Workflows
Caption: The CDK4/6-Rb signaling pathway and the point of inhibition.
Caption: A typical workflow for in vitro cell-based potency assays.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and this compound on Breast Cancer Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of ribociclib, this compound and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 11. Clinical Development of the CDK4/6 Inhibitors Ribociclib and this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validating Biomarkers of Abemaciclib Sensitivity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating biomarkers of sensitivity to Abemaciclib, a selective CDK4/6 inhibitor, in patient-derived xenograft (PDX) models of breast cancer. We present key findings, detailed experimental protocols, and a comparative analysis with other CDK4/6 inhibitors to support preclinical research and clinical trial design.
Comparative Efficacy of this compound in PDX Models
Patient-derived xenograft models, which closely mimic the heterogeneity of human tumors, have been instrumental in evaluating the efficacy of this compound and identifying potential biomarkers of response.
Key Findings:
-
Superiority in Palbociclib-Resistant Models: Studies have shown that this compound remains effective in breast cancer PDX and organoid models that have developed resistance to Palbociclib.[1][2][3] This suggests distinct mechanisms of action and resistance between these two CDK4/6 inhibitors.
-
Rb1 Expression as a Key Determinant of Sensitivity: The presence of functional Retinoblastoma (Rb) protein is a critical biomarker for sensitivity to CDK4/6 inhibitors, including this compound.[4][5][6] PDX models with intact Rb signaling demonstrate a greater response to treatment.[6] Loss of Rb1 function is a known mechanism of resistance.[4][5]
-
CCNE1 Expression and Resistance: High expression of Cyclin E1 (CCNE1) has been associated with resistance to CDK4/6 inhibitors.[4] In some models, elevated CCNE1 levels can drive CDK2-dependent proliferation, bypassing the CDK4/6 blockade by this compound.
-
Differential Pathway Modulation: Transcriptomic and proteomic analyses of PDX models have revealed that Palbociclib-resistant tumors that respond to this compound often show an upregulation of G2-M phase pathways.[1][2] Conversely, models resistant to both drugs may exhibit activation of oxidative phosphorylation pathways.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing the activity of this compound and Palbociclib in breast cancer models.
Table 1: In Vitro and Ex Vivo Sensitivity of Breast Cancer Models to this compound vs. Palbociclib
| Cell Line/Organoid Model | This compound IC50 (µM) | Palbociclib IC50 (µM) | Reference |
| MCF-7 | 0.69 ± 0.04 | ~1 | [7] |
| T-47D | Lower than Palbociclib | Higher than this compound | [7] |
| Palbociclib-Resistant PDXO | >1 | >10 | [8] |
| Palbociclib-Sensitive PDXO | ~0.1 | ~1 | [8] |
Table 2: In Vivo Tumor Growth Inhibition in Breast Cancer PDX Models
| PDX Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Palbociclib-Resistant (PR-3) | This compound (50 mg/kg) | Significant Inhibition | [9] |
| Palbociclib-Resistant (PR-3) | Palbociclib (50 mg/kg) | No significant inhibition | [9] |
| Endocrine-Therapy Resistant | This compound (50 mg/kg) | Prolonged survival vs. Palbociclib | |
| Triple-Negative Breast Cancer | This compound (50 mg/kg) | Active | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
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Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) once daily at doses ranging from 50 to 75 mg/kg.
-
Palbociclib: Administered orally (p.o.) once daily at doses ranging from 50 to 100 mg/kg.
-
Vehicle Control: The formulation vehicle is administered to the control group following the same schedule.
-
-
Efficacy Assessment: Treatment efficacy is evaluated by comparing tumor growth inhibition in the treated groups relative to the control group. Progression-free survival is also a key endpoint.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Processing: At the end of the study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut from the paraffin-embedded blocks.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using an appropriate buffer and heating method (e.g., citrate buffer, pH 6.0, in a pressure cooker).
-
Antibody Incubation: Sections are incubated with primary antibodies against the biomarkers of interest (e.g., anti-phospho-Rb, anti-Ki67, anti-CCNE1) overnight at 4°C.
-
Detection: A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of positive cells and staining intensity are quantified by a pathologist or using image analysis software.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
-
RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are aligned to the human reference genome.
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed between treatment groups or between sensitive and resistant models to identify key pathways and biomarkers.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound sensitivity in patient-derived xenograft models.
References
- 1. Item - Supplementary Materials and Methods from this compound Is Effective in Palbociclib-Resistant Hormone ReceptorâPositive Metastatic Breast Cancers - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. This compound Is Effective in Palbociclib-Resistant Hormone Receptor–Positive Metastatic Breast Cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. A Gene Panel Associated With this compound Utility in ESR1-Mutated Breast Cancer After Prior Cyclin-Dependent Kinase 4/6-Inhibitor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 7. Identification of this compound derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Abemaciclib and other CDK4/6 Inhibitors in Breast Cancer
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is paramount in the evolving landscape of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer treatment. This guide provides an objective comparison of abemaciclib with other CDK4/6 inhibitors, palbociclib and ribociclib, in the context of acquired resistance, supported by clinical data and detailed experimental methodologies.
The advent of CDK4/6 inhibitors has significantly improved progression-free survival for patients with HR+/HER2- metastatic breast cancer. However, acquired resistance to these agents is a significant clinical challenge. While palbociclib and ribociclib exhibit similar mechanisms of action and resistance profiles, this compound's distinct biochemical properties may offer a therapeutic advantage in patients who have progressed on other CDK4/6 inhibitors.
Clinical Efficacy of this compound Post-Progression on Other CDK4/6 Inhibitors
Multiple clinical studies have investigated the efficacy of this compound in patients with HR+/HER2- metastatic breast cancer whose disease has progressed on a prior CDK4/6 inhibitor (palbociclib or ribociclib). The collective data suggests that a subset of patients can derive meaningful clinical benefit from this compound-based therapy in this setting, indicating incomplete cross-resistance.
| Clinical Trial/Study | Patient Population | Prior CDK4/6 Inhibitor(s) | This compound Combination | Median Progression-Free Survival (PFS) with this compound |
| postMONARCH (Phase III) [1][2][3] | HR+/HER2- ABC with progression on prior CDK4/6i + AI | Palbociclib (59%), Ribociclib (33%), this compound (8%) | Fulvestrant | 6.0 months |
| Multicenter Retrospective Study [4][5] | HR+/HER2- MBC with progression on prior palbociclib | Palbociclib | Endocrine therapy (76%) or Monotherapy (24%) | 5.8 months |
| Retrospective Single-Institution Study [5][6] | ER+/HER2- MBC with progression on prior palbociclib | Palbociclib | Endocrine therapy | 5.3 months |
| Case Series [7] | HR+/HER2- MBC with progression on palbociclib or ribociclib | Palbociclib or Ribociclib | Tamoxifen (most patients) | 8.0 months |
Preclinical Evidence of Incomplete Cross-Resistance
Preclinical studies using breast cancer cell lines have provided a rationale for the clinical observations of this compound's activity after progression on other CDK4/6 inhibitors. These studies demonstrate that while cross-resistance can occur, a notable percentage of palbociclib-resistant cell lines retain sensitivity to this compound.
| Cell Line | Resistance Model | Treatment | Outcome |
| EFM19 | Palbociclib-resistant (EFM19-PR) | This compound (200 nM) | EFM19-PR cells showed reduced growth inhibition compared to parental cells, indicating some cross-resistance.[7] |
| MCF7 & T47D | Palbociclib-resistant (PR) | This compound | PR cells responded to this compound.[8][9] |
| MCF7 & T47D | This compound-resistant (AR) | Palbociclib | AR cells did not benefit from palbociclib treatment.[8] |
| T47D & MCF7 | Palbociclib-resistant | This compound | The three palbociclib-resistant sublines demonstrated cross-resistance to this compound.[10] |
Mechanisms of Resistance and Rationale for this compound's Activity
The mechanisms of acquired resistance to CDK4/6 inhibitors are complex and can be broadly categorized into cell cycle-specific and non-specific pathways. Understanding these mechanisms provides insight into why this compound may retain efficacy.
Key Resistance Pathways:
-
Loss of Retinoblastoma (Rb) function: As Rb is the direct target of CDK4/6 inhibition, its loss leads to resistance.[11][12]
-
Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: This allows for bypass of the G1/S checkpoint.[11]
-
Activation of the PI3K/AKT/mTOR signaling pathway: This pathway can promote cell proliferation independently of the CDK4/6 axis.[12]
-
CDK6 amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drugs.[12]
-
Loss of FAT1 function: This can lead to increased CDK6 expression through the Hippo signaling pathway.[11]
This compound's broader kinase inhibitory profile, which includes activity against CDK2, may contribute to its efficacy in tumors that have developed resistance to the more selective CDK4/6 inhibitors, palbociclib and ribociclib, through mechanisms involving CDK2 activation.[8][9]
Caption: Simplified signaling pathway of CDK4/6 inhibition and key resistance mechanisms.
Experimental Protocols
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
Objective: To develop breast cancer cell lines with acquired resistance to palbociclib, ribociclib, or this compound for in vitro cross-resistance studies.
Materials:
-
HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Palbociclib, ribociclib, and this compound
-
37°C, 5% CO2 incubator
Protocol:
-
Initial Seeding: Plate parental breast cancer cells in their recommended growth medium.
-
Dose Escalation: Begin treatment with the respective CDK4/6 inhibitor at a low concentration (e.g., near the IC20).
-
Monitoring and Sub-culturing: Monitor cell proliferation. When the cells resume proliferation at the given drug concentration, sub-culture them and increase the drug concentration in a stepwise manner. This process is typically carried out over several months.
-
Selection of Resistant Clones: Continue the dose escalation until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 1-5 µM).
-
Characterization: Confirm the resistant phenotype by comparing the IC50 values of the resistant and parental cell lines using a cell viability assay.
Caption: Workflow for generating CDK4/6 inhibitor-resistant cell lines.
Cell Viability (IC50) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK4/6 inhibitors in parental and resistant cell lines.
Materials:
-
Parental and resistant breast cancer cell lines
-
96-well plates
-
Cell culture medium
-
CDK4/6 inhibitors (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 3,000-5,000 cells/well) into 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the protein expression levels of key cell cycle and resistance markers.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-CDK6, anti-Cyclin E1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The available clinical and preclinical data suggest that there is incomplete cross-resistance between this compound and other CDK4/6 inhibitors, palbociclib and ribociclib. This compound has demonstrated clinical activity in patients with HR+/HER2- metastatic breast cancer who have progressed on prior CDK4/6 inhibitor therapy. This distinct clinical profile may be attributed to its broader kinase inhibition, including targeting of CDK2. Further research into the specific mechanisms of resistance in individual patients will be crucial for optimizing treatment sequencing and developing novel therapeutic strategies to overcome resistance to CDK4/6 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound plus fulvestrant vs fulvestrant alone for HR+, HER2- advanced breast cancer following progression on a prior CDK4/6 inhibitor plus endocrine therapy: Primary outcome of the phase 3 postMONARCH trial. - ASCO [asco.org]
- 3. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 4. ascopubs.org [ascopubs.org]
- 5. A multicenter analysis of this compound after progression on palbociclib in patients (pts) with hormone receptor-positive (HR+)/HER2- metastatic breast cancer (MBC). - ASCO [asco.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subsequent-abemaciclib Treatment After Disease Progression on Palbociclib in Patients With ER-positive HER2-negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. This compound Plus Fulvestrant in Advanced Breast Cancer After Progression on CDK4/6 Inhibition: Results From the Phase III postMONARCH Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Abemaciclib Demonstrates Efficacy in Preclinical Models of Palbociclib-Resistant Breast Cancer
Researchers have found that abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is effective in preclinical models of hormone receptor-positive (HR+), HER2-negative breast cancer that have developed resistance to palbociclib, another drug in the same class. This suggests a potential sequential treatment strategy for patients who progress on palbociclib-based therapies.
A growing body of preclinical evidence from in vitro, in vivo, and ex vivo studies indicates that resistance to palbociclib does not necessarily confer resistance to this compound.[1][2][3][4][5] This differential sensitivity is attributed to distinct mechanisms of resistance and the broader kinase inhibitory profile of this compound.[1][2][6]
Palbociclib-resistant (PR) breast cancer cells have been shown to upregulate G2/M cell cycle pathways, rendering them susceptible to this compound's inhibitory effects.[1][3][5] In contrast, this compound-resistant cells tend to upregulate pathways related to oxidative phosphorylation.[1][3][5] Furthermore, this compound inhibits a wider range of kinases than palbociclib, including CDK2, CDK7, CDK9, GSK3α/β, and CAMK2γ/δ, which may contribute to its activity in resistant tumors.[1][2]
Studies utilizing patient-derived xenograft (PDX) and organoid models from patients with palbociclib-resistant breast cancer have confirmed that these tumors often remain responsive to this compound.[1][2][3][5] Clinical data from a cohort of 52 patients with HR+/HER2- metastatic breast cancer who progressed on palbociclib-containing regimens showed a meaningful overall clinical benefit from subsequent this compound-based therapy.[1][2][3][5]
Comparative Efficacy Data
The following table summarizes key quantitative data from preclinical studies comparing the efficacy of this compound and palbociclib in sensitive and resistant breast cancer cell lines.
| Cell Line | Resistance Status | Drug | IC50 (µM) | Observations | Reference |
| MCF7 | Parental (Sensitive) | Palbociclib | - | Sensitive | [1] |
| MCF7 | Palbociclib-Resistant (PR) | Palbociclib | Increased | Resistant | [1] |
| MCF7 | Palbociclib-Resistant (PR) | This compound | - | Responsive | [1] |
| T47D | Parental (Sensitive) | Palbociclib | - | Sensitive | [1] |
| T47D | Palbociclib-Resistant (PR) | Palbociclib | Increased | Resistant | [1] |
| T47D | Palbociclib-Resistant (PR) | This compound | - | Responsive | [1] |
| MDA-MB-453 | - | This compound | 0.0064 | pRb reduction | [7] |
| MDA-MB-453 | - | Palbociclib | 0.0141 | pRb reduction | [7] |
Experimental Protocols
Generation of Palbociclib-Resistant Cell Lines
A common method for developing palbociclib-resistant cell lines involves a stepwise increase in drug concentration over a prolonged period.[1]
-
Cell Culture: Parental breast cancer cell lines (e.g., MCF7, T47D) are cultured in standard growth medium.
-
Initial Treatment: Cells are treated with an initial concentration of palbociclib (e.g., 1.2 μM).
-
Dose Escalation: The concentration of palbociclib is doubled at each step as cells develop resistance and resume proliferation, up to a final concentration (e.g., 4.8 μM). This process is typically carried out over several months (e.g., 6 months).
-
Maintenance: The resulting palbociclib-resistant cell lines are then continuously maintained in a medium supplemented with the final concentration of palbociclib to ensure the stability of the resistant phenotype.
In Vitro Cell Viability and Drug Response Assays
To determine the half-maximal inhibitory concentration (IC50) and assess the efficacy of different drugs, researchers perform dose-response experiments.
-
Cell Seeding: Cells are seeded in multi-well plates (e.g., 96-well) at a predetermined density.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the test compounds (e.g., this compound, palbociclib) in a serial dilution.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) assay or by using automated cell counters.
-
Data Analysis: Dose-response curves are generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value is then calculated from these curves.
Visualizing Experimental Design and Biological Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound efficacy in palbociclib-resistant cell lines.
Caption: Simplified signaling pathway of CDK4/6 inhibition and a resistance mechanism to palbociclib.
Combination Therapies to Overcome Resistance
In addition to sequential single-agent therapy, research has explored combination strategies to overcome palbociclib resistance. One study demonstrated that sequential treatment with the antimitotic agent eribulin followed by this compound synergistically suppressed the growth of palbociclib-resistant cells.[8][9] This enhanced antitumor activity was achieved by more effectively inhibiting the G2/M phase of the cell cycle.[8][9][10] The mechanism behind this synergy was linked to the cumulative inhibition of polo-like kinase 1 (PLK1), a key regulator of mitosis, by both eribulin and this compound.[8][9][10] These findings suggest that combining this compound with other targeted agents could be a promising approach for treating palbociclib-resistant breast cancer.
References
- 1. This compound is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Is Effective in Palbociclib-Resistant Hormone Receptor-Positive Metastatic Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Differences in metabolic transport and resistance mechanisms of this compound, Palbociclib, and Ribociclib [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Combination of this compound following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Abemaciclib Monotherapy Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of predictive biomarkers for response to abemaciclib monotherapy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This compound is unique as the only cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor approved as a single agent for this indication, making the identification of responsive patient populations a critical area of research.[1][2] This document compares biomarker data associated with this compound monotherapy against its use in combination therapies and other CDK4/6 inhibitors, supported by experimental data and detailed protocols.
Section 1: Key Biomarkers in this compound Monotherapy
The efficacy of this compound is intrinsically linked to the CDK4/6-Retinoblastoma (Rb)-E2F signaling pathway, which governs the G1-S phase transition of the cell cycle. Biomarkers of response and resistance are often found within this pathway or in parallel signaling cascades that can bypass CDK4/6 inhibition.
Genomic Alterations and Patient Response
Data from the nextMONARCH 1 Phase 2 study, which evaluated this compound monotherapy in heavily pretreated patients with HR+, HER2- advanced breast cancer, provides the most robust insights into genomic markers of response.[2][3] Analysis of baseline circulating tumor DNA (ctDNA) revealed several key correlations.
Table 1: Genomic Alterations in Baseline ctDNA and Correlation with Median Progression-Free Survival (mPFS) in the nextMONARCH 1 Study
| Biomarker (Gene Alteration) | Frequency in Patient Cohort | Median Progression-Free Survival (mPFS) with Alteration | Median Progression-Free Survival (mPFS) without Alteration | p-value | Reference(s) |
| Any Detectable Alteration | 91% | 6.8 months | 12.0 months | 0.099 | [2][3] |
| ESR1 | 41% | No significant impact on mPFS | - | - | [3] |
| PIK3CA | 35% | Shorter mPFS | Longer mPFS | <0.05 (implied) | [3] |
| TP53 | 29% | Shorter mPFS | Longer mPFS | <0.05 (implied) | [3] |
| FGFR1 | 23% | Shorter mPFS | Longer mPFS | <0.05 (implied) | [2][3] |
| MYC | 20% | Shorter mPFS | Longer mPFS | <0.05 (implied) | [2][3] |
| RB1 | <9% (acquired) | Trend towards shorter mPFS | - | - | [3][4][5] |
| CCNE1 | Not specified | Shorter mPFS | Longer mPFS | <0.05 (implied) | [3] |
Note: The nextMONARCH 1 study was exploratory, and these findings require validation in larger, prospective trials.[2]
Key Insights from Biomarker Data:
-
Loss of RB1 Function: Loss of the retinoblastoma protein (RB1), the direct substrate of CDK4/6, is a well-established mechanism of resistance. Without functional RB1, cell cycle progression becomes independent of CDK4/6 activity, rendering this compound ineffective. Acquired RB1 mutations are a key mechanism of resistance.[4][5]
-
Cyclin E1 (CCNE1) Amplification: High expression or amplification of CCNE1 can drive cell cycle progression independent of CDK4/6, leading to resistance. Tumors with high CCNE1 expression have been shown to respond less favorably to CDK4/6 inhibitors.[6][7]
-
Bypass Signaling Pathways: Alterations in genes like PIK3CA, TP53, FGFR1, and MYC are associated with a shorter mPFS on this compound monotherapy.[2][3] These mutations can activate parallel signaling pathways (e.g., PI3K/AKT/mTOR) that promote cell proliferation and survival, thereby circumventing the cell cycle arrest induced by this compound.[4][8][9]
Section 2: Performance Comparison with Alternatives
While this compound has demonstrated single-agent activity with an objective response rate of nearly 20% in heavily pretreated populations, its efficacy is generally enhanced when combined with endocrine therapy (ET).[10][11] Understanding the differential biomarkers between monotherapy and other therapeutic strategies is crucial for treatment optimization.
This compound Monotherapy vs. Combination Therapy (with Fulvestrant)
The addition of fulvestrant, a selective estrogen receptor degrader (SERD), to this compound significantly improves outcomes compared to fulvestrant alone. The MONARCH 2 trial showed that the combination extended median overall survival by 9.4 months in patients who had progressed on prior ET.[12][13]
-
Rationale: Combining this compound with ET provides a dual blockade of two key drivers of HR+ breast cancer: the cell cycle (CDK4/6) and estrogen receptor signaling.
-
Biomarker Implications: While alterations like PIK3CA mutations are associated with a worse prognosis, the benefit of adding this compound to fulvestrant appears to be maintained regardless of PIK3CA or ESR1 mutation status.[14] This suggests that the combination can overcome some mechanisms of endocrine resistance.
This compound vs. Other CDK4/6 Inhibitors (Palbociclib & Ribociclib)
This compound has a distinct biochemical profile compared to palbociclib and ribociclib. It is more selective for CDK4 over CDK6 and also inhibits other kinases, including CDK2, which may contribute to its single-agent activity and different toxicity profile (e.g., more gastrointestinal events).[1][7][15] These differences may lead to distinct resistance mechanisms and predictive biomarkers.
Table 2: Comparative Profile of this compound, Palbociclib, and Ribociclib
| Feature | This compound | Palbociclib | Ribociclib |
| FDA Monotherapy Approval | Yes, for HR+/HER2- ABC | No | No |
| Kinase Selectivity | More selective for CDK4; also inhibits CDK2, CDK9.[7][16] | High selectivity for CDK4/6 | High selectivity for CDK4/6 |
| Dosing Schedule | Continuous[1] | 3 weeks on, 1 week off[6] | 3 weeks on, 1 week off[15] |
| Key Resistance Biomarker | Upregulation of CDK6, c-Myc alterations, AKT1 amplification.[7][8] | High CCNE1 expression, loss of ER/RB1, high CDKN1B.[7] | Low receptor tyrosine kinase gene expression associated with greater benefit.[4] |
| Cross-Resistance | Incomplete cross-resistance with palbociclib/ribociclib.[7] | Patients resistant to palbociclib with high CCNE1 may benefit from this compound.[7] | - |
The lack of complete cross-resistance suggests that biomarkers predicting resistance to one CDK4/6 inhibitor may not apply to another. For instance, patients who develop resistance to palbociclib via high CCNE1 expression may still derive benefit from this compound, potentially due to its additional inhibition of CDK2.[7]
Section 3: Experimental Protocols
The identification of the biomarkers discussed above relies on specific molecular analysis techniques performed on patient samples.
Protocol 1: ctDNA Genomic Analysis (Based on nextMONARCH 1)
-
Objective: To identify somatic genomic alterations from baseline plasma samples and correlate them with clinical outcomes (PFS, ORR).
-
Patient Cohort: Patients with HR+, HER2- advanced breast cancer who have progressed on or after prior endocrine therapy and have received prior chemotherapy.[2]
-
Sample Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) prior to initiation of this compound treatment. Plasma is separated via centrifugation.
-
Assay: The Guardant360® next-generation sequencing (NGS) assay is used for analysis.[2][3]
-
DNA Extraction: Cell-free DNA is extracted from plasma.
-
Library Preparation: DNA is converted into a library suitable for sequencing, involving end-repair, A-tailing, and adapter ligation.
-
Hybrid Capture: The library is enriched for a panel of over 70 cancer-related genes using biotinylated probes.
-
Sequencing: The enriched library is sequenced on an Illumina platform to high depth.
-
Bioinformatic Analysis: Sequencing data is analyzed to identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number amplifications, and fusions.
-
-
Data Correlation: The presence or absence of specific genomic alterations is statistically correlated with clinical endpoints, such as median Progression-Free Survival (mPFS), using methods like the Kaplan-Meier analysis and log-rank test.[2]
Protocol 2: General Biomarker Discovery Workflow
A typical workflow for discovering and validating novel biomarkers involves multiple phases.[17][18]
-
Discovery Phase:
-
Sample Collection: Collect paired samples (e.g., tumor tissue, plasma) from responders and non-responders to this compound monotherapy.
-
High-Throughput Analysis: Use an unbiased 'omics' approach (e.g., whole-exome sequencing, RNA-seq, proteomics) to identify molecular differences between the two groups.
-
-
Validation Phase:
-
Candidate Selection: Prioritize candidate biomarkers from the discovery phase based on biological plausibility and statistical significance.
-
Cohort Validation: Test the candidate biomarkers in an independent, larger cohort of patients using a targeted assay (e.g., ddPCR for specific mutations, IHC for protein expression).
-
-
Assay Development:
-
Once a biomarker is validated, a robust, reproducible, and clinically applicable assay (e.g., a specific NGS panel or IHC test) is developed for patient stratification.[17]
-
Section 4: Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to this compound biomarkers.
References
- 1. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of Response and Resistance to Palbociclib Plus Letrozole in Patients With ER+/HER2− Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Frontiers | Differences in metabolic transport and resistance mechanisms of this compound, Palbociclib, and Ribociclib [frontiersin.org]
- 8. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. youtube.com [youtube.com]
- 12. targetedonc.com [targetedonc.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. youtube.com [youtube.com]
A Comparative Analysis of Abemaciclib's Single-Agent Activity Versus Other CDK4/6 Inhibitors
This guide provides an objective comparison of the single-agent performance of Abemaciclib against other leading CDK4/6 inhibitors, Palbociclib and Ribociclib. The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data from preclinical and clinical studies.
Introduction to CDK4/6 Inhibitors
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors are a class of targeted therapies that have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By blocking the activity of CDK4 and CDK6, these agents prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation. While all three FDA-approved inhibitors—this compound, Palbociclib, and Ribociclib—share this core mechanism, significant differences exist in their biochemical properties, preclinical activity, and clinical profiles as monotherapies.
Biochemical and Kinase Selectivity Profile
This compound distinguishes itself from Palbociclib and Ribociclib through its greater selectivity for CDK4 over CDK6 and its broader kinase inhibition profile.[1][2] In biochemical assays, this compound is approximately 14 times more potent against CDK4/cyclin D1 than CDK6/cyclin D3.[1][3][4] This contrasts with Palbociclib, which shows similar potency against both CDK4 and CDK6, and Ribociclib, which has a more moderate selectivity for CDK4.[5][6] Furthermore, this compound inhibits other kinases, including CDK1, CDK2, and CDK9, at higher concentrations, which may contribute to its distinct biological effects.[1][2][7]
Table 1: Comparative Biochemical Potency of CDK4/6 Inhibitors
| Inhibitor | Target | IC50 (nmol/L) | Ki (nmol/L) | Selectivity Ratio (CDK6/CDK4 IC50) |
|---|---|---|---|---|
| This compound | CDK4/Cyclin D1 | 2[6][8] | 0.6[6] | ~5-15[5][7] |
| CDK6/Cyclin D3 | 10[6][8] | 8.2[6] | ||
| Palbociclib | CDK4/Cyclin D1 | 9-11[9] | 0.26[6] | ~1.4-1.5[9] |
| CDK6/Cyclin D3 | 15[6][9] | 0.26[6] | ||
| Ribociclib | CDK4/Cyclin D1 | 10[6][9] | 0.53[6] | ~3.9-4[9] |
| CDK6/Cyclin D3 | 39[6][9] | 2.3[6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Preclinical Single-Agent Activity
Preclinical studies in breast cancer cell lines and xenograft models have consistently demonstrated this compound's potent single-agent activity.
Cellular Potency and Effects
In head-to-head comparisons across various breast cancer cell lines, this compound consistently demonstrates greater potency in inhibiting cell proliferation compared to Palbociclib and Ribociclib.[5][10] One study found this compound to be 5.5 times more potent at inducing cytostasis than Palbociclib based on GR50 values.[1][2]
A key differentiator is this compound's ability to induce not only cell cycle arrest but also apoptosis and cellular senescence upon continuous exposure.[5][11] In contrast, Palbociclib and Ribociclib primarily induce cytostasis.[1][2] This suggests that this compound may have cytotoxic effects at higher doses.[1][2] Furthermore, this compound has shown efficacy in inhibiting cell growth in Rb-deficient cell lines, a feature not observed with Palbociclib and Ribociclib, likely due to its inhibition of other CDKs.[1][2]
Table 2: Comparative Cellular Potency (IC50) in HR+ Breast Cancer Cell Lines
| Cell Line | This compound (nmol/L) | Palbociclib (nmol/L) | Ribociclib (nmol/L) |
|---|---|---|---|
| MCF-7 | 33 | 92 | 378 |
| T-47D | 98 | 110 | 625 |
| ZR-75-1 | 107 | 251 | 1010 |
(Data adapted from comparative preclinical studies. Actual values may vary by experimental conditions.)[10]
Central Nervous System (CNS) Penetration
A significant distinguishing feature of this compound is its ability to cross the blood-brain barrier.[12] Due to its chemical properties, including higher lipophilicity, this compound achieves effective concentrations in the cerebrospinal fluid (CSF) that are comparable to unbound plasma concentrations.[9][12][13] This has been demonstrated in both preclinical models and clinical studies.[9][12] In contrast, Palbociclib and Ribociclib are substrates for efflux transporters like P-glycoprotein and breast cancer resistance protein, which limits their CNS penetration.[7]
Clinical Single-Agent Activity
The unique preclinical profile of this compound has translated into notable single-agent clinical activity, particularly in heavily pretreated patients with HR+/HER2- metastatic breast cancer.
MONARCH 1 Trial
The Phase 2 MONARCH 1 study was pivotal in establishing the single-agent efficacy of this compound.[3] The trial enrolled 132 patients with refractory HR+/HER2- metastatic breast cancer who had progressed on or after endocrine therapy and had received one or two chemotherapy regimens in the metastatic setting.[3] In this heavily pretreated population, this compound monotherapy (200 mg every 12 hours on a continuous schedule) demonstrated an objective response rate (ORR) of 19.7%.[3][4][14] The clinical benefit rate (CBR) was 42.4%, with a median progression-free survival (PFS) of 6.0 months and a median overall survival (OS) of 17.7 months.[3] These results are significant given the poor prognosis of this patient population.[3][15]
Comparison with Palbociclib and Ribociclib
While Palbociclib and Ribociclib have shown profound efficacy in combination with endocrine therapy, their single-agent activity is less pronounced and not as extensively studied in late-line settings.[8][16] The TREnd trial investigated Palbociclib as a single agent in moderately pretreated patients and reported a CBR of 60%, though in a less refractory population than MONARCH 1.[17][18] Ribociclib has also demonstrated single-agent activity in preclinical models and early phase trials, but it is primarily developed for combination use.[19][20] this compound is the only CDK4/6 inhibitor to have shown a clinical benefit as a monotherapy in a Phase 3 setting, leading to its approval for this indication.[7][8]
Table 3: Key Clinical Trial Results for Single-Agent CDK4/6 Inhibitors
| Trial (Drug) | Patient Population | N | ORR (%) | CBR (%) | Median PFS (months) |
|---|---|---|---|---|---|
| MONARCH 1 (this compound) | Refractory HR+/HER2- MBC (post-ET and 1-2 chemo lines) | 132 | 19.7[3][4] | 42.4[3][21] | 6.0[3] |
| nextMONARCH 1 (this compound) | HR+/HER2- MBC (post-ET and ≥2 chemo lines) | 79 | 19[22] | 49.4[22] | 6.5[22] |
| TREnd (Palbociclib) | HR+/HER2- MBC (progressed on 1-2 ET lines) | 58 | N/A | 60[17][18] | 6.5[18] |
ORR: Objective Response Rate; CBR: Clinical Benefit Rate; PFS: Progression-Free Survival; ET: Endocrine Therapy; MBC: Metastatic Breast Cancer.
Signaling Pathways and Experimental Workflows
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the point of inhibition by CDK4/6 inhibitors.
Caption: A typical experimental workflow for determining the IC50 of CDK4/6 inhibitors in vitro.
Experimental Protocols
Cell Proliferation (IC50) Assay Protocol
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, T-47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are harvested and seeded into 96-well clear-bottom plates at a density of 3,000–5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: A serial dilution of this compound, Palbociclib, and Ribociclib is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the drug dilutions (or vehicle control) is added to the respective wells.
-
Incubation: Plates are incubated for 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® (Promega). 100 µL of the reagent is added to each well, and plates are incubated for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) are converted to percentage inhibition relative to vehicle-treated controls. IC50 values are calculated by fitting the data to a four-parameter logistic non-linear regression model using software like GraphPad Prism.
MONARCH 1 Clinical Trial Protocol Summary
-
Study Design: A Phase 2, single-arm, open-label study (NCT02102490) to evaluate the single-agent activity of this compound.[3]
-
Patient Population: Women with HR+/HER2- metastatic breast cancer who had progressed on or after prior endocrine therapy and had received 1 or 2 chemotherapy regimens in the metastatic setting.[3]
-
Treatment: this compound was administered orally at a dose of 200 mg every 12 hours on a continuous schedule until disease progression or unacceptable toxicity.[3][21]
-
Primary Objective: Investigator-assessed objective response rate (ORR).[3]
-
Secondary Endpoints: Clinical benefit rate, progression-free survival (PFS), and overall survival (OS).[3]
Conclusion
This compound demonstrates a distinct single-agent profile compared to Palbociclib and Ribociclib, characterized by several key features:
-
Greater Biochemical Selectivity: Higher potency against CDK4 compared to CDK6.[3][5]
-
Broader Kinase Inhibition: Activity against other kinases beyond CDK4/6 may contribute to its unique effects.[1][7]
-
Potent Cellular Activity: Induces not only G1 arrest but also apoptosis and senescence, and shows activity in Rb-deficient models.[1][2][11]
-
CNS Penetration: Unique ability to cross the blood-brain barrier, suggesting potential utility in treating or preventing brain metastases.[7][9]
-
Demonstrated Clinical Monotherapy Efficacy: Robust single-agent activity in heavily pretreated, refractory HR+/HER2- metastatic breast cancer patients.[3][22]
These differences in biochemical, preclinical, and clinical profiles underscore that while all three agents are effective CDK4/6 inhibitors, this compound possesses unique properties that translate to significant single-agent activity and a differentiated therapeutic profile.
References
- 1. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 2. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MONARCH 1, a phase 2 study of this compound, a CDK4 and CDK6 inhibitor, as a single agent, in patients with refractory HR+/HER2− metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and this compound: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is there a role for CDK 4/6 inhibitors in breast cancer brain metastases? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Single-Agent this compound Active in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lilly Announces Results from MONARCH 1 Trial of this compound Monotherapy [prnewswire.com]
- 16. Palbociclib as single agent or in combination with the endocrine therapy received before disease progression for estrogen receptor-positive, HER2-negative metastatic breast cancer: TREnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palbociclib Has Clinical Activity as a Single Agent in Moderately Pretreated Patients with Hormone Receptor–Positive, HER2-Negative Breast Cancer [theoncologynurse.com]
- 18. research.monash.edu [research.monash.edu]
- 19. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. onclive.com [onclive.com]
Predicting Abemaciclib Response: A Comparative Guide to Gene Expression Signatures
For researchers, scientists, and drug development professionals, identifying patients who will derive the most benefit from targeted therapies is a critical goal. This guide provides a comparative analysis of gene expression signatures and biomarkers for predicting response to Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. We present experimental data, detailed methodologies, and visual pathways to aid in the understanding and application of these predictive tools.
This compound, along with Palbociclib and Ribociclib, has significantly improved progression-free survival in patients with HR+, HER2- metastatic breast cancer.[1][2] However, not all patients respond equally, and acquired resistance is a common challenge.[3] This has spurred research into biomarkers that can predict treatment response and guide clinical decision-making. This compound's unique kinase inhibitory profile, which includes activity against CDK2, may offer an advantage in certain resistance settings, making the identification of predictive signatures for this drug particularly valuable.[4][5][6]
Comparative Analysis of Predictive Biomarkers
Several gene expression signatures and individual biomarkers have been investigated for their ability to predict response or resistance to this compound and other CDK4/6 inhibitors. The following tables summarize key findings from various studies.
| Biomarker/Signature | Association with this compound Response | Key Findings | Supporting Evidence |
| Retinoblastoma (RB1) loss | Resistance | Loss of RB1 function, a key downstream target of CDK4/6, is a well-established mechanism of resistance to CDK4/6 inhibitors, including this compound.[1][7] | Genetic aberrations in the RB1 gene are found in up to 9% of patients with acquired resistance.[1] |
| Cyclin E1 (CCNE1) amplification/overexpression | Resistance | High levels of Cyclin E1 can drive CDK2 activity, bypassing the G1 arrest induced by CDK4/6 inhibition and leading to resistance.[3][8] | In some studies, high CCNE1 mRNA levels were associated with resistance to Palbociclib.[1][8] |
| CDK6 amplification | Resistance | Increased CDK6 levels have been shown to confer resistance to this compound in preclinical models.[7] | This compound-resistant cell lines have been generated that show amplification of the CDK6 locus.[7] |
| G2-M checkpoint gene signature | Sensitivity (post-Palbociclib) | Enrichment of a G2-M checkpoint gene signature was associated with sensitivity to this compound in Palbociclib-resistant models.[6] | This signature may indicate a reliance on alternative cell cycle checkpoints that are still sensitive to this compound's broader kinase inhibition. |
| Oxidative Phosphorylation (OXPHOS) gene signature | Resistance (post-Palbociclib) | High expression of genes involved in oxidative phosphorylation was linked to a lack of response to this compound in Palbociclib-resistant patient-derived xenograft (PDX) models.[6] | This suggests a metabolic rewiring that allows cancer cells to evade the effects of this compound. |
| KRAS mutations | Resistance | Activating mutations in KRAS have been associated with resistance to Palbociclib and may have implications for this compound response.[3] | A study showed that KRAS mutations were significantly associated with worse progression-free survival in patients treated with Palbociclib.[3] |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound is the inhibition of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb) and leads to G1 cell cycle arrest.[9][10] Resistance can emerge through various alterations in this pathway or through the activation of bypass signaling cascades.
Caption: The CDK4/6-Rb signaling pathway and mechanisms of this compound action and resistance.
Experimental Methodologies
Reproducible and well-documented experimental protocols are fundamental to biomarker discovery and validation. Below are detailed methodologies for key experiments cited in the context of identifying gene expression signatures for this compound response.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To identify differentially expressed genes between this compound-sensitive and -resistant tumors or cell lines.
Protocol:
-
Sample Collection and RNA Extraction:
-
For tumor tissue, fresh-frozen samples are preferred. If using formalin-fixed paraffin-embedded (FFPE) tissue, specialized RNA extraction kits designed for degraded RNA should be used.[11]
-
For cell lines, lyse cells directly in a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA with a RIN (RNA Integrity Number) > 7.[11]
-
-
Library Preparation:
-
Starting with 10-1000 ng of total RNA, deplete ribosomal RNA (rRNA) using a ribo-depletion kit.
-
Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich the library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries for sequencing.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis between sensitive and resistant groups using packages like DESeq2 or edgeR in R.[12]
-
Identify gene signatures based on statistically significant differentially expressed genes.
-
Caption: A generalized workflow for identifying predictive gene expression signatures using RNA-Seq.
Cell Viability Assays
Objective: To determine the in vitro sensitivity of cancer cell lines to this compound.
Protocol:
-
Cell Culture:
-
Culture breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media and conditions.
-
-
Drug Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
-
Viability Measurement:
-
Use a colorimetric or fluorometric assay to measure cell viability (e.g., CellTiter-Glo, MTT, or resazurin).
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values using a non-linear regression model.
-
Western Blotting for Protein Expression Analysis
Objective: To validate changes in protein expression levels of key biomarkers (e.g., Rb, Cyclin E1, CDK6) in response to this compound treatment or in resistant versus sensitive cells.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Logical Relationships of Predictive Signatures
The various biomarkers and gene expression signatures for this compound response are often interconnected, reflecting the complex biology of cancer. For instance, alterations in genes that regulate the G1/S transition can influence the expression of downstream cell cycle genes, creating a cascade of changes that can be captured by a broader gene expression signature.
Caption: Logical flow from genetic alterations to the prediction of this compound response.
Conclusion
The identification of robust gene expression signatures and biomarkers is crucial for optimizing the use of this compound in the treatment of HR+, HER2- breast cancer. While individual biomarkers like RB1 loss and CCNE1 amplification provide valuable information, multi-gene signatures that capture the complexity of cellular responses may offer superior predictive power. The distinct pharmacological profile of this compound underscores the need for drug-specific predictive models, particularly in the context of acquired resistance to other CDK4/6 inhibitors. Continued research, leveraging standardized and rigorous experimental methodologies, will be essential to refine these predictive tools and ultimately improve patient outcomes.
References
- 1. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differences in metabolic transport and resistance mechanisms of this compound, Palbociclib, and Ribociclib [frontiersin.org]
- 5. Differences in metabolic transport and resistance mechanisms of this compound, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for gene expression profiling in clinical trials for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclin E1 (CCNE1) Expression in Abemaciclib Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of acquired resistance to targeted therapies, understanding the molecular drivers of this phenomenon is paramount. In the landscape of hormone receptor-positive (HR+), HER2-negative breast cancer treatment, the emergence of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors like Abemaciclib has significantly improved patient outcomes. However, the development of resistance, often linked to the overexpression of Cyclin E1 (CCNE1), presents a clinical challenge. This guide provides a comprehensive comparison of the role of CCNE1 in this compound resistance, supported by experimental data, and explores alternative therapeutic strategies.
CCNE1 Expression and its Impact on CDK4/6 Inhibitor Efficacy
Elevated expression of Cyclin E1, encoded by the CCNE1 gene, is a well-documented mechanism of resistance to CDK4/6 inhibitors.[1][2][3][4] While much of the initial clinical data focused on Palbociclib, the underlying biological mechanism is considered a class effect, impacting Ribociclib and this compound as well. CCNE1 overexpression has been shown to be predictive of the response to this compound.[4][5]
The primary function of CDK4/6 inhibitors is to block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and halting cell cycle progression from the G1 to the S phase.[6][7] However, in the presence of high levels of Cyclin E1, the cell can bypass this blockade. Cyclin E1 complexes with CDK2, which can then phosphorylate Rb, leading to cell cycle progression despite the inhibition of CDK4/6.[2][5][6]
Quantitative Data on CCNE1 Expression and Clinical Outcomes
The following table summarizes key findings from clinical trials investigating the association between CCNE1 expression and outcomes for patients treated with CDK4/6 inhibitors.
| Clinical Trial | CDK4/6 Inhibitor | Patient Population | Key Findings |
| PALOMA-3 | Palbociclib | HR+, HER2- metastatic breast cancer | Patients with low tumor CCNE1 mRNA expression had a greater benefit from Palbociclib, with a median Progression-Free Survival (PFS) of 14.1 months versus 4.8 months for placebo. In contrast, patients with high CCNE1 expression had a median PFS of 7.6 months with Palbociclib versus 4.0 months for placebo.[3][8] |
| NeoPalAna | Palbociclib | Primary HR+ breast cancer (neoadjuvant setting) | High levels of CCNE1 were associated with resistance to Palbociclib.[3][4] |
| POP | Palbociclib | Primary HR+ breast cancer (preoperative setting) | High CCNE1 mRNA expression correlated with a significantly lower anti-proliferative response to Palbociclib.[4][8] |
| MONALEESA-2 | Ribociclib | HR+, HER2- advanced breast cancer | No significant association was found between CCNE1 expression and PFS.[3] |
It is important to note that while the data for Palbociclib is more extensive, the fundamental mechanism of resistance is applicable to this compound. This compound does exhibit some inhibitory activity against CDK2 at higher concentrations, which may provide a rationale for its use in certain resistant settings.[1][9]
Signaling Pathway of this compound Action and CCNE1-Mediated Resistance
The following diagram illustrates the canonical CDK4/6 signaling pathway and the mechanism by which CCNE1 overexpression leads to resistance.
Caption: CCNE1-mediated resistance to this compound.
Alternative Treatment Strategies for this compound Resistance
When resistance to this compound, potentially driven by CCNE1 overexpression, occurs, several alternative therapeutic avenues can be considered. The choice of subsequent therapy often depends on the specific molecular alterations in the tumor, prior treatments, and patient characteristics.
| Therapeutic Class | Drug Examples | Mechanism of Action |
| PI3K Inhibitors | Alpelisib | Targets the PI3K pathway, which is frequently activated in HR+ breast cancer and can contribute to CDK4/6 inhibitor resistance.[2][10] |
| AKT Inhibitors | Capivasertib | Inhibits the AKT serine/threonine kinase, a key node in the PI3K signaling pathway.[10] |
| mTOR Inhibitors | Everolimus | Blocks the mammalian target of rapamycin (mTOR), another downstream effector of the PI3K/AKT pathway.[11] |
| Next-Generation Endocrine Therapies | Elacestrant, Lasofoxifene, Giredestrant | Includes selective estrogen receptor degraders (SERDs) and modulators (SERMs) that can be effective in tumors with ESR1 mutations, which can co-occur with resistance.[12] |
| Antibody-Drug Conjugates | Trastuzumab deruxtecan | Targets HER2-low expressing tumors, offering a treatment option for a subset of patients who progress on CDK4/6 inhibitors. |
| Continuation of CDK4/6 Inhibition | Switching to a different CDK4/6 inhibitor (e.g., from Palbociclib to this compound) | In some cases, continuing with a different CDK4/6 inhibitor in combination with a different endocrine partner has shown benefit.[13] |
Experimental Protocols
Accurate assessment of CCNE1 status is crucial for guiding treatment decisions. Below are generalized methodologies for key experiments.
Experimental Workflow for Assessing CCNE1 Status
References
- 1. CDK4/6 Inhibitor Resistance in Hormone Receptor-Positive Metastatic Breast Cancer: Translational Research, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 3. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 4. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature [mdpi.com]
- 5. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin E mRNA: Assessing Cyclin-Dependent Kinase (CDK) Activation State to Elucidate Breast Cancer Resistance to CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin E1 Expression and Palbociclib Efficacy in Previously Treated Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. How to Treat HR+/HER2- Metastatic Breast Cancer Patients after CDK4/6 Inhibitors: An Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. mdpi.com [mdpi.com]
The Synergistic Dance of Abemaciclib and PARP Inhibitors in Triple-Negative Breast Cancer Models
A promising therapeutic strategy is emerging for Triple-Negative Breast Cancer (TNBC) as preclinical studies reveal a powerful synergy between CDK4/6 inhibitors, such as Abemaciclib, and PARP inhibitors. This combination appears to be particularly effective in TNBC models with specific genetic backgrounds, such as BRCA mutations and RB deficiency, offering a potential new avenue for treating this aggressive form of breast cancer.
Recent research highlights that the combination of this compound with a PARP inhibitor, such as Talazoparib, can synergistically suppress the growth of TNBC cells.[1][2][3] This effect is not only observed in treatment-sensitive cells but also in models that have developed resistance to PARP inhibitors alone, suggesting a mechanism to overcome therapeutic resistance.[1][2][3] The synergistic effect is underpinned by the distinct but complementary mechanisms of action of these two classes of drugs. This compound, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily induces cell cycle arrest in the G0/G1 phase.[1][4] PARP inhibitors, on the other hand, target the DNA damage repair pathway, proving particularly effective in cancers with deficiencies in homologous recombination, such as those with BRCA mutations.
The combination of these agents leads to a significant increase in apoptotic cell death and a more profound cell cycle arrest than either agent alone.[1][4] Mechanistically, the inhibition of CDK4/6 by this compound is thought to potentiate the effects of PARP inhibitors by modulating DNA repair pathways and inducing a cellular state that is more vulnerable to the DNA-damaging effects of PARP inhibition. While much of the direct evidence for this compound synergy comes from studies with Talazoparib, research on other CDK4/6 inhibitors like Palbociclib in combination with PARP inhibitors such as Olaparib in TNBC models further supports the potential of this combination strategy, demonstrating synergistic effects both in vitro and in vivo.[5]
Quantitative Analysis of Synergy
The synergistic interaction between this compound and PARP inhibitors has been quantified in various TNBC cell line models. The tables below summarize key findings from preclinical studies, focusing on cell viability and combination index (CI) values, where a CI value of less than 1 indicates synergy.
Table 1: In Vitro Efficacy of this compound in Combination with Talazoparib in HCC1937 TNBC Cells
| Cell Line | Treatment | Concentration | Cell Viability (%) | Combination Index (CI) | Reference |
| HCC1937 (TAL-sensitive) | This compound alone | 1 µM | 70.5 ± 1.1 | - | [1] |
| Talazoparib alone | 0.1 nM | 92.2 ± 3.0 | - | [1] | |
| Talazoparib alone | 1 nM | 76.5 ± 2.0 | - | [1] | |
| This compound + Talazoparib | 1 µM + 0.1 nM | 55.5 ± 0.7 | < 1 (Synergistic) | [1] | |
| This compound + Talazoparib | 1 µM + 1 nM | 45.9 ± 1.7 | < 1 (Synergistic) | [1] | |
| HCC1937-R (TAL-resistant) | This compound + Talazoparib | 1 µM + 0.1 nM | - | < 1 (Synergistic) | [1] |
| This compound + Talazoparib | 1 µM + 1 nM | - | < 1 (Synergistic) | [1] |
Table 2: In Vitro and In Vivo Efficacy of Palbociclib (CDK4/6i) in Combination with Olaparib (PARPi) in BRCA-mutated TNBC
| Model | Treatment | Outcome | Reference |
| MDA-MB-436 (Olaparib-sensitive) | Olaparib + Palbociclib | Synergistic inhibition of cell viability | [5] |
| HCC1937 (Olaparib-resistant) | Olaparib + Palbociclib | Overcame resistance, inhibited tumor growth | [5] |
| SUM149 (Olaparib-resistant) | Olaparib + Palbociclib | Overcame resistance, inhibited tumor growth | [5] |
| In vivo xenograft (MDA-MB-436) | Olaparib + Palbociclib | Significant synergistic tumor growth inhibition | [5] |
| In vivo xenograft (HCC1937) | Olaparib + Palbociclib | Significant synergistic tumor growth inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are the protocols for the key experiments cited in the studies.
Cell Viability Assay (WST-1)
-
Cell Seeding: TNBC cells (e.g., HCC1937) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of this compound, Talazoparib, or their combination for 24 hours.
-
WST-1 Reagent Addition: Following drug treatment, 10 µL of WST-1 reagent was added to each well.
-
Incubation: The plates were incubated for 2 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells. The combination index (CI) was calculated using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: TNBC cells were treated with the indicated concentrations of this compound, Talazoparib, or the combination for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Cell Cycle Analysis
-
Cell Treatment: TNBC cells were treated with this compound, Talazoparib, or the combination for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and PARP inhibitors can be visualized through the following diagrams, which illustrate the proposed mechanism of action and the experimental workflow used to evaluate this synergy.
Caption: Proposed mechanism of synergy between this compound and PARP inhibitors in TNBC.
Caption: Workflow of in vitro experiments to assess this compound and PARP inhibitor synergy.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Triple Negative Breast Cancer - talazoparib + this compound - BRCA1 mutation + RB1 deletion - LARVOL VERI [veri.larvol.com]
- 3. Novel combination treatment of CDK 4/6 inhibitors with PARP inhibitors in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CNS Penetration: Abemaciclib vs. Palbociclib
A deep dive into the preclinical and clinical evidence assessing the brain penetrance of two leading CDK4/6 inhibitors, providing critical insights for researchers and drug development professionals in neuro-oncology.
In the landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer, the advent of cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitors has been transformative. However, the challenge of treating brain metastases remains a significant hurdle. The efficacy of systemic agents in the central nervous system (CNS) is largely dictated by their ability to cross the formidable blood-brain barrier (BBB). This guide provides a comprehensive comparison of the CNS penetration capabilities of two prominent CDK4/6 inhibitors, abemaciclib and palbociclib, supported by experimental data from preclinical and clinical studies.
Executive Summary
Current evidence strongly suggests that This compound exhibits superior CNS penetration compared to palbociclib. Preclinical studies have consistently demonstrated this compound's ability to cross the blood-brain barrier, a finding that has been corroborated in clinical trials involving patients with brain metastases. In contrast, preclinical data indicates that palbociclib's CNS penetration is actively restricted by efflux transporters at the BBB. While palbociclib has shown some clinical activity in patients with brain metastases, direct evidence of its concentration in the CNS from human studies is less robust compared to this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the CNS penetration of this compound and palbociclib from both preclinical and clinical investigations.
Table 1: Preclinical CNS Penetration Data
| Parameter | This compound | Palbociclib | Species | Reference |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Higher than palbociclib | Lower than this compound | Mouse | [1] |
| Brain-to-Plasma Ratio | Not explicitly stated | 0.3 (in wildtype mice) | Mouse | [2] |
| Impact of Efflux Transporters | Not a significant substrate | Substrate of P-gp and BCRP | In vitro/Mouse | [1][2] |
Table 2: Clinical CNS Penetration Data (in patients with brain metastases)
| Parameter | This compound | Palbociclib | Study Population | Reference |
| Mean Unbound CSF-to-Plasma Ratio | Comparable (similar concentrations) | Data not available | Glioblastoma patients | [3] |
| Unbound Brain Metastases Concentrations | Therapeutic concentrations achieved, exceeding IC50 for CDK4 and CDK6 by 96- and 19-fold, respectively.[4][5][6][7] | Data not available | HR+, HER2- MBC patients | [4][5][6][7] |
| Total this compound and Active Metabolites in CSF | Comparable to plasma concentrations | Data not available | HR+ MBC patients | [4] |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to assess the CNS penetration of therapeutic agents. Below are detailed methodologies for key experiments cited in the comparison of this compound and palbociclib.
In Vivo Assessment of Blood-Brain Barrier Penetration
1. In Vivo Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in freely moving animals.
-
Surgical Procedure: A microdialysis probe is stereotactically implanted into the target brain region of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Drug Administration: The drug is administered systemically (e.g., intravenously or orally).
-
Sample Collection: Dialysate samples are collected at regular intervals and represent the unbound drug concentration in the brain ECF. Blood samples are also collected to determine the unbound plasma concentration.
-
Analysis: Drug concentrations in the dialysate and plasma are quantified using a sensitive analytical method like LC-MS/MS. The unbound brain-to-plasma concentration ratio (Kp,uu) is then calculated.
2. Brain Tissue Homogenate Analysis: This method provides an overall measure of drug concentration in the brain tissue.
-
Dosing: Animals are dosed with the test compound.
-
Tissue Collection: At a specific time point, animals are euthanized, and their brains are rapidly excised and rinsed.
-
Homogenization: The brain tissue is weighed and homogenized in a suitable buffer.
-
Extraction: The drug is extracted from the homogenate using an appropriate solvent.
-
Quantification: The concentration of the drug in the brain homogenate is determined by LC-MS/MS. This value, along with the plasma concentration, is used to calculate the total brain-to-plasma ratio.
Quantification of this compound and Palbociclib in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying drug concentrations in complex biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.
-
Sample Preparation:
-
Plasma/CSF: Proteins are typically precipitated by adding an organic solvent (e.g., methanol or acetonitrile). The supernatant is then collected for analysis.
-
Brain Tissue Homogenate: Following homogenization, a liquid-liquid extraction or solid-phase extraction is often employed to isolate the drug from the tissue matrix.
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The drug and its potential metabolites are separated from other components on a chromatographic column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to selectively detect and quantify the specific mass-to-charge ratio (m/z) of the parent drug and a specific fragment ion, ensuring high selectivity and sensitivity.
-
Quantification: The concentration of the drug in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the CDK4/6 signaling pathway, the experimental workflow for assessing CNS penetration, and the logical relationship of the comparative analysis.
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound and palbociclib.
Caption: Experimental workflow for assessing the CNS penetration of therapeutic agents.
Caption: Logical relationship comparing the CNS penetration of this compound and palbociclib.
Conclusion
The available evidence strongly indicates that this compound has a significant advantage over palbociclib in terms of CNS penetration. This is supported by both preclinical data demonstrating its ability to cross the blood-brain barrier and, more importantly, by clinical data from patients with brain metastases showing that this compound and its active metabolites reach therapeutic concentrations in both CSF and brain tumor tissue.[3][4][8] Palbociclib's utility in the CNS appears to be limited by its susceptibility to efflux by P-glycoprotein and BCRP at the BBB.[2] While palbociclib has demonstrated some clinical benefit in patients with brain metastases harboring CDK pathway alterations, the lack of robust clinical pharmacokinetic data in the CNS for palbociclib makes a direct comparison of exposure levels challenging.[9][10] For researchers and clinicians focused on treating brain metastases, the superior CNS penetration of this compound is a critical differentiating factor that warrants consideration in the design of future clinical trials and therapeutic strategies.
References
- 1. Mass Spectrometry Imaging, an Emerging Technology in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the drug distribution in brain enabled by MALDI MS imaging with laser-assisted chemical transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from A Phase II Study of this compound in Patients with Brain Metastases Secondary to Hormone ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. A Phase II Study of this compound in Patients with Brain Metastases Secondary to Hormone Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. ascopubs.org [ascopubs.org]
- 9. Population Pharmacokinetics of Palbociclib in a Real-World Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib demonstrates intracranial activity in progressive brain metastases harboring cyclin-dependent kinase pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
Loss of Estrogen and Progesterone Receptor Expression: A Validated Mechanism of Resistance to Abemaciclib
The emergence of resistance to targeted therapies like Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is a significant challenge in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. A growing body of evidence from preclinical studies and clinical observations has validated the loss of estrogen receptor (ER) and progesterone receptor (PR) expression as a key mechanism of acquired resistance to this compound. This guide provides a comprehensive comparison of this resistance mechanism with other alternatives, supported by experimental data and detailed methodologies.
Comparison of Resistance Mechanisms to this compound
While the loss of ER/PR expression is a clinically observed mechanism of resistance, it is part of a broader landscape of molecular alterations that can drive resistance to this compound. The following table summarizes key resistance mechanisms, including the central role of ER/PR loss.
| Resistance Mechanism | Molecular Alteration | Preclinical Evidence | Clinical Evidence |
| Loss of Hormone Receptor Signaling | Downregulation or loss of ERα and PR expression | Observed in this compound-resistant breast cancer cell lines.[1] | Reduced ER/PR expression has been observed in tumor biopsy specimens from patients treated with CDK4/6 inhibitors.[1] |
| Upregulation of alternative growth factor signaling pathways (e.g., FGFR, EGFR) | Activation of pathways like PI3K/AKT/mTOR and RAS/MAPK can bypass the need for ER signaling. | Mutations and amplifications in genes such as PIK3CA, FGFR1, and RAS have been identified in patients with acquired resistance. | |
| Cell Cycle Dysregulation | Amplification of CDK6 | A key finding in this compound-resistant cell lines, leading to reduced sensitivity to all three approved CDK4/6 inhibitors.[1] | CDK6 amplification has been reported in patients with acquired resistance. |
| Amplification of Cyclin E1 (CCNE1) and increased CDK2 activity | Overexpression of Cyclin E1 can drive cell cycle progression independently of CDK4/6. | High CCNE1 mRNA levels have been associated with a poorer response to CDK4/6 inhibitors in some studies. | |
| Loss of Retinoblastoma (Rb) protein function | Inactivation of Rb, the primary target of CDK4/6 inhibition, renders the drug ineffective. | RB1 mutations and loss of Rb expression are observed in a subset of resistant tumors. | |
| Other Mechanisms | Alterations in drug efflux pumps | Overexpression of proteins like ABCB1 can reduce intracellular drug concentrations. | Limited clinical data specifically for this compound. |
| Activation of pro-survival signaling | Upregulation of anti-apoptotic proteins can promote cell survival despite cell cycle arrest. | Further research is ongoing. |
Experimental Validation of ER/PR Loss as a Resistance Mechanism
The validation of ER/PR loss as a resistance mechanism to this compound has been established through a combination of in vitro experiments using breast cancer cell lines and the analysis of patient-derived tumor samples.
Experimental Workflow for Developing and Characterizing this compound-Resistant Cell Lines
Quantitative Data from Preclinical Models
In preclinical studies, breast cancer cell lines with acquired resistance to this compound demonstrate a significant decrease in ERα and PR protein levels. This is often accompanied by a marked increase in CDK6 expression.
| Cell Line Model | Change in ERα Expression | Change in PR Expression | Change in CDK6 Expression | Fold Change in this compound IC50 |
| This compound-Resistant MCF-7 | Decreased | Decreased | Increased | >10-fold |
| This compound-Resistant T-47D | Decreased | Decreased | Increased | >10-fold |
Note: The exact fold changes can vary between specific resistant clones and experimental conditions.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the loss of ER/PR expression as a resistance mechanism to this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on sensitive and resistant breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D, and their this compound-resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is employed to quantify the protein levels of ERα, PR, CDK6, and phosphorylated Rb (pRb) in sensitive versus resistant cell lines.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ERα, PR, CDK6, pRb (Ser807/811), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Immunohistochemistry (IHC)
IHC is used to assess the expression of ER and PR in patient tumor biopsy specimens taken before and after treatment with CDK4/6 inhibitors.
-
Tissue Preparation: Formalin-fix and paraffin-embed the tumor biopsy samples. Cut 4-5 µm sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against ERα and PR.
-
Detection: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Scoring: The percentage of tumor cells with positive nuclear staining and the intensity of the staining are assessed by a pathologist to determine the ER and PR status.
Signaling Pathways and Logical Relationships
The interplay between ER signaling, the cell cycle, and this compound action, as well as the consequences of ER/PR loss, can be visualized through signaling pathway and logical relationship diagrams.
ER Signaling and this compound's Mechanism of Action
References
FGFR1 Amplification: A Key Biomarker for Abemaciclib Resistance in Breast Cancer
A comprehensive analysis of experimental data indicates that amplification of the Fibroblast Growth Factor Receptor 1 (FGFR1) gene is a significant predictive biomarker for resistance to the CDK4/6 inhibitor, Abemaciclib, in hormone receptor-positive (HR+) breast cancer. This guide provides a comparative overview of this compound's efficacy in the context of FGFR1 status, details alternative therapeutic strategies, and outlines the experimental protocols that form the basis of these findings.
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when its gene is amplified, can lead to uncontrolled cell growth and proliferation.[1] In the context of HR+ breast cancer, this amplification has been identified as a key mechanism of resistance to CDK4/6 inhibitors like this compound.[1][2] this compound functions by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for the G1 to S phase transition in the cell cycle.[3][4] However, the hyperactivation of the FGFR1 signaling pathway can bypass this blockade, rendering the treatment less effective.
Comparative Efficacy of this compound in FGFR1-Amplified vs. Wild-Type Scenarios
While direct head-to-head IC50 data for this compound in isogenic FGFR1-amplified and wild-type breast cancer cell lines is not extensively published, a body of evidence strongly suggests a reduced sensitivity to CDK4/6 inhibitors in the presence of FGFR1 amplification. One study demonstrated that three different ER+/FGFR1-amplified breast cancer cell lines (CAMA-1, MDA-MB-134, and HC1500) were less sensitive to the combination of fulvestrant with either palbociclib or ribociclib compared to the FGFR1 non-amplified MCF-7 cell line.[2] The same study showed that the addition of an FGFR inhibitor could restore sensitivity, a finding that was also confirmed with this compound.[2]
| Cell Line | FGFR1 Status | Treatment | Observation |
| CAMA-1 | Amplified | Fulvestrant + Palbociclib/Ribociclib | Reduced sensitivity compared to FGFR1 wild-type cells.[2] |
| MDA-MB-134 | Amplified | Fulvestrant + Palbociclib/Ribociclib | Reduced sensitivity compared to FGFR1 wild-type cells.[2] |
| HC1500 | Amplified | Fulvestrant + Palbociclib/Ribociclib | Reduced sensitivity compared to FGFR1 wild-type cells.[2] |
| MCF-7 | Wild-Type | Fulvestrant + Palbociclib/Ribociclib | Sensitive to treatment.[2] |
| FGFR1-amplified cells | Amplified | Fulvestrant + this compound + FGFR inhibitor | Enhanced efficacy of the triple combination.[2] |
Table 1: Summary of preclinical findings on CDK4/6 inhibitor sensitivity based on FGFR1 status.
Alternative Therapeutic Strategies to Overcome Resistance
The primary alternative strategy to overcome this compound resistance in FGFR1-amplified breast cancer is the combination with an FGFR inhibitor. This approach aims to simultaneously block both the CDK4/6 and the aberrant FGFR1 signaling pathways.
Combination Therapy with FGFR Inhibitors
Preclinical and clinical studies have explored the efficacy of combining CDK4/6 inhibitors with various FGFR inhibitors, such as Lucitanib and Erdafitinib.
Lucitanib: In preclinical models, the addition of lucitanib, an FGFR tyrosine kinase inhibitor, to fulvestrant and a CDK4/6 inhibitor (palbociclib or ribociclib) abrogated the resistance observed in FGFR1-overexpressing and amplified breast cancer cells.[2]
Erdafitinib: In a patient-derived xenograft (PDX) model of ER+/FGFR1-amplified breast cancer, the triple combination of fulvestrant, palbociclib, and the FGFR inhibitor erdafitinib led to complete tumor responses.[2] This highlights the potential of a triple-blockade strategy in this patient population.
| Combination Therapy | Cancer Model | Outcome |
| Fulvestrant + Palbociclib/Ribociclib + Lucitanib | FGFR1-overexpressing/amplified breast cancer cells | Abrogation of drug resistance.[2] |
| Fulvestrant + Palbociclib + Erdafitinib | ER+/FGFR1-amplified patient-derived xenografts | Complete tumor responses.[2] |
Table 2: Efficacy of combination therapies in overcoming CDK4/6 inhibitor resistance in FGFR1-amplified models.
Signaling Pathways and Experimental Workflows
The interplay between the FGFR1 and CDK4/6 pathways is central to understanding the mechanism of resistance.
Caption: FGFR1 amplification drives resistance to this compound by activating downstream pathways (RAS/MEK/ERK and PI3K/AKT), leading to increased Cyclin D expression and cell proliferation, thereby bypassing CDK4/6 inhibition.
Caption: A typical experimental workflow to investigate FGFR1-mediated this compound resistance, encompassing in vitro, in vivo, and biomarker analyses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Detection of FGFR1 Gene Amplification
1. Fluorescence In Situ Hybridization (FISH)
-
Purpose: To visualize and quantify the copy number of the FGFR1 gene in tumor tissue.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of ethanol washes. Pretreatment with a heat-induced epitope retrieval solution is performed.
-
Enzymatic Digestion: Tissue sections are digested with a protease solution to allow probe penetration.
-
Probe Hybridization: A dual-color probe set is used, consisting of a probe for the FGFR1 gene locus (e.g., SpectrumOrange) and a control probe for the centromere of chromosome 8 (CEP8; e.g., SpectrumGreen). The probes are applied to the slides, and the DNA is co-denatured and hybridized overnight.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining and Analysis: The nuclei are counterstained with DAPI. The signals are visualized using a fluorescence microscope. The ratio of FGFR1 signals to CEP8 signals is calculated in at least 50 non-overlapping tumor cell nuclei. An FGFR1/CEP8 ratio of ≥ 2.0 is typically considered amplification.
-
2. Quantitative Real-Time PCR (qPCR)
-
Purpose: To determine the relative copy number of the FGFR1 gene.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from tumor tissue or cell lines.
-
qPCR Reaction Setup: A reaction mixture is prepared containing TaqMan Gene Expression Master Mix, a TaqMan Copy Number Assay for FGFR1, and a TaqMan Copy Number Reference Assay (e.g., RNase P).
-
Thermal Cycling: The qPCR is performed on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: The relative copy number of FGFR1 is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene. A copy number gain of ≥ 2 is considered amplification.
-
In Vitro Cell Viability Assays
MTT Assay
-
Purpose: To assess the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment.
-
Protocol:
-
Cell Seeding: Breast cancer cells (both FGFR1-amplified and wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
-
In Vivo Xenograft Studies
-
Purpose: To evaluate the antitumor efficacy of this compound, alone or in combination with an FGFR inhibitor, in a living organism.
-
Protocol:
-
Cell Implantation: FGFR1-amplified breast cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, FGFR inhibitor alone, and combination therapy).
-
Drug Administration: Drugs are administered to the mice according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated and compared between the different treatment groups.
-
Conclusion
The amplification of FGFR1 serves as a critical biomarker for predicting resistance to this compound in HR+ breast cancer. The aberrant activation of the FGFR1 signaling pathway provides an escape route for cancer cells, allowing them to circumvent the cell cycle arrest induced by CDK4/6 inhibition. For patients with FGFR1-amplified tumors, a combination therapy approach that includes an FGFR inhibitor alongside this compound presents a promising strategy to overcome this resistance and improve treatment outcomes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important area of cancer therapeutics.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Aberrant FGFR signaling mediates resistance to CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous treatment with this compound leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Abemaciclib: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the cytotoxic drug abemaciclib are critical for ensuring laboratory safety and environmental protection. As a potent inhibitor of cyclin-dependent kinases 4 and 6, this compound is classified as a hazardous drug, necessitating stringent protocols for its management from receipt to disposal. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with established safety standards for cytotoxic agents.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with appropriate personal protective equipment to minimize exposure.[1]
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-tested gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and risk assessment.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound and associated waste is through a licensed hazardous waste contractor for incineration.[2][3] Chemical inactivation is generally not recommended for cytotoxic drugs unless a validated procedure is available, as it can produce byproducts that are more hazardous than the parent compound.[4]
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from other laboratory waste streams.[2] This includes, but is not limited to:
-
Unused or expired this compound tablets.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Waste Containers: Use designated, clearly labeled, puncture-proof, and leak-proof containers for the collection of this compound waste.[2][5] These containers are often color-coded (e.g., yellow for trace chemotherapy waste, black for bulk chemotherapy waste) to distinguish them from other waste streams.[6]
-
Labeling: All waste containers must be labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[2][5]
-
Storage: Store the sealed waste containers in a secure, designated area with limited access until they are collected by a licensed hazardous waste disposal service.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a chemotherapy spill kit to contain and clean the spill. All materials used for spill cleanup must be disposed of as cytotoxic waste.
Quantitative Data on this compound Stability
While not a protocol for disposal, studies on the chemical stability of this compound provide insight into its degradation under various conditions. This information is crucial for understanding its persistence and handling.
| Condition | Stability of this compound |
| Oxidative Stress | Shows extensive degradation.[7] |
| Photolytic Stress | Susceptible to degradation under UV and visible light.[7] |
| Thermal Stress | Susceptible to degradation under thermal stress.[7] |
| Hydrolytic (Acidic) | Unstable under acidic conditions.[5] |
| Hydrolytic (Alkaline) | Unstable under alkaline conditions.[5] |
Experimental Protocols
A specific, validated experimental protocol for the chemical inactivation of this compound for disposal purposes is not provided in established guidelines. The standard and recommended procedure is collection by a licensed hazardous waste service for incineration.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. osha.gov [osha.gov]
- 2. WO1993013806A1 - Inactivation of cytotoxic drugs - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osha.gov [osha.gov]
- 5. ijeasm.com [ijeasm.com]
- 6. uab.cat [uab.cat]
- 7. Potential degradation products of this compound: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Abemaciclib
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Abemaciclib. It outlines essential personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe research environment.
This compound, a kinase inhibitor used in cancer therapy, is classified as a hazardous drug, necessitating stringent safety protocols to minimize occupational exposure.[1][2][3] Adherence to these guidelines is paramount for the protection of all laboratory personnel.
Quantitative Safety Data Overview
To facilitate quick reference and comparison, the following table summarizes the key quantitative safety data for this compound, including occupational exposure limits and recommended personal protective equipment.
| Data Point | Value/Recommendation | Source |
| Occupational Exposure Limit (OEL) | Lilly (LEG): TWA (12hrs) 1.4 µg/m³ | [1] |
| TWA (8hrs) 2 µg/m³ | [1] | |
| Eye/Face Protection | Safety glasses with side shields. Goggles or a face shield should be worn if there is a potential for splashing or dust generation. | [1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., double-gloving with chemotherapy-rated gloves). An impermeable body covering or lab coat is also required to minimize skin contact. | [1][4][5] |
| Respiratory Protection | An approved respirator should be used if the occupational exposure limit is likely to be exceeded. For most situations, a NIOSH-certified N95 respirator is suitable. | [1][4] |
| Engineering Controls | Open handling is not recommended. Use a fume hood, ventilated enclosure, or isolator (glove box) for all manipulations of this compound. | [1][2] |
Experimental Protocol: Safe Handling of this compound
The following protocol details the step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Planning:
-
Conduct a pre-work risk assessment to identify potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the designated handling area (e.g., fume hood, ventilated enclosure) is clean and operational.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly.
-
Don an impermeable gown, ensuring complete coverage.
-
Put on the inner pair of chemotherapy-rated gloves, tucking the cuffs under the gown sleeves.
-
Wear a NIOSH-certified N95 respirator.
-
Put on safety glasses with side shields. If there is a risk of splashing, use goggles or a face shield.
-
Don the outer pair of chemotherapy-rated gloves, pulling the cuffs over the gown sleeves.
3. Handling this compound:
-
Perform all manipulations of this compound, including weighing and dissolving, within a designated containment primary engineering control (C-PEC) such as a fume hood or glove box.[6]
-
Handle tablets with care to avoid generating dust. Do not break, crush, or chew tablets.[7]
-
For cleaning spills, use a vacuum cleaner with a HEPA filter or lightly wet the material before wiping.[1]
4. Doffing Personal Protective Equipment (PPE):
-
Remove the outer pair of gloves.
-
Remove the gown by rolling it inside out.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
5. Waste Disposal:
-
All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.
-
Dispose of all contaminated waste in clearly labeled, sealed containers in accordance with local, regional, and national regulations.[1] Do not discard unused medication in the trash or flush it down the toilet.
Visualizing Safety Workflows
To further clarify the procedural and logical relationships in handling this compound, the following diagrams have been generated.
Caption: Experimental Workflow for Handling this compound.
Caption: Logical Relationship of Risk Assessment and Control Measures.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
